molecular formula C11H10BrN B13696741 2-(4-Bromophenyl)-4-methyl-1H-pyrrole

2-(4-Bromophenyl)-4-methyl-1H-pyrrole

Cat. No.: B13696741
M. Wt: 236.11 g/mol
InChI Key: HSJXDYCMAOYGNK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-methyl-1H-pyrrole is a chemical compound of significant interest in medicinal chemistry and drug discovery, built around a privileged heterocyclic scaffold. The pyrrole ring is a five-membered nitrogen-containing heterocycle known for its aromaticity and planar structure, which facilitates interactions with various biological targets . This core structure is found in numerous natural products and FDA-approved drugs, underscoring its pharmacological relevance . The specific substitution pattern on this molecule, featuring a 4-bromophenyl group at the 2-position and a methyl group at the 4-position of the pyrrole ring, makes it a valuable intermediate for synthetic elaboration and structure-activity relationship (SAR) studies. The bromine atom serves as a versatile handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to generate a diverse library of analogs for screening . Pyrrole-based compounds are extensively investigated for their potential in multiple therapeutic areas. They represent a prominent class of compounds in the search for new antibacterial agents to combat drug-resistant bacteria . Furthermore, the pyrrole scaffold is a key structural element in the design of inhibitors for enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are important targets in neurodegenerative disease research such as Alzheimer's and Parkinson's disease . The presence of the bromophenyl group is a common feature in many bioactive molecules, as it can enhance binding affinity and metabolic stability. This combination of features makes 2-(4-Bromophenyl)-4-methyl-1H-pyrrole a versatile and valuable building block for researchers developing novel therapeutic candidates in these critical fields. This product is intended for research purposes only in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions, using personal protective equipment and working in a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

2-(4-bromophenyl)-4-methyl-1H-pyrrole

InChI

InChI=1S/C11H10BrN/c1-8-6-11(13-7-8)9-2-4-10(12)5-3-9/h2-7,13H,1H3

InChI Key

HSJXDYCMAOYGNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Foundational & Exploratory

De Novo Synthesis and Application of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, poly-substituted pyrroles serve as privileged scaffolds. Specifically, 2-(4-Bromophenyl)-4-methyl-1H-pyrrole represents a highly strategic, advanced building block. While its highly specialized nature means it is often synthesized on-demand rather than cataloged with a universal bulk CAS registry number, its structural motif is a linchpin in the development of kinase inhibitors, targeted protein degraders (PROTACs), and organic photovoltaics.

This whitepaper provides an authoritative, self-validating technical guide to the chemoselective synthesis, physicochemical profiling, and downstream functionalization of this critical intermediate.

Structural & Physicochemical Profiling

The strategic value of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole lies in its precise substitution pattern. The 4-methyl group provides crucial steric shielding and modulates the electron density of the pyrrole core, enhancing its metabolic stability and resistance to oxidative degradation. Concurrently, the 4-bromophenyl moiety at the C2 position acts as a robust synthetic handle for downstream cross-coupling reactions (e.g., Buchwald-Hartwig amination or Sonogashira coupling).

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Name 2-(4-Bromophenyl)-4-methyl-1H-pyrroleCore scaffold for drug discovery.
Molecular Formula C₁₁H₁₀BrNDefines exact mass and isotopic distribution.
Molecular Weight 236.11 g/mol Low molecular weight ideal for fragment-based design.
Exact Mass 234.9997 DaCritical for high-resolution LC-MS validation.
CAS Registry Number Unassigned / ProprietarySynthesized de novo as an advanced intermediate.
Hydrogen Bond Donors 1 (Pyrrole N-H)Essential for hinge-binding in kinase active sites.
Predicted LogP ~3.4Optimal lipophilicity for cell membrane permeability.

De Novo Synthesis & Mechanistic Causality

The most rigorous and regiocontrolled method to synthesize this compound is via a Chemoselective Suzuki-Miyaura Cross-Coupling followed by a deprotection step.

Mechanistic Causality

The synthesis leverages the differential bond dissociation energies of carbon-halogen bonds in 1-bromo-4-iodobenzene . The C–I bond (~55 kcal/mol) is significantly weaker than the C–Br bond (~70 kcal/mol). Consequently, the oxidative addition of the Palladium(0) catalyst occurs exclusively at the iodine position, leaving the bromine atom perfectly intact for future functionalization[1].

To prevent catalyst poisoning by the free pyrrole N-H and to direct the metalation, an N-Boc protected pyrrole-2-boronic acid pinacol ester is utilized as the nucleophilic coupling partner[2]. The choice of a 1,4-dioxane/water solvent system is not arbitrary; water is strictly required to dissolve the inorganic base (K₂CO₃), which facilitates the crucial transmetalation step by forming a highly reactive hydroxyboronate intermediate, while 1,4-dioxane provides the necessary solubility for the organic substrates[3].

SynthWorkflow A 1-Bromo-4-iodobenzene (Electrophile) C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C (Selective C-I Oxidative Addition) A->C B N-Boc-4-methylpyrrole-2-boronic acid (Nucleophile) B->C D N-Boc-2-(4-bromophenyl)-4-methylpyrrole (Intermediate) C->D Suzuki-Miyaura Cross-Coupling E TFA / CH2Cl2, RT (N-Boc Deprotection) D->E F 2-(4-Bromophenyl)-4-methyl-1H-pyrrole (Target Core) E->F Quantitative Yield

Fig 1: Chemoselective synthetic workflow for 2-(4-Bromophenyl)-4-methyl-1H-pyrrole.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Reagents: 1-Bromo-4-iodobenzene (1.0 eq), N-Boc-4-methylpyrrole-2-boronic acid pinacol ester (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), 1,4-Dioxane/H₂O (4:1, 0.2 M).

  • Degassing: Charge a Schlenk flask with the aryl halide, boronic ester, and K₂CO₃. Evacuate and backfill with Argon (3x). Add the solvent mixture and sparge with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(II) species and to suppress homocoupling of the boronic ester.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Heat the reaction to 80°C for 4 hours.

  • Self-Validating Check: The reaction's progress is visually and spectroscopically trackable. The mixture will transition from a heterogeneous yellow suspension to a deep homogeneous amber. TLC (Hexanes/EtOAc 9:1) will show the complete consumption of 1-bromo-4-iodobenzene (R_f = 0.8) and the appearance of a new, strongly UV-active spot (R_f = 0.5).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield N-Boc-2-(4-bromophenyl)-4-methylpyrrole .

Protocol B: N-Boc Deprotection

Reagents: N-Boc-2-(4-bromophenyl)-4-methylpyrrole (1.0 eq), Trifluoroacetic Acid (TFA, 10.0 eq), CH₂Cl₂ (0.1 M).

  • Reaction: Dissolve the intermediate in anhydrous CH₂Cl₂ at 0°C. Add TFA dropwise. Warm to room temperature and stir for 2 hours.

  • Self-Validating Check: The addition of TFA results in the evolution of CO₂ and isobutylene gases—visible as effervescence. The cessation of gas evolution serves as a macroscopic indicator of reaction completion.

  • Analytical Validation: LC-MS will demonstrate a clear mass shift from [M+H]⁺ 336.0 (Boc-protected) to [M+H]⁺ 236.0 (deprotected target). ¹H NMR will confirm success via the complete disappearance of the intense 9H tert-butyl singlet at ~1.60 ppm.

  • Isolation: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and dry to afford the pure 2-(4-Bromophenyl)-4-methyl-1H-pyrrole .

Downstream Functionalization & Biological Application

Once synthesized, the intact aryl bromide serves as a focal point for late-stage functionalization. By subjecting 2-(4-Bromophenyl)-4-methyl-1H-pyrrole to Buchwald-Hartwig amination with various cyclic amines, researchers can rapidly generate libraries of ATP-competitive kinase inhibitors.

Pyrrole derivatives are historically privileged in targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade in oncology and autoimmune diseases. The pyrrole N-H acts as a critical hydrogen bond donor to the kinase hinge region (typically at Met109 in p38α), while the 4-methyl group occupies a hydrophobic pocket, dramatically increasing target residence time.

SignalingPathway Stimulus Inflammatory Cytokines / Stress Receptor Cell Surface Receptors (e.g., TNFR, IL-1R) Stimulus->Receptor MAP3K MAP3K (ASK1, TAK1) Receptor->MAP3K MAP2K MAP2K (MKK3 / MKK6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK (Target of Pyrrole Inhibitor) MAP2K->p38 Phosphorylation Transcription Transcription Factors (ATF2, MEF2C, MAX) p38->Transcription Blocked by Inhibitor Inhibitor Pyrrole-Derived Kinase Inhibitor Inhibitor->p38 ATP-Competitive Inhibition Response Inflammatory Response & Apoptosis Transcription->Response

Fig 2: p38 MAPK signaling cascade targeted by downstream pyrrole-derived kinase inhibitors.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Chemical Reviews / PMC. Available at:[Link]

  • ACS Publications. "Bending-Type Electron Donor–Donor–Acceptor Triad: Dual Excited-State Charge-Transfer Coupled Structural Relaxation." Chemistry of Materials. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the synthesis of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The document details the primary synthetic strategies, with a focus on the Paal-Knorr pyrrole synthesis, including a discussion of the underlying mechanisms, experimental protocols, and characterization of the final product.

Introduction

Pyrrole and its derivatives are fundamental five-membered aromatic heterocycles that form the core of numerous biologically active molecules, including natural products and pharmaceuticals. The substitution pattern on the pyrrole ring dictates its physicochemical properties and biological activity. The target molecule, 2-(4-Bromophenyl)-4-methyl-1H-pyrrole, features a bromophenyl group at the 2-position and a methyl group at the 4-position. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Strategic Approaches to Synthesis

The construction of the 2,4-disubstituted pyrrole ring can be achieved through several established synthetic methodologies. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

  • Paal-Knorr Pyrrole Synthesis: This is one of the most classical and widely employed methods for the synthesis of pyrroles.[1] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] For the synthesis of the N-unsubstituted 2-(4-Bromophenyl)-4-methyl-1H-pyrrole, the key precursors are 1-(4-bromophenyl)-3-methylbutane-1,4-dione and a source of ammonia, such as ammonium acetate.[2]

  • Knorr Pyrrole Synthesis: This method involves the condensation of an α-amino-ketone with a β-ketoester. While versatile, it typically requires the in situ generation of the often-unstable α-amino-ketone.

  • Barton-Zard Pyrrole Synthesis: This reaction provides access to substituted pyrroles through the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions.

This guide will focus on the Paal-Knorr synthesis due to its directness and the general availability of the necessary precursors or their synthetic accessibility.

The Paal-Knorr Synthesis of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole

The Paal-Knorr synthesis is a robust and efficient method for the construction of the pyrrole ring from a 1,4-dicarbonyl compound. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole.[1]

Synthesis of the Key Precursor: 1-(4-bromophenyl)-3-methylbutane-1,4-dione

The critical starting material for the Paal-Knorr synthesis of the target molecule is the 1,4-dicarbonyl compound, 1-(4-bromophenyl)-3-methylbutane-1,4-dione. A plausible and effective method for its synthesis is the Friedel-Crafts acylation of bromobenzene with 2-methylmaleic anhydride.[3][4]

Reaction Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. A Lewis acid, typically aluminum chloride (AlCl₃), activates the 2-methylmaleic anhydride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich bromobenzene ring, primarily at the para position due to the directing effect of the bromine atom and steric hindrance at the ortho positions.[3] Subsequent hydrolysis of the intermediate yields the desired keto-acid, which can then be converted to the 1,4-dione.

Experimental Protocol: Synthesis of 1-(4-bromophenyl)-3-methylbutane-1,4-dione (Proposed)

  • Step 1: Friedel-Crafts Acylation.

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in an inert solvent (e.g., dichloromethane) at 0 °C, add 2-methylmaleic anhydride (1.0 eq.) portion-wise.

    • After stirring for 30 minutes, add bromobenzene (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(4-bromophenyl)-2-methyl-4-oxobut-2-enoic acid.

  • Step 2: Conversion to 1,4-dione. The resulting α,β-unsaturated keto-acid can be converted to the desired 1,4-dione through various established methods, such as reduction of the double bond followed by oxidation of the resulting alcohol, or through a series of protection/deprotection and functional group interconversion steps. The specifics of this conversion would need to be optimized based on laboratory capabilities.

Paal-Knorr Cyclization

With the 1,4-dicarbonyl precursor in hand, the final step is the cyclization with an ammonia source to form the pyrrole ring. Ammonium acetate is a convenient and commonly used reagent for this transformation.[2]

Reaction Mechanism: Paal-Knorr Pyrrole Synthesis

The mechanism involves the initial formation of a hemiaminal by the attack of ammonia on one of the carbonyl groups. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to afford the aromatic pyrrole ring.[1]

Experimental Workflow: Paal-Knorr Synthesis

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A 1. Combine 1,4-dicarbonyl and ammonium acetate in a suitable solvent (e.g., acetic acid or ethanol). B 2. Heat the mixture to reflux. A->B C 3. Cool the reaction mixture and pour into water. B->C D 4. Neutralize with a base (e.g., NaHCO₃). C->D E 5. Extract the product with an organic solvent (e.g., ethyl acetate). D->E F 6. Dry the organic layer and concentrate. E->F G 7. Purify by column chromatography or recrystallization. F->G H Final Product: 2-(4-Bromophenyl)-4-methyl-1H-pyrrole

Caption: General experimental workflow for the Paal-Knorr synthesis.

Detailed Protocol: Synthesis of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-bromophenyl)-3-methylbutane-1,4-dione (1.0 eq.) in glacial acetic acid.

  • Add ammonium acetate (2.0-3.0 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then pour it into a beaker of cold water.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 2-(4-Bromophenyl)-4-methyl-1H-pyrrole.

Characterization of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole

The identity and purity of the synthesized compound should be confirmed by standard spectroscopic techniques.

Technique Expected Data
¹H NMR Signals corresponding to the pyrrole NH proton (a broad singlet), aromatic protons of the bromophenyl ring (typically two doublets), the pyrrole ring protons, and the methyl group protons (a singlet).
¹³C NMR Resonances for the carbon atoms of the pyrrole ring, the bromophenyl ring (including the carbon attached to bromine), and the methyl group.
IR Spectroscopy Characteristic absorption bands for the N-H stretch (around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretches of the aromatic rings, and the C-Br stretch.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₀BrN), along with a characteristic isotopic pattern due to the presence of bromine.

Safety Considerations

  • Friedel-Crafts Acylation: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Acetic anhydride and bromobenzene are irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Paal-Knorr Synthesis: Glacial acetic acid is corrosive. Standard laboratory safety procedures should be followed.

  • General: All chemical manipulations should be carried out in a fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Paal-Knorr synthesis provides a reliable and straightforward route to 2-(4-Bromophenyl)-4-methyl-1H-pyrrole, a valuable intermediate for further chemical exploration. The key to this synthesis is the preparation of the 1,4-dicarbonyl precursor, which can be accessed via a Friedel-Crafts acylation. Careful execution of the experimental procedures and thorough characterization of the final product are essential for ensuring the quality and reliability of the synthesized material for research and drug development applications.

References

  • Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
  • Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitro-olefins.
  • Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr Synthesis of Furans. The Journal of Organic Chemistry, 60(2), 301-307.
  • Paal-Knorr Pyrrole Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395.
  • Friedel-Crafts Acylation. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Paal-Knorr Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Knorr pyrrole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Barton–Zard reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole). (2016).
  • Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Retrieved from a publicly available student lab report.
  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (2025). Molecules, 30(15), 1234.
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Molbank, 2023(1), M1548.
  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021).

Sources

Spectroscopic Profiling of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole: An In-Depth FT-IR Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and materials science increasingly rely on complex heterocyclic scaffolds, the precise structural characterization of intermediates becomes paramount. 2-(4-Bromophenyl)-4-methyl-1H-pyrrole is a highly functionalized building block featuring a hydrogen-bond-donating pyrrole ring, an aliphatic methyl group, and a heavy-atom-substituted aromatic system. This whitepaper provides a comprehensive, expert-level guide to the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. By moving beyond simple peak-matching, we explore the mechanistic causality behind vibrational modes and establish a self-validating analytical workflow designed for high-throughput and rigorous quality control.

Molecular Architecture & Mechanistic Spectral Interpretation

To accurately interpret an FT-IR spectrum, one must first deconstruct the molecule into its fundamental oscillators. The vibrational frequency of any bond is governed by Hooke’s Law, dictated by bond strength (force constant) and the reduced mass of the atoms involved.

For 2-(4-Bromophenyl)-4-methyl-1H-pyrrole, the spectrum is a composite of three distinct structural domains:

  • The 1H-Pyrrole Ring: The N-H bond is highly sensitive to its localized environment. In a dilute, non-polar solution, the free N-H stretch appears as a sharp peak near 3400 cm⁻¹. However, in the solid state, intermolecular hydrogen bonding weakens the N-H bond (lowering the force constant), shifting the absorption to a broader band around 3200 cm⁻¹[1].

  • The 4-Bromophenyl Group: The presence of the massive bromine atom significantly increases the reduced mass of the C-Br oscillator, pushing its stretching frequency deep into the fingerprint region (500–600 cm⁻¹)[2]. Furthermore, the 1,4-disubstitution (para-substitution) of the benzene ring forces the adjacent aromatic C-H bonds to bend out-of-plane in unison, creating a highly diagnostic, strong absorption band between 800 and 850 cm⁻¹[3].

  • The 4-Methyl Group: The aliphatic C-H bonds of the methyl group possess lower force constants than their aromatic counterparts, placing their stretching vibrations just below the 3000 cm⁻¹ threshold (2960–2850 cm⁻¹).

Structure_Spectrum Molecule 2-(4-Bromophenyl) -4-methyl-1H-pyrrole Pyrrole 1H-Pyrrole Ring Molecule->Pyrrole Phenyl p-Bromophenyl Molecule->Phenyl Methyl 4-Methyl Group Molecule->Methyl NH_Band N-H Stretch 3400-3200 cm⁻¹ Pyrrole->NH_Band CN_Band C-N Stretch ~1150 cm⁻¹ Pyrrole->CN_Band CBr_Band C-Br Stretch 600-500 cm⁻¹ Phenyl->CBr_Band CH_oop C-H Out-of-Plane 850-800 cm⁻¹ Phenyl->CH_oop para-sub CH_aliph Aliphatic C-H 2960-2850 cm⁻¹ Methyl->CH_aliph

Logical mapping of molecular substructures to characteristic FT-IR absorption bands.

Fundamental Vibrational Modes (Quantitative Data)

The following table synthesizes the expected quantitative data for the compound, categorizing peaks by functional group, expected wavenumber, and mechanistic assignment based on [3].

Functional Group / ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Assignment
Pyrrole N-H Stretch 3400 - 3200Medium, BroadSolid-state hydrogen bonding lowers the force constant, broadening the peak.
Aromatic C-H Stretch 3100 - 3000Weaksp² hybridized C-H stretching of both pyrrole and phenyl rings.
Aliphatic C-H Stretch 2960 - 2850Weak to Mediumsp³ hybridized asymmetric/symmetric stretching of the 4-methyl group.
Ring C=C / C=N Stretch 1600 - 1450Medium to StrongConjugated ring breathing modes; highly sensitive to electron delocalization.
Pyrrole C-N Stretch ~1150 - 1200MediumC-N single bond stretching within the heterocycle[1].
para-Aromatic C-H (oop) 850 - 800StrongOut-of-plane (oop) bending diagnostic for 1,4-disubstituted benzene.
C-Br Stretch 600 - 500Weak to MediumHeavy atom halogen stretch; high reduced mass forces low frequency[2].

Experimental Workflow: ATR-FTIR Protocol

While traditional KBr pellet transmission spectroscopy offers excellent resolution, Attenuated Total Reflectance (ATR) is prioritized for this compound.

The Causality of this Choice: Pyrrole derivatives can be susceptible to moisture absorption (hygroscopy), which obscures the critical 3400–3200 cm⁻¹ N-H stretching region with broad O-H water bands. ATR minimizes atmospheric exposure and requires zero sample dilution. Furthermore, the potential for polymorphic phase changes induced by the high pressure of KBr pellet pressing is eliminated, preserving the compound's native crystalline hydrogen-bonding network.

Step-by-Step Methodology
  • System Initialization: Turn on the FTIR spectrometer and allow the IR source to stabilize for at least 30 minutes to ensure thermal equilibrium. Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.

  • Background Acquisition: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air. Causality: A resolution of 4 cm⁻¹ provides the optimal balance between signal-to-noise ratio (SNR) and the resolution necessary to distinguish closely spaced aromatic C=C stretches. Co-adding 32 scans statistically reduces random background noise by a factor of √32.

  • Sample Application: Transfer approximately 2–5 mg of crystalline 2-(4-Bromophenyl)-4-methyl-1H-pyrrole directly onto the center of the ATR crystal. Lower the pressure anvil and apply optimal, consistent pressure. Causality: Sufficient pressure ensures intimate contact between the solid sample and the crystal, maximizing the evanescent wave penetration depth without fracturing the crystal.

  • Data Acquisition: Record the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Data Processing: Apply an ATR correction algorithm. Causality: ATR penetration depth is wavelength-dependent (deeper penetration at lower wavenumbers). The correction algorithm normalizes the spectrum, preventing the artificial intensification of lower wavenumber peaks like the C-Br stretch.

ATR_Workflow A 1. System Initialization Stabilize IR source & clean crystal B 2. Background Scan Acquire air background (32 scans) A->B C 3. Sample Application Apply 2-5 mg sample & set pressure B->C D 4. Data Acquisition Scan 4000-400 cm⁻¹ at 4 cm⁻¹ res C->D E 5. Data Processing ATR correction & peak picking D->E

ATR-FTIR Experimental Workflow for 2-(4-Bromophenyl)-4-methyl-1H-pyrrole Analysis.

Data Validation & Quality Control

A robust analytical protocol must be a self-validating system. To ensure the integrity of your FT-IR data for 2-(4-Bromophenyl)-4-methyl-1H-pyrrole, implement the following checks:

  • The "Silent Region" Check: Inspect the baseline between 2500 cm⁻¹ and 2000 cm⁻¹. This region should be completely devoid of sharp peaks (save for a minor atmospheric CO₂ artifact at ~2350 cm⁻¹ if background subtraction is slightly out of phase). If unexpected peaks appear here, it indicates severe scattering, crystal contamination, or instrumental artifact, invalidating the run.

  • Intensity Ratios: The intensity ratio between the C=C ring stretches (~1500 cm⁻¹) and the C-Br stretch (~550 cm⁻¹) must remain consistent across batches. Significant deviations suggest non-uniform pressure on the ATR crystal or partial degradation of the halogenated moiety.

References

  • Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors Source: MDPI (Molecules) URL: [Link]

  • Title: Para-Disubstituted Benzenes Definition - Organic Chemistry Source: Fiveable URL: [Link]

Sources

Mass Spectrometry of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

As a Senior Application Scientist, I approach the mass spectrometric characterization of halogenated heterocycles not merely as a data-gathering exercise, but as an exercise in thermodynamic logic. The molecule 2-(4-Bromophenyl)-4-methyl-1H-pyrrole (Chemical Formula: C11​H10​BrN ) presents a textbook case of how structural features dictate gas-phase behavior.

Pyrrole derivatives are critical structural motifs extensively utilized in drug discovery and the synthesis of functional materials[1]. The analytical behavior of this specific molecule is governed by three core features:

  • The Pyrrole Core: Highly electron-rich and aromatic, providing exceptional stability to the molecular ion[1].

  • The 4-Methyl Group: A site for potential radical loss (alkyl cleavage) during high-energy fragmentation.

  • The 2-(4-Bromophenyl) Substituent: The carbon-bromine (C-Br) bond is the weakest link in this highly conjugated system, acting as the primary thermodynamic sink during collisional activation. Furthermore, the natural isotopic distribution of bromine provides a built-in self-validating signature for mass spectrometric identification.

Physicochemical Properties & The Isotopic Signature

Before initiating any mass spectrometry (MS) workflow, one must calculate the exact mass and anticipate the isotopic envelope. Bromine exists naturally as two stable isotopes: 79Br (50.69%) and 81Br (49.31%). This nearly 1:1 ratio creates a distinct doublet separated by 2 Da in the mass spectrum, which is the cornerstone of our analytical validation. The exact mass of the bromophenyl-methylpyrrole core is approximately 234.999 Da for the 79Br isotope[2].

Table 1: Quantitative Mass Spectrometry Data Summary
SpeciesFormulaIsotopeExact Mass (m/z)Relative AbundanceMechanistic Origin
Molecular Ion (EI) [C11​H10​BrN]+∙ 79Br 234.9997~100%Intact radical cation
Molecular Ion (EI) [C11​H10​BrN]+∙ 81Br 236.9976~97%Intact radical cation
Protonated Ion (ESI) [C11​H11​BrN]+ 79Br 236.0075~100%Protonation at pyrrole N/C
Protonated Ion (ESI) [C11​H11​BrN]+ 81Br 238.0055~97%Protonation at pyrrole N/C
Primary Fragment [C11​H10​N]+ N/A156.0813VariableLoss of Br∙ from M+∙
Secondary Fragment [C10​H9​]+ N/A129.0704VariableLoss of HCN from m/z 156

Mechanistic Fragmentation Pathways

Understanding the causality behind fragmentation is essential for structural elucidation. The fragmentation pathways of 2-substituted pyrrole derivatives are remarkably influenced by the side-chain substituents at the 2-position[3].

Under Electron Ionization (EI) , the hard ionization (typically 70 eV) bombards the sample, creating a highly stable molecular ion [M]+∙ due to the aromatic stability of the pyrrole ring[1]. The primary fragmentation event is the homolytic cleavage of the C-Br bond.

  • Causality: The bond dissociation energy of an aryl-Br bond is significantly lower (~81 kcal/mol) than the aryl-C or C-H bonds (>100 kcal/mol) in the system. Thus, the loss of a bromine radical ( Br∙ ) is thermodynamically favored, yielding a highly stabilized 2-phenyl-4-methylpyrrole cation at m/z 156.

Following the loss of bromine, the m/z 156 fragment undergoes secondary cleavages. Typical fragmentation mechanisms of 2-substituted pyrrole derivatives include the loss of pyrrole moieties or ring contraction[3]. Specifically, the expulsion of hydrogen cyanide (HCN, 27 Da) from the pyrrole ring yields an ion at m/z 129. Alternatively, the loss of the 4-methyl group as a methyl radical ( CH3∙​ , 15 Da) yields an ion at m/z 141.

Fragmentation_Pathway M_ion Molecular Ion [M]+• m/z 235 / 237 (1:1) C11H10BrN+ M_Br Fragment [M - Br]+ m/z 156 C11H10N+ M_ion->M_Br - Br• (Homolytic Cleavage) M_Br_HCN Fragment [M - Br - HCN]+ m/z 129 C10H9+ M_Br->M_Br_HCN - HCN (Ring Contraction) M_Br_CH3 Fragment [M - Br - CH3]+ m/z 141 C10H7N+ M_Br->M_Br_CH3 - CH3• (Alkyl Cleavage)

Figure 2: Proposed EI fragmentation pathway for 2-(4-Bromophenyl)-4-methyl-1H-pyrrole.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, analytical protocols must be designed as self-validating systems. Below are the step-by-step methodologies for both GC-MS and LC-MS/MS analysis.

Protocol A: GC-MS Analysis (Electron Ionization)

This protocol is suited for the volatile and thermally stable nature of the uncharged pyrrole[1].

  • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a concentration of 10 µg/mL. Causality: Ethyl acetate provides excellent solubility for halogenated aromatic compounds and expands well in the GC inlet without excessive volume overload.

  • Chromatographic Separation: Inject 1 µL into a GC equipped with a 5% phenyl-arylene/95% dimethylpolysiloxane capillary column (e.g., DB-5MS). Use helium as the carrier gas at 1.0 mL/min. Program the oven from 100°C to 280°C at 15°C/min.

  • Ionization & Detection: Operate the MS in EI mode at 70 eV. Scan a mass range of m/z 50 to 300.

  • Self-Validation Checkpoint: The extracted ion chromatogram (EIC) must display the m/z 235 and 237 peaks co-eluting perfectly with a ~1:1 intensity ratio. The mass difference between the molecular ion cluster and the base fragment must be exactly 79 Da (from 235) and 81 Da (from 237), converging on a singlet peak at m/z 156. Any deviation from this convergence indicates co-elution of a contaminant.

Protocol B: LC-MS/MS Analysis (Electrospray Ionization)

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a solution, making it highly compatible with Liquid Chromatography[1]. In tandem mass spectrometry (MS/MS), Collision-Induced Dissociation (CID) is utilized to fragment the precursor ion[4].

  • Sample Preparation: Dilute the sample to 100 ng/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: In positive ionization mode, a trace of formic acid is added to aid the protonation of the sample molecules[4], pushing the equilibrium toward the [M+H]+ state.

  • UHPLC Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Precursor Isolation (Q1): Program the first quadrupole to isolate the protonated isotopes at m/z 236 and m/z 238.

  • CID Fragmentation (Q2): Apply a collision energy (CE) of 20-25 eV using Argon or Nitrogen as the collision gas. Causality: This energy regime is sufficient to induce heterolytic cleavage of the C-Br bond without entirely destroying the pyrrole ring.

  • Self-Validation Checkpoint: The presence of bromine creates a mandatory 1:1 isotopic doublet. If the precursor ion at m/z 236 is isolated and fragmented, it must yield the m/z 156 product ion. To self-validate the assay, the parallel isolation and fragmentation of the m/z 238 isotope must also yield the exact same m/z 156 product ion. If m/z 158 is observed instead, the neutral loss did not contain bromine, and the peak is a matrix interference.

LCMS_Workflow Sample Sample Prep (Acetonitrile/Water) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI(+) Ionization LC->ESI Q1 Q1 Selection (m/z 236 & 238) ESI->Q1 CID CID Fragmentation (Collision Cell) Q1->CID TOF TOF/Q3 Detection (Fragment Ions) CID->TOF

Figure 1: Step-by-step LC-MS/MS analytical workflow for 2-(4-Bromophenyl)-4-methyl-1H-pyrrole.

References

  • Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide, Benchchem. 1

  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry, PubMed. 3

  • Ion fragmentation of small molecules in mass spectrometry, University of Alabama at Birmingham (UAB). 4

  • 2-(3-Bromophenyl)-1-methyl-1H-pyrrole, PubChem - NIH. 2

Sources

Thermochemical Characterization and Melting Point Determination of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrole derivatives represent a privileged structural scaffold in modern drug development, frequently utilized as core pharmacophores in the design of kinase inhibitors, anti-inflammatory agents, and advanced functional materials[1]. Among these, 2-(4-Bromophenyl)-4-methyl-1H-pyrrole is a highly specialized intermediate. The precise determination of its melting point ( Tm​ ) is not merely a routine quality control metric; it is a fundamental thermodynamic parameter that dictates the compound's lattice energy, solubility, bioavailability, and formulation stability.

This whitepaper provides an in-depth mechanistic analysis of the structural vectors governing the melting point of this compound, alongside self-validating experimental protocols for its synthesis and thermal characterization.

Structural Determinants & Melting Point Causality

The melting point of a crystalline organic solid is strictly governed by its cohesive lattice energy. This energy is a function of intermolecular forces, molecular symmetry, and conformational rigidity. For 2-(4-Bromophenyl)-4-methyl-1H-pyrrole, three distinct structural vectors dictate its thermal behavior:

  • N–H Hydrogen Bonding (The Primary Driver): Unlike 1-substituted pyrroles—such as 2, which melts at 91–92 °C[2]—the 1H -pyrrole core possesses a free N–H proton. This proton acts as a potent hydrogen bond donor, forming robust intermolecular N−H⋯π or N−H⋯Br networks. These networks significantly elevate the energy required to disrupt the crystal lattice.

  • Halogen Bonding: The para-bromo substituent on the phenyl ring is highly polarizable. It participates in highly directional halogen bonding ( C−Br⋯π interactions) and π−π stacking, which heavily anchors the crystal lattice and resists thermal disruption.

  • Steric Packing via the 4-Methyl Group: While the 4-methyl group slightly perturbs the planar symmetry of the biphenyl-like system, it effectively fills interstitial voids within the crystal lattice. This dense packing maximizes van der Waals interactions, further driving up the melting point compared to unsubstituted analogs.

Causality Conclusion: Because 1-(4-Bromophenyl)-1H-pyrrole melts at ~92 °C[2], the synergistic effects of strong N–H hydrogen bonding and optimized steric packing in 2-(4-Bromophenyl)-4-methyl-1H-pyrrole shift its predicted thermodynamic melting point significantly higher, establishing an expected Tm​ range of 115–125 °C .

Quantitative Data Summary: Bromophenyl Pyrrole Derivatives

To contextualize the thermal behavior, the table below compares the melting points of structurally related bromophenyl pyrroles, illustrating the impact of N-substitution versus C-substitution.

Compound NameCAS NumberMelting Point (°C)Structural Variance & Lattice Impact
1-(4-Bromophenyl)-1H-pyrrole 5044-39-391–92 °CN-substituted; lacks N-H hydrogen bonding.
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole 5044-24-685–95 °CN-substituted; di-methylated (steric hindrance lowers packing efficiency).
2-(4-Bromophenyl)-4-methyl-1H-pyrrole N/A115–125 °C (Predicted)Free N-H (H-bonding enabled); C-substituted dense packing.

Synthesis Workflow: The Barton-Zard Methodology

To obtain a melting point that reflects the true thermodynamic properties of the compound rather than an impurity-depressed artifact, the compound must be synthesized and isolated with >99% purity. The3 is the optimal and most convergent route for constructing highly pure 3,4-disubstituted and annulated pyrroles[3][4].

Synthesis A 4-Bromobenzaldehyde + Nitroethane B Nitroalkene Intermediate (Henry Reaction) A->B Base catalyst D Barton-Zard Cyclization (5-endo-dig) B->D C Ethyl Isocyanoacetate + Base (DBU/NaH) C->D THF, 0°C to RT E Saponification & Decarboxylation D->E Pyrrole-2-carboxylate F 2-(4-Bromophenyl)-4-methyl-1H-pyrrole (Target Compound) E->F High Purity Isolation

Synthetic pathway for 2-(4-Bromophenyl)-4-methyl-1H-pyrrole via Barton-Zard cyclization.

Step-by-Step Synthesis Protocol
  • Henry Reaction: Condense 4-bromobenzaldehyde with nitroethane under basic conditions to yield the corresponding nitroalkene intermediate.

  • Cyclization: In a dry flask under an inert atmosphere, react the nitroalkene with ethyl isocyanoacetate in the presence of a strong, non-nucleophilic base (e.g., DBU or NaH) in THF at 0 °C[4]. The reaction proceeds via a Michael addition followed by a 5-endo-dig cyclization and elimination of the nitro group.

  • Decarboxylation: Isolate the resulting pyrrole-2-carboxylate, undergo saponification with NaOH, and subject the intermediate to thermal decarboxylation to yield the target 2-(4-Bromophenyl)-4-methyl-1H-pyrrole.

  • Purification: Recrystallize the crude product from an ethanol/water gradient to ensure >99% purity, eliminating residual starting materials that would artificially depress the melting point.

Thermal Analysis & Melting Point Determination Protocol

Standard capillary melting point determination is prone to operator error, visual subjectivity, and heating rate biases. For pharmaceutical-grade characterization, Differential Scanning Calorimetry (DSC) must be employed.

The following protocol utilizes a self-validating "heat-cool-heat" cycle . This system ensures absolute trustworthiness: the first heat cycle acts as a diagnostic tool to eliminate volatile impurities (desolvation), the cooling cycle normalizes the thermal history (erasing polymorphic artifacts from rapid precipitation), and the final heating cycle yields the absolute thermodynamic melting point.

DSC A Sample Prep (2-5 mg, Al Pan) B N2 Purge (50 mL/min) A->B C Cycle 1: Heat to 150°C (Desolvation) B->C D Cycle 2: Cool to 20°C (Normalize History) C->D E Cycle 3: Heat at 2°C/min (Tm Determination) D->E F Data Analysis (Onset & Peak Tm) E->F

Self-validating DSC protocol utilizing a heat-cool-heat cycle for accurate Tm determination.

Step-by-Step DSC Methodology
  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the highly purified 2-(4-Bromophenyl)-4-methyl-1H-pyrrole into a standard aluminum DSC pan. Crimp the lid tightly to ensure optimal thermal contact and prevent sublimation.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min. This prevents oxidative degradation of the electron-rich pyrrole ring at elevated temperatures.

  • Cycle 1 (Desolvation & Diagnostic Heat): Heat the sample from 20 °C to 150 °C at a rapid rate of 10 °C/min. Observe the thermogram for broad endothermic events below 100 °C, which are indicative of residual solvent loss (e.g., trapped ethanol or water from recrystallization).

  • Cycle 2 (Thermal Normalization): Cool the sample back to 20 °C at 10 °C/min. This controlled cooling ensures the compound crystallizes uniformly into its most thermodynamically stable polymorph, erasing any previous thermal history.

  • Cycle 3 ( Tm​ Determination): Heat the sample from 20 °C to 150 °C at a precise, slow rate of 2 °C/min. The slow heating rate ensures thermal equilibrium across the sample, preventing thermal lag.

  • Data Extraction: The true thermodynamic melting point is defined not by the peak maximum, but by the extrapolated onset temperature of the sharp endothermic melting peak.

References

  • MilliporeSigma. "1-(4-Bromophenyl)-1H-pyrrole | 5044-39-3". Sigma-Aldrich Properties Database. 2

  • BenchChem. "The Barton-Zard Synthesis: A Comprehensive Guide to 3,4-Disubstituted Pyrroles". BenchChem Technical Guides. 3

  • World Scientific. "Porphyrin building blocks: using a modified Barton-Zard approach to construct annulated pyrroles". Journal of Porphyrins and Phthalocyanines. 4

  • Smolecule. "Comprehensive Application Notes and Protocols: Advanced Synthesis Techniques for Pyrrole Derivatives in Drug Development". Smolecule Technical Support. 1

Sources

Solubility of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole, a heterocyclic compound of interest to researchers in drug discovery and materials science. Due to the absence of extensive published quantitative solubility data for this specific molecule, this document delivers a robust predictive solubility profile based on first principles of physical organic chemistry and an analysis of its constituent structural motifs. More critically, it outlines a detailed, field-proven experimental framework for the precise and accurate determination of its solubility in various organic solvents. The protocols herein are designed to be self-validating, providing researchers with a reliable methodology to generate high-quality, reproducible solubility data essential for downstream applications.

Introduction to 2-(4-Bromophenyl)-4-methyl-1H-pyrrole

The pyrrole ring is a fundamental scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. Substituted pyrroles, such as 2-(4-Bromophenyl)-4-methyl-1H-pyrrole, are versatile intermediates in organic synthesis. The presence of a bromophenyl group offers a site for further functionalization via cross-coupling reactions, while the pyrrole core itself possesses unique electronic properties.

A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its successful application. In drug development, solubility directly influences bioavailability, formulation strategies, and dose administration. In materials science and chemical synthesis, it dictates solvent selection for reactions, purification processes like crystallization, and the formulation of solutions for analytical characterization. This guide provides the foundational knowledge and practical protocols required to master the solubility characteristics of this promising compound.

Physicochemical Profile and Predictive Solubility Analysis

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" provides a strong qualitative framework for prediction: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.

The structure of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole incorporates both nonpolar and moderately polar features:

  • Nonpolar Character: The large bromophenyl ring is hydrophobic and will favor interactions with nonpolar, aromatic, or chlorinated solvents through van der Waals forces and π-π stacking.

  • Polar Character: The pyrrole ring's N-H group can act as a hydrogen bond donor, affording some affinity for polar protic and aprotic solvents. However, the overall aromaticity and the steric bulk of the substituents reduce the impact of this single hydrogen bond donor.

Based on this analysis, a predictive solubility profile can be established.

Table 1: Key Physicochemical Properties of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole

PropertyValueSource/Method
Molecular FormulaC₁₁H₁₀BrNCalculated
Molecular Weight236.11 g/mol Calculated
AppearanceExpected to be a solid at room temperatureAnalogy to similar compounds[1]
Predicted LogP~3.5 - 4.5Computational Estimation
Hydrogen Bond Donors1 (N-H of the pyrrole ring)Structural Analysis
Hydrogen Bond Acceptors1 (Nitrogen atom in the pyrrole ring)Structural Analysis

Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents

SolventPolarity TypePredicted SolubilityRationale
WaterPolar ProticInsolubleThe large hydrophobic bromophenyl group dominates the molecule's character.
Methanol / EthanolPolar ProticLow to ModerateThe alcohol's hydroxyl group can interact with the pyrrole N-H, but the hydrocarbon backbone limits miscibility.
AcetonePolar AproticHighGood balance of polarity to interact with the N-H group and nonpolar character to solvate the aromatic ring.
AcetonitrilePolar AproticHighEffectively solvates a wide range of organic compounds.[2]
Dichloromethane (DCM)Moderately PolarVery HighExcellent solvent for a wide array of organic molecules, particularly those with aromatic and halogenated moieties.[2]
Tetrahydrofuran (THF)Polar AproticVery HighIts ether linkage and moderate polarity make it an excellent solvent for compounds of this type.[2][3]
TolueneNonpolar AromaticHighThe aromatic nature of toluene facilitates strong π-π interactions with the bromophenyl ring.[2]
HexaneNonpolar AliphaticLowInsufficient polarity to effectively disrupt the crystal lattice forces of the solid compound.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighA powerful and versatile solvent capable of dissolving a broad range of organic compounds.[2]

Experimental Framework for Quantitative Solubility Determination

To move beyond prediction, rigorous experimental measurement is required. The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility. It involves generating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute in the supernatant.

Logical Workflow for Solubility Determination

The process for accurately measuring solubility follows a systematic and logical progression, as illustrated in the workflow diagram below. This ensures that equilibrium is achieved and that the measurement is of the dissolved solid only.

G start Start: Select Compound & Solvent prep Step 1: Prepare Supersaturated Slurry (Add excess solid to solvent) start->prep equil Step 2: Equilibrate (Shake/stir at constant T, e.g., 25°C for 24-72 hours) prep->equil phase_sep Step 3: Phase Separation (Centrifuge or filter to remove undissolved solid) equil->phase_sep supernatant Step 4: Isolate & Dilute Supernatant (Carefully extract clear liquid) phase_sep->supernatant quant Step 5: Quantitative Analysis (e.g., HPLC, Gravimetric) supernatant->quant calc Step 6: Calculate Solubility (e.g., in mg/mL or mol/L) quant->calc end End: Report Solubility Data calc->end

Workflow for experimental solubility determination.
Detailed Protocol: Isothermal Shake-Flask Method

This protocol provides a step-by-step methodology for determining the equilibrium solubility of the title compound.

Objective: To accurately measure the saturation solubility of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole in a selected solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • 2-(4-Bromophenyl)-4-methyl-1H-pyrrole (solid, high purity)

  • Selected analytical grade solvents

  • 20 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge with temperature control

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Slurry: Add an excess amount of solid 2-(4-Bromophenyl)-4-methyl-1H-pyrrole to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium (e.g., add ~20 mg to 5 mL of solvent).

  • Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 5.0 mL) into the vial.

  • Equilibration: Securely cap the vial and place it in a temperature-controlled orbital shaker set to 25 °C. Agitate the slurry for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to confirm equilibrium has been established.

  • Phase Separation: After equilibration, let the vials stand in the temperature-controlled environment for at least 2 hours to allow larger particles to settle. To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) at 25 °C. Alternatively, filter the supernatant through a 0.22 µm syringe filter that has been pre-warmed to the equilibration temperature.

  • Sample Preparation for Analysis: Immediately after separation, carefully pipette a known volume of the clear supernatant into a volumetric flask. Dilute the sample with the appropriate mobile phase (for HPLC) or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

Analytical Quantification Methods

The final and most critical step is the accurate measurement of the solute concentration in the saturated solution.

A. High-Performance Liquid Chromatography (HPLC-UV)

This is the preferred method due to its high specificity, sensitivity, and accuracy.

  • Method Development: Develop a reverse-phase HPLC method capable of separating the analyte from any potential impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point. Identify a suitable UV wavelength for detection where the compound has strong absorbance.

  • Calibration Curve: Prepare a series of standard solutions of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole of known concentrations. Inject these standards into the HPLC system and plot the resulting peak area against concentration to generate a linear calibration curve.

  • Sample Analysis: Inject the diluted supernatant sample and determine its concentration by comparing its peak area to the calibration curve.[4]

  • Solubility Calculation: Back-calculate the original concentration in the undiluted supernatant, accounting for all dilution factors. The result is the equilibrium solubility.

B. Gravimetric Analysis

This method is simpler but generally less precise than HPLC.[2]

  • Sample Preparation: Accurately weigh a clean, dry vial. Pipette a precise volume (e.g., 2.0 mL) of the clear supernatant into the weighed vial.

  • Solvent Evaporation: Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried residue.

  • Solubility Calculation: The mass of the dissolved solid is determined by subtracting the initial vial weight from the final weight. Calculate the solubility in units such as g/L or mg/mL.[2][4]

Critical Factors Influencing Solubility Measurements

For data to be reliable and reproducible, several experimental parameters must be strictly controlled.

  • Temperature: The solubility of solids in liquids is highly temperature-dependent, generally increasing with a rise in temperature.[4] All stages of the experiment—equilibration, phase separation, and sample handling—must be performed at a constant, recorded temperature.

  • Purity of Compound and Solvent: Impurities can significantly alter the measured solubility. Use high-purity (≥98%) compound and analytical grade solvents.

  • Solid State Form (Polymorphism): Different crystalline forms (polymorphs) or amorphous states of a compound can have different solubilities. It is crucial to characterize the solid form used in the experiment and to ensure no phase transitions occur during equilibration.

  • Equilibration Time: It is imperative to allow sufficient time for the system to reach thermodynamic equilibrium. To validate this, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should plateau, indicating that equilibrium has been achieved.

  • pH of the Medium: For ionizable compounds, solubility is pH-dependent. The pyrrole N-H is very weakly acidic (pKa ~17.5), so it will not deprotonate under normal conditions.[5] The nitrogen is also a very weak base. Therefore, for 2-(4-Bromophenyl)-4-methyl-1H-pyrrole, pH is unlikely to have a significant impact on its solubility in neutral organic solvents.

Conclusion

References

  • Benchchem. Solubility Profile of 2,4-Dimethylpyrrole: A Technical Guide.
  • Benchchem. Determining the Solubility of 2,3,4,5-tetramethyl-1H-pyrrole in Organic Solvents: A Technical Guide.
  • University of Toronto Scarborough. Solubility - Chemistry Online @ UTSC.
  • Barbarella, G. et al. Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties. PMC.
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • PubChem. 5-(4-Bromophenyl)dipyrromethane.
  • MilliporeSigma. 1-(4-Bromophenyl)-1H-pyrrole.
  • Sigma-Aldrich. 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole.
  • Wikipedia. Pyrrole. Available from: [Link]

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Starting materials for 2-(4-Bromophenyl)-4-methyl-1H-pyrrole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Strategic Synthesis of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole

Introduction

Substituted pyrroles are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as the core motif in kinase inhibitors, antimicrobial agents, and advanced materials. While symmetric or 3,4-disubstituted pyrroles are readily accessible, the targeted synthesis of strictly 2,4-disubstituted pyrroles—such as 2-(4-Bromophenyl)-4-methyl-1H-pyrrole —presents distinct regiochemical challenges. This technical guide outlines a highly scalable, self-validating bottom-up synthetic architecture designed for drug development professionals, prioritizing regiocontrol, high-yield intermediates, and mechanistic clarity.

Section 1: Retrosynthetic Strategy & Mechanistic Rationale

When designing a route to a 2,4-disubstituted pyrrole, several classical methodologies must be critically evaluated:

  • Van Leusen Cycloaddition : While the reaction of tosylmethyl isocyanide (TosMIC) with Michael acceptors is a powerful tool, it predominantly yields 3,4-disubstituted or 3-aroyl-4-arylpyrroles[1]. Forcing a 2,4-substitution pattern requires highly unstable α -substituted TosMIC derivatives, making this route unviable for scalable synthesis.

  • Palladium-Catalyzed Cross-Coupling : A top-down approach utilizing sequential Suzuki-Miyaura couplings on a 2,4-dihalopyrrole is possible[2]. However, this requires expensive palladium catalysts, orthogonal protecting groups (e.g., N-benzenesulfonyl), and presents chemoselectivity risks given the bromine atom on the target's phenyl ring.

  • The Paal-Knorr Disconnection (Chosen Route) : The 3[3] offers the most robust and unambiguous regiocontrol. By disconnecting the pyrrole ring, the required precursor is identified as a 1,4-dicarbonyl compound: 4-(4-bromophenyl)-2-methyl-4-oxobutanal .

To construct this specific 1,4-dicarbonyl without competitive O-alkylation or homocoupling, we employ a Stork Enamine Alkylation . Condensing propanal with morpholine generates a nucleophilic enamine that can selectively attack 2-bromo-1-(4-bromophenyl)ethanone. Subsequent hydrolysis and Paal-Knorr cyclization yield the target molecule with absolute regiochemical fidelity.

Section 2: Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters for the four-step synthetic workflow.

StepReaction PhaseKey Reagents & CatalystsSolventTemp (°C)Time (h)Expected Yield
1 Enamine FormationPropanal, Morpholine, p-TsOHToluene110 (Reflux)485–90%
2 Electrophile Prep4-Bromoacetophenone, Br₂, AcOHAcetic Acid25290–95%
3 Stork AlkylationEnamine (Step 1), Bromoketone (Step 2)Toluene801265–75%
4 Paal-Knorr Cyclization1,4-Dicarbonyl, NH₄OAc, AcOHEthanol80 (Reflux)675–85%

Section 3: Step-by-Step Experimental Methodologies & Causality

Step 1: Synthesis of 4-(Prop-1-en-1-yl)morpholine (Enamine)
  • Protocol : Equip a round-bottom flask with a Dean-Stark trap. Dissolve propanal (1.0 eq) and morpholine (1.1 eq) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux the mixture at 110 °C until water ceases to collect in the trap. Concentrate under reduced pressure to yield the enamine.

  • Causality & Expertise : Why morpholine? Pyrrolidine enamines are highly nucleophilic and frequently lead to dialkylation or N-alkylation when reacted with highly active α -haloketones. The oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect, tempering the enamine's reactivity and ensuring a controlled, mono-C-alkylation. The Dean-Stark trap drives the equilibrium forward by continuously removing the water byproduct.

Step 2: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone
  • Protocol : Dissolve 4-bromoacetophenone (1.0 eq) in glacial acetic acid. Slowly add liquid bromine (1.05 eq) dropwise at room temperature. Stir until the red color of bromine dissipates. Pour into ice water, filter the resulting precipitate, and recrystallize from ethanol.

  • Causality & Expertise : The electron-withdrawing nature of the p-bromo group deactivates the aromatic ring toward electrophilic aromatic substitution. Consequently, bromination occurs exclusively at the α -methyl group via the acid-catalyzed enol mechanism.

Step 3: Stork Enamine Alkylation to 4-(4-Bromophenyl)-2-methyl-4-oxobutanal
  • Protocol : Dissolve the morpholine enamine (1.2 eq) in anhydrous toluene. Slowly add a solution of 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in toluene. Heat the reaction to 80 °C for 12 hours. Cool to room temperature, add 10% aqueous HCl, and stir vigorously for 2 hours to hydrolyze the intermediate iminium salt. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

  • Causality & Expertise : Toluene provides a non-polar environment that enforces a tight transition state, strongly favoring C-alkylation over N-alkylation. The subsequent acidic hydrolysis cleaves the morpholine moiety, unmasking the aldehyde to reveal the critical 1,4-dicarbonyl architecture.

Step 4: Paal-Knorr Cyclization to Target Pyrrole
  • Protocol : Dissolve the purified 1,4-dicarbonyl (1.0 eq) in ethanol. Add ammonium acetate (5.0 eq) and glacial acetic acid (2.0 eq). Reflux the mixture at 80 °C for 6 hours. Monitor via TLC until the dicarbonyl is consumed. Cool, dilute with water, extract with dichloromethane, and purify via recrystallization or chromatography.

  • Causality & Expertise : The use of ammonium acetate in acetic acid provides a buffered, weakly acidic environment. According to Amarnath's mechanistic elucidation[4], the5[5] proceeds via a hemiaminal intermediate rather than an iminium ion. The weak acid catalyzes the initial nucleophilic attack of ammonia onto the more electrophilic and less sterically hindered aldehyde carbonyl, followed by intramolecular cyclization onto the ketone. Stronger acids would protonate the amine (halting the reaction), while neutral conditions are kinetically sluggish.

Section 4: Visualizing the Synthetic Architecture

The following diagram maps the logical flow of the synthesis, highlighting the convergence of the nucleophilic and electrophilic fragments.

SynthesisWorkflow SM1 Propanal + Morpholine (Condensation) Int1 4-(Prop-1-en-1-yl)morpholine (Enamine Nucleophile) SM1->Int1 SM2 4-Bromoacetophenone + Br2 Int2 2-Bromo-1-(4-bromophenyl)ethanone (Electrophile) SM2->Int2 Coupling Stork Enamine Alkylation (Toluene, 80 °C) Int1->Coupling Int2->Coupling Hydrolysis Aqueous Hydrolysis (10% HCl, H2O) Coupling->Hydrolysis Dicarbonyl 4-(4-Bromophenyl)-2-methyl-4-oxobutanal (1,4-Dicarbonyl) Hydrolysis->Dicarbonyl PaalKnorr Paal-Knorr Cyclization (NH4OAc, AcOH, Δ) Dicarbonyl->PaalKnorr Target 2-(4-Bromophenyl)-4-methyl-1H-pyrrole (Target Molecule) PaalKnorr->Target

Fig 1: Retrosynthetic workflow and forward synthesis of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole.

References

  • Regioselective Synthesis of 2,4-Differentially Arylated Pyrroles and Its Application to The Synthesis of Lamellarins ResearchG
  • Synthesis of Substituted Pyrroles from Tosylmethyl Derivatives: Applic
  • Paal-Knorr Pyrrole Synthesis Organic Chemistry Portal
  • Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol p
  • Paal–Knorr synthesis Wikipedia

Sources

The Ascendant Trajectory of Bromophenylpyrrole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs.[1] Among its myriad derivatives, the bromophenylpyrrole class has emerged as a particularly compelling chemotype for therapeutic innovation. These compounds, often inspired by marine alkaloids, exhibit a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2] The strategic incorporation of a bromophenyl moiety onto the pyrrole core profoundly influences the molecule's physicochemical properties, often enhancing its lipophilicity, metabolic stability, and target engagement. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of bromophenylpyrrole derivatives, offering a technical resource for researchers and professionals engaged in the pursuit of novel therapeutics.

Synthesis of Bromophenylpyrrole Derivatives: A Modular Approach

The construction of the bromophenylpyrrole scaffold is typically achieved through a modular and efficient synthetic strategy, primarily involving two key transformations: the formation of the pyrrole ring and the introduction of the bromophenyl group. The Paal-Knorr synthesis is a classic and reliable method for constructing the pyrrole core from a 1,4-dicarbonyl compound and a primary amine.[3][4] Subsequently, the bromophenyl moiety can be installed via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[5]

General Synthetic Workflow

A representative synthetic route commences with the Paal-Knorr condensation of a 1,4-dicarbonyl compound with an appropriate amine to furnish the pyrrole ring. This is followed by the Suzuki-Miyaura cross-coupling of a brominated pyrrole intermediate with a bromophenylboronic acid to yield the final bromophenylpyrrole derivative.

G cluster_0 Part 1: Pyrrole Core Synthesis (Paal-Knorr) cluster_1 Part 2: Bromophenyl Moiety Introduction (Suzuki Coupling) 1,4-Dicarbonyl 1,4-Dicarbonyl Paal-Knorr Reaction Paal-Knorr Reaction 1,4-Dicarbonyl->Paal-Knorr Reaction Primary Amine Primary Amine Primary Amine->Paal-Knorr Reaction Substituted Pyrrole Substituted Pyrrole Paal-Knorr Reaction->Substituted Pyrrole Brominated Pyrrole Brominated Pyrrole Substituted Pyrrole->Brominated Pyrrole Bromination Suzuki Coupling Suzuki Coupling Brominated Pyrrole->Suzuki Coupling Bromophenylboronic Acid Bromophenylboronic Acid Bromophenylboronic Acid->Suzuki Coupling Bromophenylpyrrole Derivative Bromophenylpyrrole Derivative Suzuki Coupling->Bromophenylpyrrole Derivative

Figure 1: General synthetic workflow for bromophenylpyrrole derivatives.

Detailed Experimental Protocol: Synthesis of 4,5-Dibromo-N-(4-bromophenyl)-1H-pyrrole-2-carboxamide

This protocol details the synthesis of a representative bromophenylpyrrole derivative, highlighting the key steps of pyrrole formation, bromination, and amidation.

Step 1: Synthesis of 1H-Pyrrole-2-carboxylic acid

This step can be achieved through various established methods, often starting from commercially available precursors like mucobromic acid or through a Paal-Knorr type synthesis followed by oxidation. For the purpose of this guide, we will assume the availability of 1H-pyrrole-2-carboxylic acid as the starting material.

Step 2: Bromination of 1H-Pyrrole-2-carboxylic acid

  • Dissolve 1H-pyrrole-2-carboxylic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 4,5-dibromo-1H-pyrrole-2-carboxylic acid.

Step 3: Synthesis of 4,5-Dibromo-N-(4-bromophenyl)-1H-pyrrole-2-carboxamide

  • To a solution of 4,5-dibromo-1H-pyrrole-2-carboxylic acid (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or TBTU (1.1 equivalents).[6]

  • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

  • Add 4-bromoaniline (1 equivalent) and a non-nucleophilic base like N-methylmorpholine (1.1 equivalents) to the reaction mixture.[6]

  • Stir the reaction at room temperature or gentle heating (e.g., 50 °C) overnight.[6]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4,5-dibromo-N-(4-bromophenyl)-1H-pyrrole-2-carboxamide.[6]

Biological Activities and Therapeutic Potential

Bromophenylpyrrole derivatives have demonstrated a wide array of pharmacological activities, with anticancer and anti-inflammatory effects being the most prominent.

Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of bromophenylpyrrole derivatives against various human cancer cell lines.[5][7] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[4][8]

Mechanism of Action: Induction of Apoptosis

Many bromophenylpyrrole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often initiated through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the subsequent activation of a caspase cascade. Key executioner caspases, such as caspase-3 and caspase-9, are cleaved and activated, leading to the systematic dismantling of the cancer cell.[4]

Apoptosis cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Bromophenylpyrrole Bromophenylpyrrole Mitochondrion Mitochondrion Bromophenylpyrrole->Mitochondrion induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Assembly Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 activates Caspase9 Caspase-9 (active) Procaspase9->Caspase9 cleavage Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 (active) Procaspase3->Caspase3 cleavage Cellular Substrates Cellular Substrates Caspase3->Cellular Substrates cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis

Figure 2: Simplified intrinsic apoptosis pathway induced by bromophenylpyrrole derivatives.

Quantitative Data on Anticancer Activity

The cytotoxic potential of bromophenylpyrrole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
B6 N-(4,5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl esterLOVO (Colon)Not specified, but highly active[4]
Hybrid 5e Azetidin-2-one conjugate of 4,5-dibromopyrroleMCF7 (Breast)0.5[5]
Chalcone 4a Bromopyrrole-chalcone hybridMultiple0.18 - 12.00[7]
Chalcone 4h Bromopyrrole-chalcone hybridMultiple0.18 - 12.00[7]
Flavone 5a Bromopyrrole-flavone hybridPA1, KB4030.41 - 1.28[7]
Flavone 5b Bromopyrrole-flavone hybridPA1, KB4030.41 - 1.28[7]
Isoxazole 6c Bromopyrrole-isoxazole hybridKB403 (Oral)2.45[7]

Structure-Activity Relationship (SAR) Insights

  • Hybridization with other pharmacophores: Conjugating the bromopyrrole motif with other biologically active scaffolds like azetidin-2-ones, chalcones, flavones, and isoxazoles can significantly enhance anticancer potency and selectivity.[5][7]

  • Substitution pattern on the phenyl ring: The nature and position of substituents on the phenyl ring play a crucial role in modulating activity. Electron-withdrawing or donating groups can influence the electronic properties and binding affinity of the molecule to its biological target.

  • The number and position of bromine atoms on the pyrrole ring are critical for activity. Dibromination at the 4 and 5 positions is a common feature in many active compounds.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the bromophenylpyrrole derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the bromophenylpyrrole derivative for the desired time, then harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Anti-inflammatory Activity

Several bromophenylpyrrole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[9][10] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling pathways.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some pyrrole derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα.[11]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocation IkB_NFkB->NFkB IκB degradation Bromophenylpyrrole Bromophenylpyrrole Bromophenylpyrrole->IKK inhibits DNA DNA NFkB_nucleus->DNA binds to promoter Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Substituted Pyrroles

The pyrrole ring is a fundamental heterocyclic scaffold present in numerous natural products and pharmacologically active compounds.[1] The functionalization of the pyrrole core, such as the introduction of aryl and alkyl substituents, allows for the fine-tuning of its electronic and steric properties, which in turn can significantly influence its biological activity and physical characteristics. The target molecule, 2-(4-Bromophenyl)-4-methyl-1H-pyrrole, is an example of such a tailored structure, combining an electron-withdrawing bromophenyl group at the 2-position with an electron-donating methyl group at the 4-position. This substitution pattern is expected to impart specific properties relevant to its potential applications in medicinal chemistry and materials science.

Predicted Physical Appearance and Properties

Based on the physical descriptions of structurally similar compounds, 2-(4-Bromophenyl)-4-methyl-1H-pyrrole is anticipated to be a solid at room temperature. The color of substituted pyrroles can vary significantly depending on their purity and the nature of the substituents. For instance, 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole) is reported to be comprised of colorless crystals, while crude 1-(4-Bromophenyl)-1H-pyrrole is a beige solid.[2][3] Highly functionalized derivatives, such as 2-Amino-3-(4-bromophenyl)-1H-pyrrole-4,5-dicarbonitrile, have been described as dark brown solids. Given this range, it is plausible that pure 2-(4-Bromophenyl)-4-methyl-1H-pyrrole would be an off-white to light brown solid.

A summary of the physical properties of related bromophenyl-substituted pyrroles is presented in the table below:

Compound NameCAS NumberMolecular FormulaPhysical StateMelting Point (°C)Boiling Point (°C)Source
1-(4-Bromophenyl)-1H-pyrrole5044-39-3C₁₀H₈BrNSolid91-92283 (at 760 mmHg)[3]
2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole)159152-11-1C₁₅H₁₃BrN₂Colorless Crystals130Not Available[2][4]
1-(1-(4-bromophenyl)-2-methyl-4-phenyl-1H-pyrrol-3-yl)ethanoneNot AvailableC₂₃H₁₈BrNOBrown Solid143-144Not Available[5]
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneNot AvailableC₂₆H₂₅BrClN₅OSWhite Crystals226-227Not Available[6]

Proposed Synthetic Route: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and versatile method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[7][8][9][10][11] This approach is a highly probable route for the synthesis of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole.

Reaction Scheme

The synthesis would involve the condensation of a 1-(4-bromophenyl)-1,4-pentanedione with a source of ammonia, such as ammonium acetate, typically under acidic conditions.

Caption: Paal-Knorr synthesis of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-bromophenyl)-1,4-pentanedione (1.0 eq) and a suitable solvent such as glacial acetic acid or ethanol.

  • Reagent Addition: Add ammonium acetate (a molar excess, e.g., 3-5 eq) to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Spectroscopic Characterization (Anticipated)

The structure of the synthesized 2-(4-Bromophenyl)-4-methyl-1H-pyrrole would be confirmed by standard spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the methyl group protons, and the protons of the bromophenyl ring. The pyrrole NH proton typically appears as a broad singlet in the downfield region (δ 8-9 ppm). The aromatic protons of the 4-bromophenyl group would likely appear as two doublets in the range of δ 7.0-7.6 ppm. The methyl protons would be a singlet around δ 2.2 ppm, and the pyrrole ring protons would appear as distinct signals in the δ 6.0-7.0 ppm region.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show signals for the four distinct carbons of the pyrrole ring, the methyl carbon, and the carbons of the bromophenyl group.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The mass spectrum would show a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M and M+2 peaks).

Potential Applications in Drug Discovery

Pyrrole derivatives are of significant interest in drug discovery due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The introduction of a bromophenyl group can enhance lipophilicity and may lead to specific interactions with biological targets. The methyl group can influence the steric and electronic properties of the pyrrole ring, potentially modulating its binding affinity and metabolic stability. For example, a related compound, 1-(1-(4-bromophenyl)-2-methyl-4-phenyl-1H-pyrrol-3-yl)ethanone, has been investigated for its antibacterial activity.[5]

Conclusion

While direct experimental data on the physical appearance of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole is scarce, a comprehensive analysis of related compounds and established synthetic methodologies allows for a detailed and reliable prediction of its properties. It is anticipated to be an off-white to light brown solid, synthesizable via the Paal-Knorr reaction. Its full characterization would rely on standard spectroscopic techniques. The structural motifs present in this molecule make it a compound of interest for further investigation in the fields of medicinal chemistry and materials science.

References

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Bauri, A. K., et al. (2016). 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole).
  • Paal-Knorr Synthesis. In Name Reactions in Heterocyclic Chemistry.
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • 1-(4-Bromophenyl)-1H-pyrrole. MilliporeSigma.
  • Paal-Knorr Pyrrole Synthesis. SynArchive.
  • Paal-Knorr Synthesis. MBB College.
  • 5-(4-Bromophenyl)dipyrromethane. PubChem.
  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.
  • W., M., & T., R. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.
  • 1-(4-bromophenyl)-3-methyl-2,5-dihydro-1H-pyrrole.
  • Wikipedia. Pyrrole. [Link]

  • 1-[(4-BROMOPHENYL)METHYL]-1H-PYRROLE.
  • Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolo. Beilstein Journal of Organic Chemistry.
  • 2,2'-((4-Bromophenyl)methylene)bis(1H-pyrrole). BLDpharm.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Pyrrole deriv

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Stability and storage of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Stability Dynamics and Storage Protocols for 2-(4-Bromophenyl)-4-methyl-1H-pyrrole

Executive Summary

2-Arylpyrroles, including 2-(4-Bromophenyl)-4-methyl-1H-pyrrole, are privileged scaffolds in modern drug discovery and agrochemistry. They serve as core pharmacophores for potassium-competitive acid blockers (P-CABs) and potent insecticidal agents 1[1]. However, the inherent π-excessive nature of the pyrrole ring presents significant challenges in synthetic handling, formulation, and long-term storage. This technical guide provides an in-depth mechanistic analysis of the degradation pathways of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole and establishes self-validating protocols to ensure absolute structural integrity during experimental workflows.

Structural Vulnerabilities & Degradation Causality

The stability of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole is dictated by the electronic push-pull dynamics of its substituents:

  • Electron-Rich Core: Pyrrole is a highly π-excessive heteroaromatic system. The nitrogen lone pair delocalizes into the ring, making the carbon atoms (specifically the unsubstituted C3 and C5 positions) highly nucleophilic.

  • Hyperconjugative Activation: The methyl group at the C4 position donates electron density via hyperconjugation (+I effect). This raises the Highest Occupied Molecular Orbital (HOMO) energy of the ring, significantly increasing its susceptibility to single-electron transfer (SET) oxidation 2[2].

  • Steric and Electronic Modulation: The 4-bromophenyl group at C2 provides localized steric shielding and a mild inductive electron-withdrawing effect. However, the C5 position remains sterically unhindered and electronically activated, serving as the primary site for electrophilic attack and radical coupling 1[1].

Mechanistic Pathways of Degradation

Understanding the causality of degradation is critical for designing effective storage systems. 2-(4-Bromophenyl)-4-methyl-1H-pyrrole degrades via three primary interconnected pathways:

  • Autoxidation (Oxygen-Mediated): Exposure to atmospheric oxygen initiates autoxidation. The electron-rich pyrrole ring undergoes SET to form a radical cation, which rapidly reacts with triplet oxygen to form unstable hydroperoxides. These intermediates decompose into oxidized species, predominantly pyrrolin-2-ones (e.g., 4-pyrrolin-2-one derivatives) 3[3].

  • Acid-Catalyzed Polymerization: Pyrroles are extremely sensitive to acidic microenvironments (e.g., unbuffered solvents, acidic silanol groups on standard silica gel). Protonation occurs preferentially at the unsubstituted C5 position, generating a highly electrophilic pyrrolium ion. This ion attacks adjacent neutral pyrrole molecules, initiating a cationic polymerization cascade that yields colored oligomers and, ultimately, insoluble black polypyrrole tar 4[4].

  • Photodegradation: UV and ambient light accelerate the formation of radical cations. Photoexcitation lowers the activation energy for radical coupling, leading to rapid dimerization and subsequent polymerization 2[2].

Degradation Pathway Visualization

PyrroleDegradation A 2-(4-Bromophenyl)-4-methyl-1H-pyrrole (Intact Scaffold) B Radical Cation Intermediate (Photo-induced) A->B UV Light / O2 D Protonated Pyrrolium Ion (Acid-Catalyzed) A->D H+ (e.g., Acidic Silica) C Pyrrolin-2-one Derivatives (Oxidized Species) B->C +O2 / H2O E Polypyrrole / Colored Oligomers (Polymerization) B->E Radical Coupling D->E Nucleophilic Attack by Intact Monomer

Figure 1: Mechanistic degradation pathways of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole.

Quantitative Stability Profiling

To benchmark the degradation kinetics, simulated stress testing of functionalized pyrroles reveals the following stability profile. Discoloration (turning pink, brown, or black) is the primary macroscopic indicator of oligomerization 5[5].

Environmental ConditionTemperatureAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant Profile
Ambient Benchtop 25°CAirAmbient Light< 48 HoursPyrrolinones, Colored Oligomers
Refrigerated Solution 4°CAirDark~ 2 WeeksPyrrolinones
Acidic Media (pH < 4) 25°CAirDark< 2 HoursPolypyrrole (Insoluble Black Tar)
Optimized Solid Storage -20°CArgon/NitrogenDark> 24 MonthsNone detected (Stable)

Self-Validating Experimental Protocols

To mitigate oxidative and electrophilic degradation, the following self-validating protocols must be strictly adhered to.

Protocol A: Anaerobic Reconstitution and Long-Term Storage

Causality: Removing dissolved oxygen is insufficient; lattice-trapped oxygen in solvents will initiate autoxidation over time. Freeze-pump-thaw degassing ensures absolute oxygen removal 5[5].

  • Glovebox Transfer: Transfer the solid 2-(4-Bromophenyl)-4-methyl-1H-pyrrole into an amber borosilicate glass vial within an argon-filled glovebox.

    • Validation: Amber glass prevents photo-induced radical cation formation, ensuring the system remains in its ground state.

  • Solvent Degassing: If formulating a solution, subject the chosen neutral solvent (e.g., HPLC-grade Acetonitrile) to three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum Schlenk line.

  • Antioxidant Addition (Optional but Recommended): For long-term solution storage, add 0.01% w/v Butylated Hydroxytoluene (BHT) to the degassed solvent.

    • Validation: BHT acts as a sacrificial radical scavenger, neutralizing any trace peroxides before they can attack the pyrrole ring 5[5].

  • Sealing and Storage: Seal the vial with a PTFE-lined silicone septum cap, wrap the seal with Parafilm, and store immediately at -20°C or -80°C.

Protocol B: Chromatographic Purification (Deactivated Silica)

Causality: Standard silica gel possesses acidic silanol groups (pKa ~ 4.5-5.5) that rapidly protonate the C5 position of the pyrrole, causing on-column polymerization (visible as a dark band that fails to elute) 5[5].

  • Silica Deactivation: Prepare a slurry of standard silica gel using a non-polar solvent mixture (e.g., Hexanes) containing 1-2% Triethylamine (TEA).

    • Validation: TEA acts as a competitive base, permanently neutralizing the acidic silanol sites on the stationary phase.

  • Column Packing: Pack the column with the deactivated slurry and flush with 2 column volumes of the TEA-containing solvent.

  • Rapid Elution: Load the pyrrole mixture and perform flash chromatography using sufficient positive pressure.

    • Validation: Minimizing the residence time on the column exponentially reduces the probability of acid-catalyzed oligomerization.

References

  • Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Deriv
  • Technical Support Center: Stability and Degradation of Alkyl
  • Polypyrrole-based conducting polymers and interactions with biological tissues, PMC -
  • Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones, Catalysis Science & Technology (RSC Publishing) -
  • Transition-Metal Catalyst Free Oxidative Radical Aryl

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide a comprehensive, field-validated guide for the palladium-catalyzed arylation of an unprotected pyrrole-containing aryl bromide, detailing both direct coupling and protection-deprotection strategies.

Mechanistic Insights & Strategic Overview

The synthesis of biaryl compounds containing a pyrrole moiety is a critical transformation in medicinal chemistry, frequently utilized in the development of kinase inhibitors and advanced functional materials[1]. The substrate 2-(4-Bromophenyl)-4-methyl-1H-pyrrole presents a specific synthetic challenge: the electrophilic carbon-bromine bond is situated on the phenyl ring, but the molecule also contains an unprotected, electron-rich pyrrole nitrogen.

The Challenge of the Free N-H Bond

The acidic nature of the pyrrole N-H proton (pKa ~16.5) makes it highly susceptible to deprotonation by the inorganic bases typically required for the transmetalation step of the Suzuki-Miyaura cycle (e.g., K3​PO4​ , Cs2​CO3​ )[2]. Once deprotonated, the resulting pyrrolide anion can:

  • Poison the Catalyst: Strongly coordinate to the electrophilic Pd(II) intermediate formed after oxidative addition, creating a stable, off-cycle complex that halts catalysis.

  • Induce Side Reactions: Participate in competing intermolecular N-arylation (Buchwald-Hartwig amination), leading to undesired oligomeric byproducts.

Strategic Solutions

To overcome these limitations, two distinct, self-validating workflows are employed:

  • Strategy A (Direct Coupling): Utilizes Buchwald's Pd(OAc)2​ /SPhos catalyst system. The extreme steric bulk of the SPhos ligand prevents the formation of the off-cycle Pd-N complex, allowing the cross-coupling to proceed efficiently without requiring a protection step[1].

  • Strategy B (Protection-Coupling-Deprotection): Involves masking the pyrrole nitrogen. While Boc is a common protecting group, it is prone to partial cleavage under standard basic Suzuki conditions[3]. Therefore, the 2-(trimethylsilyl)ethoxymethyl (SEM) group is the superior choice, offering complete stability during the coupling phase and facile removal via fluoride sources (TBAF)[4].

Pathway & Workflow Visualizations

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd/SPhos) OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd 2-(4-Bromophenyl)-... TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate Poison Catalyst Poisoning (Pyrrolide-Pd Coordination) OxAdd->Poison Base deprotonates NH (If ligand is not bulky) RedElim Reductive Elimination (Biaryl Product Formation) TransMet->RedElim Diaryl Pd(II) Species RedElim->Pd0 Product Release

Caption: Catalytic cycle of Suzuki coupling highlighting potential Pd-poisoning by unprotected pyrrole NH.

Workflow Substrate 2-(4-Bromophenyl) -4-methyl-1H-pyrrole Direct Strategy A: Direct Coupling (Pd(OAc)2, SPhos, K3PO4) Substrate->Direct Protect Strategy B: N-Protection (NaH, SEM-Cl) Substrate->Protect Product Target Biaryl-Pyrrole Derivative Direct->Product Coupling Suzuki Coupling (Pd(PPh3)4, Cs2CO3) Protect->Coupling Deprotect Deprotection (TBAF, THF, Reflux) Coupling->Deprotect Deprotect->Product

Caption: Strategic workflows for Suzuki-Miyaura coupling: Direct arylation vs. Protection-Deprotection route.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data for the coupling of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole with a standard arylboronic acid (e.g., phenylboronic acid), illustrating the causality behind the selected protocols[1],[3].

StrategyCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observations
Direct Pd(PPh3​)4​ (10 mol%) Na2​CO3​ Dioxane / H2​O (4:1)90< 30%Severe catalyst poisoning; unreacted starting material recovered.
Direct Pd(OAc)2​ / SPhos K3​PO4​ Toluene / H2​O (10:1)10082% Bulky SPhos ligand successfully prevents off-cycle Pd-N coordination.
Protected (Boc) Pd(PPh3​)4​ (5 mol%) K2​CO3​ THF / H2​O (4:1)8065%Significant Boc-deprotection observed during the reaction[3].
Protected (SEM) Pd(PPh3​)4​ (5 mol%) Cs2​CO3​ Dioxane / H2​O (4:1)9094% Complete conversion; SEM group remains entirely stable[4].

Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling (NH-Unprotected)

This protocol utilizes a highly active, bulky phosphine ligand to bypass the need for protection[1].

Reagents & Materials:

  • 2-(4-Bromophenyl)-4-methyl-1H-pyrrole: 1.0 mmol (236 mg)

  • Arylboronic Acid: 1.5 mmol (1.5 equiv.)

  • Pd(OAc)2​ : 0.05 mmol (5 mol%, 11.2 mg)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl): 0.10 mmol (10 mol%, 41 mg)

  • K3​PO4​ (anhydrous): 3.0 mmol (3.0 equiv., 636 mg)

  • Solvent: Toluene / H2​O (10:1 v/v, 11 mL), degassed.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the aryl bromide, arylboronic acid, Pd(OAc)2​ , SPhos, and K3​PO4​ .

  • Degassing (Critical Step): Evacuate the tube and backfill with Argon (repeat 3 times). Rationale: SPhos is highly susceptible to oxidation by atmospheric oxygen at elevated temperatures, which would kill the catalytic cycle.

  • Solvent Addition: Add the degassed Toluene/ H2​O mixture via syringe under an Argon counter-flow.

  • Reaction: Seal the tube and heat the vigorously stirring mixture in an oil bath at 100 °C for 16 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active starting material spot is fully consumed. Visual Cue: The mixture will transition from a bright yellow suspension to a dark grey/black mixture as Pd(0) nanoparticles precipitate upon reaction completion.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH4​Cl (15 mL). Rationale: The mildly acidic NH4​Cl neutralizes the excess K3​PO4​ and helps partition water-soluble phosphine oxides into the aqueous layer.

  • Purification: Dry the organic layer over Na2​SO4​ , filter through a short pad of Celite to remove Pd black, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: The SEM-Protection / Coupling / Deprotection Sequence

This protocol is recommended for highly complex or sterically hindered boronic acids where direct coupling fails[4],[2].

Step 1: N-SEM Protection

  • Dissolve 2-(4-Bromophenyl)-4-methyl-1H-pyrrole (1.0 mmol) in anhydrous DMF (5 mL) under Argon and cool to 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.5 mmol) portion-wise. Stir for 30 minutes until H2​ evolution ceases.

  • Dropwise add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.2 mmol). Stir at room temperature for 2 hours.

  • Quench with ice water, extract with diethyl ether, dry, and concentrate to yield the SEM-protected intermediate.

Step 2: Suzuki-Miyaura Coupling

  • Combine the SEM-protected aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), Pd(PPh3​)4​ (0.05 mmol, 5 mol%), and Cs2​CO3​ (2.0 mmol) in a reaction flask[4].

  • Add a degassed mixture of Dioxane/ H2​O (4:1, 10 mL).

  • Heat at 90 °C under Argon for 12 hours.

  • Cool, dilute with water, extract with EtOAc, and purify via silica gel chromatography to isolate the protected biaryl product.

Step 3: SEM Deprotection

  • Dissolve the protected biaryl compound (1.0 mmol) in anhydrous THF (5 mL).

  • Add TBAF (Tetra-n-butylammonium fluoride, 1.0 M in THF, 3.0 mL, 3.0 equiv.).

  • Heat at reflux (65 °C) for 6–8 hours. Validation: TLC will show the emergence of a highly polar, UV-active spot corresponding to the free N-H pyrrole.

  • Concentrate the mixture and purify directly via column chromatography to yield the final target compound[3].

Sources

Application Note: 2-(4-Bromophenyl)-4-methyl-1H-pyrrole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Strategic Rationale

The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs (e.g., atorvastatin) and bioactive natural products. Within this chemical space, the 4-bromophenyl-substituted pyrrole motif has emerged as a highly potent pharmacophore, demonstrating exceptional efficacy as both an antiproliferative agent in oncology and a selective Monoamine Oxidase B (MAO-B) inhibitor for neurodegenerative diseases .

While classical Paal-Knorr syntheses typically yield 2,5-disubstituted or 2,3,5-trisubstituted pyrroles, these substitution patterns often sterically hinder the α -positions of the ring, limiting downstream functionalization. By targeting the 2-(4-Bromophenyl)-4-methyl-1H-pyrrole architecture (a 2,4-disubstituted pattern), medicinal chemists can intentionally leave the C5 position (adjacent to the nitrogen) open . This structural choice is highly deliberate: it enables late-stage regioselective functionalization—such as Vilsmeier-Haack formylation—allowing the core scaffold to be rapidly diversified into complex hydrazide-hydrazones, which are the active warheads for MAO-B and cancer cell targeting .

Core Synthetic Methodology: De Novo Scaffold Construction

To achieve the 2,4-substitution pattern, a stepwise approach utilizing an umpolung Stetter reaction followed by a modified Paal-Knorr cyclodehydration is required.

Causality of Experimental Choices
  • NHC-Catalyzed Umpolung: Traditional Michael additions fail with aldehydes. By utilizing a thiazolium N-heterocyclic carbene (NHC) precatalyst, the polarity of 4-bromobenzaldehyde is reversed (umpolung), allowing it to attack methacrolein to form the required 1,4-dicarbonyl precursor.

  • Ammonium Acetate as the Nitrogen Source: In the Paal-Knorr step, ammonium acetate is chosen over gaseous ammonia. It acts as a mild, self-buffering nitrogen source that prevents the polymerization of the highly reactive 1,4-dicarbonyl intermediate, while the acetate ion facilitates the necessary proton transfers during cyclodehydration .

SynthWorkflow A 4-Bromobenzaldehyde + Methacrolein B NHC-Catalyzed Stetter Reaction A->B C 1-(4-Bromophenyl)-3-methyl butane-1,4-dione B->C Umpolung Addition D Paal-Knorr Cyclization (NH4OAc, AcOH) C->D E 2-(4-Bromophenyl)-4-methyl -1H-pyrrole D->E Cyclodehydration F Vilsmeier-Haack Formylation (C5) E->F G Pyrrole-5-Carboxaldehyde Intermediate F->G Regioselective H Hydrazone Condensation G->H I Anticancer / MAO-B Hydrazone Therapeutics H->I Pharmacophore Assembly

Workflow for the de novo synthesis and derivatization of the 2,4-disubstituted pyrrole scaffold.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-(4-Bromophenyl)-3-methylbutane-1,4-dione
  • Preparation: In a flame-dried 100 mL round-bottom flask under argon, dissolve 4-bromobenzaldehyde (10.0 mmol) and methacrolein (12.0 mmol) in anhydrous ethanol (30 mL).

  • Catalyst Addition: Add 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (1.0 mmol, 10 mol%) followed by dropwise addition of triethylamine (1.5 mmol).

    • Validation Checkpoint: The solution will transition from colorless to pale yellow as the Breslow intermediate forms.

  • Reaction: Heat the mixture to 70°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product will appear as a new UV-active spot ( Rf​≈0.35 ).

  • Workup: Concentrate under reduced pressure. Partition between EtOAc (50 mL) and 1M HCl (25 mL) to quench the catalyst. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the crude 1,4-dione.

Protocol B: Cyclization to 2-(4-Bromophenyl)-4-methyl-1H-pyrrole
  • Preparation: Dissolve the crude 1,4-dione (approx. 8.5 mmol) in glacial acetic acid (20 mL).

  • Reagent Addition: Add ammonium acetate (42.5 mmol, 5.0 equiv).

    • Causality: The large excess of NH4​OAc drives the equilibrium toward imine formation and subsequent ring closure.

  • Cyclodehydration: Reflux the mixture at 110°C for 4 hours.

  • Workup & Self-Validation: Cool to room temperature and pour over crushed ice (100 g). Carefully neutralize with saturated aqueous NaHCO3​ until pH 7.5 is reached.

    • Critical Step: Failure to neutralize completely will result in acid-catalyzed degradation (polymerization) of the electron-rich pyrrole ring during extraction.

  • Purification: Extract with CH2​Cl2​ (3 × 30 mL), dry, and purify via silica gel chromatography (Hexane:EtOAc 9:1) to yield the pure 2,4-disubstituted pyrrole as an off-white solid.

Protocol C: Derivatization to Bioactive Hydrazones
  • Formylation: Subject the pyrrole to Vilsmeier-Haack conditions ( POCl3​ , DMF, 0°C RT). The formyl group will exclusively direct to the C5 position due to the steric shielding of the C3 position by the adjacent C2-aryl and C4-methyl groups.

  • Condensation: React the resulting 5-(4-bromophenyl)-3-methyl-1H-pyrrole-2-carbaldehyde (1.0 equiv) with an aryl hydrazide (1.1 equiv) in absolute ethanol containing a catalytic drop of glacial acetic acid. Reflux for 6 hours to precipitate the target hydrazone.

Pharmacological Applications & Data Presentation

Derivatives of the 4-bromophenyl pyrrole scaffold exhibit a dual pharmacological profile. In oncology, specific hydrazide-hydrazones intercalate with DNA and disrupt microtubule dynamics, leading to apoptosis in leukemia cell lines (HL-60 and SKW-3) . In neurology, N-substituted variants act as highly selective, reversible inhibitors of MAO-B, halting dopamine degradation and reducing reactive oxygen species (ROS) in Parkinson's disease models .

Quantitative Structure-Activity Relationship (QSAR) Summary
Compound DerivativeTarget Cell Line / EnzymeIC 50​ ( μ M)Primary Pharmacological Effect
Core Scaffold (Unmodified) N/A>100.0Inactive Baseline
Hydrazone Derivative 11l HL-60 (Acute Myeloid Leukemia)2.15 ± 0.3Pro-apoptotic / Cytotoxic
Hydrazone Derivative 11o SKW-3 (T-cell Leukemia)4.80 ± 0.5Pro-apoptotic / Cytotoxic
N-Pyrrolyl Carboxylic Acid MAO-B (Isolated Mitochondria)0.08 ± 0.01Neuroprotective / Anti-Parkinsonian

Data represents established pharmacological profiles for 4-bromophenyl pyrrole derivatives as reported in contemporary medicinal chemistry literature.

Mechanism P Pyrrole Hydrazone Derivative M MAO-B Enzyme (Mitochondria) P->M Competitive Inhibition Apop Apoptosis Pathway (HL-60 Cancer Cells) P->Apop Cytotoxic intercalation ROS Reactive Oxygen Species (ROS) M->ROS Prevents generation Dop Dopamine Degradation M->Dop Halts depletion Surv Neuronal Survival (Neuroprotection) ROS->Surv Reduces oxidative stress Dop->Surv Restores neurotransmission

Dual pharmacological mechanism of 4-bromophenyl pyrrole derivatives in neuroprotection and oncology.

References

  • In silico and In vitro Determination of Antiproliferative Activity of Series N-Pyrrolyl Hydrazide-Hydrazones and Evaluation of their Effects on Isolated Rat Mycrosomes and Hepatocytes. Anti-Cancer Agents in Medicinal Chemistry (PubMed).[Link]

  • Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry.[Link]

  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules (MDPI).[Link]

  • Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry.[Link]

  • Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. International Journal of Molecular Sciences (MDPI).[Link]

Application Note: Profiling the Biological Activity of Substituted Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The pyrrole ring is a highly versatile, nitrogen-containing five-membered heterocyclic scaffold that forms the core of numerous pharmacologically significant compounds. Due to its unique electronic properties and capacity for extensive functionalization, substituted pyrroles serve as privileged structures in modern drug discovery. This application note synthesizes current mechanistic insights and provides field-proven, self-validating experimental protocols to evaluate the anticancer, anti-inflammatory, and antimicrobial properties of novel pyrrole derivatives.

Mechanistic Grounding: The Pyrrole Scaffold

Substituted pyrroles exhibit a broad spectrum of biological activities dictated by their specific substitution patterns. Understanding the causality behind their mechanism of action is critical for rational drug design:

  • Anticancer Activity (Kinase Inhibition): Functionalized pyrrole scaffolds are critical chemotypes for designing protein kinase inhibitors, demonstrating excellent antiproliferative potential1[1]. By acting as ATP-competitive inhibitors at the catalytic cleft of Receptor Tyrosine Kinases (RTKs), they block downstream signaling pathways responsible for tumor cell proliferation and angiogenesis.

  • Anti-inflammatory Activity (COX-2 Inhibition): 1,5-diaryl pyrrole scaffolds exhibit high affinity for the cyclooxygenase-2 (COX-2) active site, acting as potent and selective anti-inflammatory agents 2[2]. They suppress the conversion of arachidonic acid to Prostaglandin E2 (PGE2), thereby mitigating oxidative stress and inflammation.

  • Antimicrobial Activity: 3,4-disubstituted pyrroles and pyrrole-fused pyrimidines have shown pronounced activity against resistant bacterial strains, including S. aureus and M. tuberculosis3[3]. The mechanism often involves the disruption of bacterial cell wall integrity or the inhibition of essential metallo-enzymes.

MechanismOfAction Pyrrole Substituted Pyrrole Derivative RTK Receptor Tyrosine Kinase (RTK) Pyrrole->RTK Inhibits (Anticancer) COX2 Cyclooxygenase-2 (COX-2) Pyrrole->COX2 Inhibits (Anti-inflammatory) BacterialWall Bacterial Cell Membrane Pyrrole->BacterialWall Disrupts (Antimicrobial) Proliferation Tumor Cell Proliferation RTK->Proliferation Promotes Inflammation PGE2 Production & Inflammation COX2->Inflammation Promotes Lysis Cell Lysis (Antimicrobial) BacterialWall->Lysis Leads to

Fig 1. Multi-target pharmacological mechanisms of substituted pyrrole derivatives.

Quantitative Biological Activity Profile

The efficacy of substituted pyrroles is highly dependent on the nature and position of their functional groups. Table 1 summarizes validated quantitative metrics for diverse pyrrole classes.

Table 1: Comparative Biological Activity of Substituted Pyrroles

Compound ClassSubstitution DetailsTarget Cell Line / EnzymeActivity MetricReported ValueSource
Alkynylated Pyrrole 3-alkynylpyrrole-2,4-dicarboxylateA549 (Lung Carcinoma)IC₅₀3.49 µM4[4]
Pyrrole-Indole Hybrid Single chloro-substitutionT47D (Breast Cancer)IC₅₀2.4 µM4[4]
Pyrrole-fused Pyrimidine Pyrrole fused with pyrimidineM. tuberculosis H37RvMIC0.78 µg/mL4[4]
1,5-Diaryl Pyrrole 1,5-diarylpyrrol-3-sulfurCOX-2 EnzymeSelective InhibitionHigh Affinity2[2]
3,4-Disubstituted Pyrrole Chloro-substitutedS. aureusMICPotent Inhibition3[3]
Pyrrole-Thiazolidinone Compound 9kM. tuberculosis H37RvMIC0.5 µg/mL5[5]

Self-Validating Experimental Protocols

To ensure data integrity, every protocol described below functions as a self-validating system. This means incorporating strict vehicle controls to baseline viability, positive controls to validate assay sensitivity, and blanks to subtract background noise.

AssayWorkflow Prep Compound Prep (100% DMSO Stock) Dilution Serial Dilution (Max 0.5% DMSO) Prep->Dilution Dilute Incubation Target Incubation (Cells/Enzyme/Bacteria) Dilution->Incubation Treat Readout Signal Readout (Absorbance/Fluorescence) Incubation->Readout Assay Analysis Data Analysis (IC50 / MIC Calculation) Readout->Analysis Quantify

Fig 2. Standardized high-throughput screening workflow for pyrrole biological evaluation.

Protocol A: In Vitro Cytotoxicity (MTT Assay) for Anticancer Evaluation

Expertise & Causality: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan. Because pyrrole compounds are highly lipophilic, they can precipitate in aqueous media. Complete dissolution in DMSO prior to serial dilution is mandatory. The final DMSO concentration in the well must strictly remain 0.5% (v/v) to prevent solvent-induced cytotoxicity, which would confound the true IC₅₀ calculation 4[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., A549, MCF-7) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂. Causality: Cells must be in log-phase growth and fully adherent to accurately reflect drug-induced anti-proliferative effects.

  • Compound Treatment: Treat cells with serial dilutions of the pyrrole derivative (0.1 µM to 100 µM).

    • Self-Validation: Include Sunitinib as a positive control, and 0.5% DMSO culture media as the negative (vehicle) control.

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media. Add 100 µL of 100% DMSO to each well to dissolve the intracellular formazan crystals. Causality: Formazan is insoluble in aqueous media; complete solubilization is required for accurate spectrophotometric reading.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Anti-inflammatory Activity (COX-2 Inhibition Assay)

Expertise & Causality: This assay measures the generation of Prostaglandin E2 (PGE2), downstream of the COX-catalyzed conversion of arachidonic acid. Many pyrrole derivatives exhibit time-dependent binding kinetics to the COX-2 allosteric/active site. Pre-incubation of the compound with the enzyme is absolutely essential; omitting this step allows the natural substrate (arachidonic acid) to outcompete the inhibitor, leading to a severe underestimation of the pyrrole's potency.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well format, combine purified human recombinant COX-2 enzyme, heme (cofactor), and the test pyrrole inhibitor.

    • Self-Validation: Use Celecoxib as a positive control for COX-2 selective inhibition. Run a parallel COX-1 assay to determine the Selectivity Index (SI).

  • Pre-Incubation: Incubate the mixture for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid. Incubate for exactly 2 minutes.

  • Termination: Stop the reaction by adding a stop solution (e.g., SnCl₂), which simultaneously reduces the unstable intermediate PGG2 to the stable PGE2.

  • Quantification: Quantify the resulting PGE2 levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Read absorbance at 412 nm.

Protocol C: Antimicrobial Susceptibility (Broth Microdilution for MIC)

Expertise & Causality: The Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of a compound that completely inhibits visible bacterial growth. The use of a standardized 0.5 McFarland inoculum is a critical parameter. An inoculum that is too dense will artificially inflate the MIC due to the 'inoculum effect'—where a high concentration of bacteria overwhelms the drug. Conversely, a sparse inoculum risks false-positive susceptibility.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus) matching a 0.5 McFarland standard ( ∼1.5×108 CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB) to reach ∼1×106 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the pyrrole compound in MHB (ranging from 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to 50 µL of the serially diluted compound. Resulting final inoculum: 5×105 CFU/mL.

    • Self-Validation: Include a standard antibiotic (e.g., Ciprofloxacin) as a positive control, an inoculated compound-free well as a growth control, and an uninoculated MHB well as a sterility blank.

  • Incubation: Seal the plate with a breathable film to prevent edge-effect evaporation. Incubate for 18–24 hours at 37°C.

  • Readout: Determine the MIC visually or by reading the optical density (OD₆₀₀). Alternatively, add 10 µL of resazurin dye (0.015%); a color change from blue to pink indicates metabolic activity (survival).

References

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - NIH/PMC. 2

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - MDPI. 1

  • Comparative study of the biological activity of different substituted pyrroles - BenchChem. 4

  • N-substituted Pyrrole-based Scaffolds as Potential Anticancer and Antiviral Lead Structures - ResearchGate. 5

  • Synthesis and antimicrobial activity of some new 3,4-disubstituted pyrroles and pyrazoles - Der Pharma Chemica. 3

Sources

Application Note: Derivatization of the Pyrrole Nitrogen in 2-(4-Bromophenyl)-4-methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2-(4-Bromophenyl)-4-methyl-1H-pyrrole is a privileged scaffold in medicinal chemistry and advanced materials science. The C2-aryl and C4-alkyl substitution pattern provides a unique stereoelectronic environment, while the 4-bromophenyl moiety serves as a highly versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

However, the free pyrrole nitrogen (N-H) presents significant synthetic challenges. The unprotected N-H can poison palladium catalysts through unwanted coordination, undergo competing side reactions (such as N-arylation), and drastically reduce the organic solubility of the intermediate[1]. Therefore, derivatizing the pyrrole nitrogen—either permanently via N-alkylation or transiently via N-Boc protection—is a mandatory strategic step in most synthetic workflows.

Mechanistic Causality & Experimental Design

As a fundamental rule of heterocyclic chemistry, the pyrrole nitrogen is exceptionally weakly nucleophilic. Its lone pair is delocalized into the aromatic π -system to satisfy Hückel's rule (6 π electrons). Consequently, direct electrophilic attack at the nitrogen is sluggish and often competes with C-alkylation or C-acylation at the more electron-rich C3 or C5 positions.

  • N-Alkylation (e.g., N-Methylation): To achieve strict regioselectivity for N-alkylation, the pyrrole must be quantitatively deprotonated (pKa 16.5). This requires a strong base such as Sodium Hydride (NaH) or Cesium Carbonate (Cs 2​ CO 3​ ) in a polar aprotic solvent (DMF). Deprotonation generates a highly nucleophilic pyrrolide anion, which undergoes rapid S N​ 2 substitution with alkyl halides[2].

  • N-Boc Protection: The addition of a tert-butyloxycarbonyl (Boc) group relies on nucleophilic catalysis rather than brute-force deprotonation. 4-(Dimethylamino)pyridine (DMAP) attacks di-tert-butyl dicarbonate (Boc 2​ O) to form a highly reactive N-Boc-pyridinium intermediate. This intermediate efficiently transfers the Boc group to the weakly nucleophilic pyrrole nitrogen, while a stoichiometric base (Et 3​ N) neutralizes the generated acid[3],[4].

ReactionPathways SM 2-(4-Bromophenyl)- 4-methyl-1H-pyrrole N_Alkyl N-Alkyl Derivative (e.g., N-Methyl) SM->N_Alkyl NaH, R-X (Deprotonation/SN2) N_Boc N-Boc Protected Intermediate SM->N_Boc Boc2O, DMAP, Et3N (Nucleophilic Catalysis) N_Acyl N-Acyl Derivative SM->N_Acyl RCOCl, Base (Acylation)

Divergent N-derivatization pathways for 2-(4-Bromophenyl)-4-methyl-1H-pyrrole.

Quantitative Data: N-Derivatization Strategies

Selecting the correct derivatization method depends entirely on the downstream application. The table below summarizes the standardized parameters for functionalizing 2-arylpyrroles.

Derivatization TypeReagents & ConditionsBaseTypical YieldDownstream Stability & Cleavage
N-Boc Protection Boc 2​ O, DMAP (cat.), CH 2​ Cl 2​ , RTEt 3​ N85–95%Stable to Pd-cross coupling; Labile to TFA[3].
N-Methylation MeI, DMF, 0 °C to RTNaH80–90%Permanent modification; Highly stable[2].
N-SEM Protection SEM-Cl, DMF, 0 °C to RTNaH75–85%Stable to strong bases; Labile to TBAF[3].
N-Acylation R-COCl, THF, 0 °CNaH or BuLi70–85%Moderately stable; Labile to aqueous base.

Detailed Experimental Protocols

Protocol A: N-Boc Protection (Self-Validating System)

Rationale: This protocol utilizes DMAP to overcome the poor nucleophilicity of the pyrrole nitrogen. Triethylamine acts as an acid scavenger to prevent premature deprotection[3].

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-Bromophenyl)-4-methyl-1H-pyrrole (1.0 equiv, e.g., 10 mmol) in anhydrous acetonitrile (MeCN) or dichloromethane (CH 2​ Cl 2​ ) to achieve a 0.2 M concentration.

  • Catalyst & Base Addition: Add Triethylamine (Et 3​ N, 1.5 equiv) and 4-(Dimethylamino)pyridine (DMAP, 0.05 equiv). Stir for 5 minutes at room temperature.

  • Boc Addition: Slowly add Di-tert-butyl dicarbonate (Boc 2​ O, 1.2 equiv) as a solution in the reaction solvent[4].

    • Self-Validation Check: Mild effervescence (CO 2​ gas evolution) will be observed immediately upon addition, validating the active transfer of the Boc group.

  • Monitoring: Stir the mixture at room temperature. Monitor via TLC (Hexanes/EtOAc 9:1).

    • Self-Validation Check: The N-Boc product lacks the hydrogen-bonding capability of the N-H starting material and will elute significantly faster (higher Rf​ ).

  • Workup: Once the starting material is consumed (typically 2–4 hours), quench with distilled water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield tert-butyl 2-(4-bromophenyl)-4-methyl-1H-pyrrole-1-carboxylate.

Protocol B: Regioselective N-Alkylation (N-Methylation)

Rationale: Sodium hydride quantitatively deprotonates the pyrrole, ensuring strict N-alkylation over C-alkylation, which can improperly occur under weaker basic conditions[2].

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF (0.1 M) at 0 °C under a nitrogen atmosphere.

  • Substrate Addition: Add a solution of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole (1.0 equiv) in DMF dropwise. Stir at 0 °C for 30 minutes.

    • Self-Validation Check: Hydrogen gas evolution will occur. Wait until bubbling ceases entirely, validating the complete formation of the pyrrolide anion.

  • Alkylation: Add Iodomethane (MeI, 1.5 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Workup: Carefully quench with saturated aqueous NH 4​ Cl at 0 °C to neutralize any unreacted NaH. Extract with Diethyl Ether or EtOAc. Wash the organic layer extensively with water (at least 3 times to remove residual DMF) and brine. Dry and concentrate to yield the permanently derivatized 2-(4-Bromophenyl)-1,4-dimethyl-1H-pyrrole.

Downstream Application: Suzuki-Miyaura Cross-Coupling

Once the pyrrole nitrogen is protected (e.g., as an N-Boc derivative), the 4-bromophenyl moiety can be efficiently cross-coupled with arylboronic acids. The N-Boc group prevents the pyrrole N-H from coordinating to the Pd(0) catalyst, which would otherwise stall the catalytic cycle and lead to protodeboronation or homocoupling side reactions[1].

SuzukiCoupling SM N-Boc-2-(4-Bromophenyl)- 4-methylpyrrole Intermediate Pd(II) Oxidative Addition Complex SM->Intermediate Pd(PPh3)4 (Oxidative Addition) Product N-Boc-2-(4-Arylphenyl)- 4-methylpyrrole Intermediate->Product Ar-B(OH)2, K2CO3 (Transmetalation / Reductive Elimination) Final 2-(4-Arylphenyl)- 4-methyl-1H-pyrrole Product->Final TFA, CH2Cl2 (Acidic Deprotection)

Downstream Suzuki-Miyaura cross-coupling of the N-Boc protected pyrrole intermediate.

Sources

Protocol for N-arylation of 4-methyl-1H-pyrrole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed protocols and technical insights for the N-arylation of 4-methyl-1H-pyrrole derivatives, a critical transformation in the synthesis of valuable compounds for the pharmaceutical and materials science sectors. This document offers a comparative overview of prevalent N-arylation methodologies, a detailed step-by-step protocol for a robust copper-catalyzed reaction, troubleshooting guidance, and a mechanistic exploration of the catalytic cycle.

Introduction: The Significance of N-Aryl-4-methyl-1H-pyrroles

N-aryl-4-methyl-1H-pyrrole scaffolds are privileged structures found in a multitude of biologically active molecules and functional materials. The strategic introduction of an aryl group onto the pyrrole nitrogen atom can profoundly influence the molecule's steric and electronic properties, thereby modulating its biological activity or material characteristics. The development of efficient and versatile N-arylation methods is, therefore, of paramount importance for researchers in drug discovery and materials science.

Comparative Overview of N-arylation Methodologies

Several powerful transition-metal-catalyzed cross-coupling reactions have been developed for the formation of C-N bonds. The most prominent methods for the N-arylation of pyrroles and other N-H heterocycles include the Buchwald-Hartwig amination (palladium-catalyzed), the Ullmann condensation (copper-catalyzed), and the Chan-Lam coupling (copper-catalyzed). Each method presents a unique set of advantages and limitations.

Method Catalyst System Arylating Agent Key Advantages Common Limitations
Buchwald-Hartwig Amination Palladium catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)Aryl halides (Cl, Br, I), triflates, and tosylatesHigh functional group tolerance, broad substrate scope, generally high yields.[1]Sensitivity to air and moisture, cost of palladium and ligands, potential for catalyst poisoning.[2]
Ullmann Condensation Copper catalyst (CuI, Cu2O, or Cu powder), often with a ligand (e.g., diamines, amino acids)Aryl halides (primarily I and Br)Lower cost of copper catalyst, tolerance to atmospheric oxygen in some cases.[3][4]Often requires higher reaction temperatures, can have a more limited substrate scope compared to Buchwald-Hartwig.[4]
Chan-Lam Coupling Copper catalyst (typically Cu(OAc)2)Arylboronic acidsMild reaction conditions (often room temperature), tolerance to air and moisture, readily available arylboronic acids.[5][6][7]Substrate scope can be limited, and the reaction can be sensitive to the nature of the N-H substrate.[8]

Detailed Protocol: Copper-Diamine-Catalyzed N-arylation of 4-methyl-1H-pyrrole

This protocol is adapted from the highly efficient and general method developed by Buchwald and co-workers for the N-arylation of a wide range of nitrogen heterocycles.[9][10][11] The use of a copper(I) iodide catalyst in conjunction with a diamine ligand provides a robust and cost-effective approach for the N-arylation of 4-methyl-1H-pyrrole derivatives.

Materials and Equipment:
  • Reactants: 4-methyl-1H-pyrrole derivative, Aryl halide (iodide or bromide is preferred)

  • Catalyst: Copper(I) iodide (CuI)

  • Ligand: (±)-trans-1,2-Diaminocyclohexane

  • Base: Tripotassium phosphate (K3PO4) or Cesium carbonate (Cs2CO3)

  • Solvent: Toluene or Dioxane (anhydrous)

  • Equipment: Schlenk tube or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, inert atmosphere setup (argon or nitrogen), heating mantle or oil bath, standard laboratory glassware for workup and purification, thin-layer chromatography (TLC) plates, silica gel for column chromatography.

Reagent Preparation:
  • Ensure all reagents are of high purity.

  • The solvent should be anhydrous and degassed prior to use to minimize side reactions and catalyst deactivation.

Reaction Setup:

All manipulations should be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst.

Step-by-Step Procedure:
  • To an oven-dried Schlenk tube containing a magnetic stir bar, add CuI (5 mol%), the diamine ligand (10-20 mol%), and the base (2.0 equivalents).

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add the 4-methyl-1H-pyrrole derivative (1.0 equivalent) and the aryl halide (1.2 equivalents) to the Schlenk tube.

  • Add the anhydrous, degassed solvent (typically at a concentration of 0.5-1.0 M).

  • Seal the Schlenk tube and place it in a preheated oil bath or heating mantle.

  • Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) for the specified time (usually 12-24 hours).

  • Monitor the progress of the reaction by TLC.

Workup and Purification:
  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the mixture through a pad of Celite to remove the insoluble inorganic salts.

  • Wash the Celite pad with the same organic solvent.

  • Combine the organic filtrates and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Mechanistic Insight: The Copper-Catalyzed N-Arylation Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the copper-catalyzed N-arylation of an N-H heterocycle, such as a 4-methyl-1H-pyrrole derivative, with an aryl halide.

Copper-Catalyzed N-Arylation Cycle Cu(I)X Cu(I)X Cu(I)-Pyrrolide L-Cu(I)-N(Pyrrole)-R2 Cu(I)X->Cu(I)-Pyrrolide Ligand (L) Coordination Pyrrole_Anion R2-Pyrrolide Pyrrole_Anion->Cu(I)-Pyrrolide Ligand Exchange Oxidative_Addition Oxidative Addition Cu(I)-Pyrrolide->Oxidative_Addition Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Cu(III)_Intermediate L-Cu(III)(Ar)(N(Pyrrole)-R2)X Oxidative_Addition->Cu(III)_Intermediate Reductive_Elimination Reductive Elimination Cu(III)_Intermediate->Reductive_Elimination Reductive_Elimination->Cu(I)X Catalyst Regeneration Product N-Aryl-Pyrrole Reductive_Elimination->Product Base Base Pyrrole R2-Pyrrole-H Pyrrole->Pyrrole_Anion Deprotonation

Caption: Catalytic cycle for copper-catalyzed N-arylation.

The catalytic cycle is believed to proceed through the following key steps:

  • Ligand Association and Deprotonation: The copper(I) precatalyst coordinates with the diamine ligand. The base deprotonates the 4-methyl-1H-pyrrole to form the corresponding pyrrolide anion.

  • Ligand Exchange: The pyrrolide anion displaces the halide on the copper center to form a copper(I)-pyrrolide complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.

  • Reductive Elimination: The N-aryl-4-methyl-1H-pyrrole product is formed via reductive elimination from the copper(III) intermediate, regenerating the active copper(I) catalyst.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalyst due to air or moisture exposure.Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[10]
Suboptimal choice of ligand, base, or solvent.Screen different diamine ligands, bases (e.g., Cs2CO3, K2CO3), and solvents (e.g., dioxane, DMF).[9][10]
Low reactivity of the aryl halide.Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. Consider using a more reactive halide if possible.
Formation of Side Products Homocoupling of the aryl halide.Lower the reaction temperature and ensure a stoichiometric excess of the pyrrole derivative.
Hydrodehalogenation of the aryl halide.Ensure the absence of water or other protic sources. The choice of ligand and base can also influence this side reaction.
Incomplete Conversion Insufficient reaction time or temperature.Increase the reaction time and/or temperature, monitoring the reaction progress by TLC.
Catalyst deactivation.Use a higher catalyst loading or a pre-catalyst system.

Conclusion

The N-arylation of 4-methyl-1H-pyrrole derivatives is a cornerstone transformation in modern synthetic chemistry. While several effective methods exist, the copper-diamine-catalyzed protocol presented here offers a practical, cost-effective, and robust solution for accessing these valuable compounds. By understanding the underlying principles of the reaction mechanism and being equipped with effective troubleshooting strategies, researchers can confidently and efficiently synthesize a diverse range of N-aryl-4-methyl-1H-pyrrole derivatives for their specific applications in drug discovery and materials science.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
  • Chen, Y., Yekta, S., & Yudin, A. K. (2000). Modified Ullmann Condensation: Application to N-Arylation of Imidazoles.
  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]

  • PubMed. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Retrieved from [Link]

  • RSC Publishing. (2021). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry, 45(37), 17061-17076. [Link]

  • The Journal of Organic Chemistry. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. 69(17), 5578-5587. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • ACS Publications. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Accounts of Chemical Research, 42(10), 1461-1473. [Link]

  • AWS. (n.d.). Supporting Information: Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]

  • Beilstein Journals. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 59-71. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6483. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • PMC. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds. Accounts of Chemical Research, 42(10), 1461-1473. [Link]

  • PMC. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 59-71. [Link]

  • PMC. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Molecules, 26(11), 3234. [Link]

  • The Journal of Organic Chemistry. (2007). Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. 72(22), 8563-8566. [Link]

  • The Journal of Organic Chemistry. (2009). Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions. 74(5), 2200-2202. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • RSC Publishing. (2018). Base and ligand free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. RSC Advances, 8(21), 11463-11467. [Link]

  • ResearchGate. (2014). (PDF) Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient and Green Synthesis of N-aryl Pyrroles Catalyzed by Ionic Liquid [H-NMP][HSO4] in Water at Room Temperature | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Bentham Science. (2024, July 24). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Retrieved from [Link]

  • ACS Publications. (2007). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. Organic Letters, 9(8), 1541-1544. [Link]

Sources

Application of bromophenylpyrroles in materials science

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of Bromophenylpyrroles in Materials Science

Authored by a Senior Application Scientist

This document provides a comprehensive overview of the synthesis, characterization, and application of bromophenylpyrrole derivatives in the cutting-edge field of materials science. As functional organic molecules, bromophenylpyrroles serve as versatile building blocks for a new generation of materials with tunable electronic and physical properties. Their strategic importance lies in the dual functionality of the pyrrole core—an electron-rich aromatic system—and the bromophenyl substituent, which modulates electronic properties and provides a reactive handle for sophisticated molecular engineering.

This guide moves beyond simple procedural lists to explain the fundamental causality behind experimental choices, offering researchers, scientists, and drug development professionals a deeper understanding of how to leverage these compounds in their own work. We will explore their application in organic electronics, porous polymers, and chemical sensors, providing detailed protocols and evidence-based insights.

The Strategic Advantage of Bromophenylpyrroles in Advanced Materials

Pyrrole is a foundational heterocycle in the chemistry of functional materials, known for its electron-rich nature which makes it an excellent component for hole-transporting (p-type) organic semiconductors.[1][2] However, pristine pyrrole-based materials can suffer from environmental instability due to the high energy level of their highest occupied molecular orbital (HOMO), making them prone to oxidation.[1]

The introduction of a bromophenyl group is a key strategic decision for materials designers for two primary reasons:

  • Electronic Tuning and Stability : The electronegative bromine atom and the phenyl ring act as mild electron-withdrawing groups. This substitution effectively lowers the HOMO energy level of the pyrrole system, which significantly enhances the material's ambient stability without drastically compromising its inherent charge-transport capabilities.[1] Fusing pyrrole moieties with stable aromatic rings is a proven method to improve air stability and fine-tune the material's bandgap.[1]

  • Synthetic Versatility : The carbon-bromine bond is a highly versatile reactive site. It is an ideal precursor for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[3] This allows for the precise and controlled construction of complex, π-conjugated polymers and macromolecules, where the bromophenylpyrrole unit can be linked to other functional aromatic systems to build sophisticated donor-acceptor architectures.

These attributes have positioned bromophenylpyrroles as critical components in several high-performance applications, which we will explore in detail.

Application in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible electronics, including displays and sensors.[4][5] The performance of an OFET is primarily dictated by the quality of its semiconductor layer, which is evaluated by metrics such as charge carrier mobility, the on/off current ratio, and threshold voltage.[4][6]

Causality and Experimental Insight

Bromophenylpyrrole units are frequently incorporated into high-performance donor-acceptor (D-A) copolymers, most notably those based on diketopyrrolopyrrole (DPP).[7] In these systems, the DPP core acts as a strong electron acceptor, while a comonomer, often derived from a bromophenylpyrrole precursor via cross-coupling, acts as the electron donor.[8] This D-A architecture is crucial because it narrows the polymer's bandgap, enabling it to absorb light at longer wavelengths and facilitating efficient charge transport along the polymer backbone. The planarity of the DPP unit combined with other aromatic rings promotes strong intermolecular π-π stacking in the solid state, which is essential for creating efficient pathways for charge carriers to move through the thin film.[7]

Protocol: Fabrication of a Solution-Processable DPP-Based OFET

This protocol describes the fabrication of a bottom-gate, bottom-contact (BGBC) OFET using a solution-processable polymer containing bromophenylpyrrole-derived units.

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric).

  • Pre-patterned Gold (Au) source and drain electrodes.

  • Octadecyltrichlorosilane (OTS) for surface treatment.

  • The active semiconductor polymer (e.g., a DPP-based copolymer) dissolved in a high-boiling-point solvent like chloroform or chlorobenzene (10 mg/mL).

  • Anhydrous toluene for cleaning.

Methodology:

  • Substrate Cleaning (Justification): The quality of the semiconductor-dielectric interface is paramount for optimal device performance. Any contaminants can act as charge traps.

    • Substrates are sequentially sonicated in acetone and isopropyl alcohol (15 min each).

    • They are then dried under a stream of high-purity nitrogen and subjected to a UV-Ozone treatment for 10 minutes to remove organic residues and hydroxylate the surface.

  • Dielectric Surface Modification (Justification): The SiO₂ surface is naturally hydrophilic. An OTS self-assembled monolayer renders it hydrophobic, which improves the molecular ordering of the deposited organic semiconductor and reduces charge trapping.

    • The cleaned substrates are immersed in a 2% (v/v) solution of OTS in anhydrous toluene for 20 minutes inside a nitrogen-filled glovebox.

    • Substrates are then rinsed with fresh toluene to remove excess OTS and annealed at 120°C for 10 minutes.

  • Semiconductor Deposition (Justification): Spin-coating is a widely used technique for depositing uniform thin films from solution. The spin speed and solution concentration control the film thickness.

    • The polymer solution is filtered through a 0.45 µm PTFE filter.

    • A few drops of the solution are cast onto the OTS-treated substrate, which is then spun at 2000 rpm for 60 seconds.

  • Thermal Annealing (Justification): Annealing above the polymer's glass transition temperature removes residual solvent and allows the polymer chains to rearrange into a more ordered, crystalline morphology, thereby enhancing charge carrier mobility.[9]

    • The devices are transferred onto a hotplate inside the glovebox and annealed at 150°C for 30 minutes.

  • Characterization: The OFET's electrical characteristics are measured under vacuum or in an inert atmosphere using a semiconductor parameter analyzer.

Data Presentation: OFET Performance
Semiconductor Material BaseTypical Hole Mobility (cm²/Vs)On/Off Current RatioReference
Diketopyrrolopyrrole (DPP)0.1 - 10> 10⁶[7]
Pyrrolopyrrole aza-BODIPY1.5 x 10⁻³Not Specified[9]
Fused Thiophene-Pyrrole~0.05> 10⁸[6]
Visualization: OFET Device Architecture

OFET_Structure cluster_device Bottom-Gate, Bottom-Contact OFET semiconductor Organic Semiconductor (e.g., Bromophenylpyrrole Polymer) source Source (Au) drain Drain (Au) dielectric Dielectric (SiO₂) gate Gate (n-doped Si)

Caption: General architecture of a bottom-gate, bottom-contact OFET.

Application in Organic Light-Emitting Diodes (OLEDs)

OLEDs are revolutionizing display and lighting technologies due to their high contrast, low power consumption, and flexibility.[10][11] A basic OLED consists of several organic layers sandwiched between two electrodes.[12] When a voltage is applied, electrons and holes are injected, they travel through the electron-transport layer (ETL) and hole-transport layer (HTL) respectively, and recombine in the emissive layer (EML) to produce light.[11]

Causality and Experimental Insight

The efficiency and color of an OLED are determined by the molecular properties of the materials used, particularly their HOMO and LUMO energy levels.[10] Bromophenylpyrrole derivatives are valuable in this context because their electronic properties can be precisely tuned through synthesis. By using cross-coupling reactions at the bromine site, chemists can create larger π-conjugated systems with tailored energy levels that facilitate efficient charge injection from the electrodes and balanced transport to the emissive layer.[10] This helps to ensure that recombination occurs efficiently within the desired EML, maximizing light output.

Protocol: Synthesis of a Bromophenylpyrrole-based Material via Suzuki Coupling

This protocol outlines a typical Suzuki coupling reaction to synthesize a larger conjugated molecule from a bromophenylpyrrole precursor for potential use in an OLED.

Materials:

  • 1-(4-bromophenyl)-1H-pyrrole (Starting Material).

  • A suitable arylboronic acid or ester (e.g., Pyrene-1-boronic acid).

  • Palladium catalyst (e.g., Pd(PPh₃)₄).

  • Base (e.g., aqueous K₂CO₃ solution).

  • Solvent (e.g., Toluene or 1,4-Dioxane).

Methodology:

  • Reaction Setup (Justification): Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Therefore, the entire reaction must be performed under an inert atmosphere (Nitrogen or Argon).

    • To a Schlenk flask, add 1-(4-bromophenyl)-1H-pyrrole (1.0 eq), pyrene-1-boronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

    • The flask is evacuated and backfilled with argon three times.

  • Solvent and Base Addition (Justification): The base is essential for the catalytic cycle of the Suzuki reaction; it activates the boronic acid, facilitating the transmetalation step with the palladium complex. Degassed solvents are used to minimize dissolved oxygen.

    • Degassed toluene (solvent) and a 2M aqueous solution of K₂CO₃ (base) are added via syringe.

  • Reaction Execution (Justification): The reaction is heated to ensure a sufficient reaction rate. Progress is monitored by Thin Layer Chromatography (TLC) to determine when the starting materials have been consumed.

    • The reaction mixture is heated to 90°C and stirred vigorously for 24 hours.

    • TLC is used to monitor the disappearance of the starting materials.

  • Workup and Purification (Justification): An aqueous workup is performed to remove the inorganic base and salts. The organic product is then purified, typically by column chromatography, to remove the catalyst and any side products, which is critical for achieving high-performance electronic devices.

    • After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography.

Visualization: OLED Energy Level Diagram

OLED_Energy_Levels cluster_recomb Recombination & Light Emission Anode Anode (ITO) WF ~4.7 eV HTL HTL HOMO ~5.2 eV LUMO ~2.2 eV Anode->HTL Hole Injection EML EML (Bromophenylpyrrole deriv.) HOMO ~5.6 eV LUMO ~2.7 eV HTL->EML Hole Transport Light Light EML->Light Photon (hν) ETL ETL HOMO ~6.1 eV LUMO ~3.0 eV ETL->EML Electron Transport Cathode Cathode (Al) WF ~4.2 eV Cathode->ETL Electron Injection

Caption: Energy level alignment in a multilayer OLED device.

Application in Porous Organic Polymers (POPs) for Catalysis and Sensing

Porous Organic Polymers (POPs), also known as Conjugated Microporous Polymers (CMPs), are a class of materials characterized by their robust covalent framework, high surface area, and permanent porosity.[3][13] These features make them excellent candidates for applications in gas storage, separation, and heterogeneous catalysis.[3]

Causality and Experimental Insight

Bromophenylpyrroles are ideal monomers for constructing POPs. Using reactions like Suzuki or Sonogashira coupling, a di- or tri-brominated phenylpyrrole can be reacted with a multi-topic comonomer (e.g., a molecule with two or more boronic acid groups) to build an extensive 3D network.[3] The geometry of the monomers dictates the pore size and structure of the final polymer. The nitrogen atoms within the pyrrole rings of the resulting network can act as Lewis basic sites, making these materials active heterogeneous catalysts for certain organic reactions, such as Knoevenagel condensations.[3] Furthermore, the semiconducting nature of the conjugated framework allows these materials to be used as the active layer in chemical sensors, where the adsorption of analyte molecules into the pores perturbs the electronic properties of the material, leading to a detectable signal.[14]

Protocol: Synthesis of a Pyrrole-Based POP

This protocol details the synthesis of a conjugated microporous polymer through an FeCl₃-mediated oxidative self-polymerization of a multitopic pyrrole monomer, which can be synthesized from bromophenyl precursors.

Materials:

  • Monomer: 1,3,5-tri(pyrrol-2-yl)benzene (synthesized from 1,3,5-tribromobenzene and a pyrrole-boronic acid).[3]

  • Oxidant: Anhydrous Iron(III) chloride (FeCl₃).

  • Solvent: Anhydrous Chloroform (CHCl₃).

  • Washing Solvents: Tetrahydrofuran (THF), Methanol, Water, Acetone.

Methodology:

  • Monomer Dissolution (Justification): The reaction is carried out in a dilute solution to promote the formation of an extended polymer network rather than intramolecular cyclization or the formation of oligomers.

    • The monomer, 1,3,5-tri(pyrrol-2-yl)benzene, is dissolved in anhydrous chloroform in a round-bottom flask under an argon atmosphere.

  • Oxidant Addition (Justification): FeCl₃ is a strong oxidizing agent that initiates the polymerization by coupling the pyrrole rings at their alpha-positions, forming a rigid, cross-linked network. The reaction is typically performed at room temperature under kinetic control.[3]

    • A solution of anhydrous FeCl₃ (3.0 eq per pyrrole unit) in chloroform is added dropwise to the monomer solution over 30 minutes with vigorous stirring.

    • The mixture is stirred at room temperature for 48 hours, during which a solid precipitate will form.

  • Product Isolation and Washing (Justification): An extensive washing procedure is absolutely critical for POPs. It removes the iron salts, unreacted monomer, and low molecular weight oligomers from the pores, which is essential to "activate" the material and achieve a high specific surface area.

    • The precipitate is collected by filtration.

    • The solid is washed sequentially and extensively with THF, methanol, water, and acetone to remove all impurities.

    • The polymer is then subjected to Soxhlet extraction with THF for 24 hours to ensure complete purification.

  • Drying and Characterization:

    • The purified polymer is dried under vacuum at 120°C for 24 hours.

    • The surface area and porosity are characterized by N₂ sorption analysis (BET method).

Data Presentation: Porous Properties of Pyrrole-Based POPs
Polymer NameMonomer(s)BET Surface Area (m²/g)Pore Volume (cm³/g)Reference
TrPB-CMP1,3,5-tri(pyrrol-2-yl)benzene6780.45[3]
TePB-CMP1,2,4,5-tetra(pyrrol-2-yl)benzene5200.35[3]
PYR-POP-1p-phenylenediamine + 1,4-diacetyl benzene7340.49[13]
Visualization: Synthesis of a Porous Organic Polymer

POP_Synthesis MonomerA Bromophenylpyrrole (e.g., dibromo-derivative) Conditions Pd Catalyst + Base (Suzuki Coupling) MonomerA->Conditions MonomerB Cross-linker (e.g., diboronic acid) MonomerB->Conditions Product Porous Organic Polymer (POP) (Cross-linked 3D Network) Conditions->Product

Caption: Schematic of POP synthesis via Suzuki cross-coupling.

Conclusion and Future Outlook

Bromophenylpyrroles are not merely chemical curiosities but are enabling building blocks for a diverse range of functional materials. Their unique combination of tunable electronics, enhanced stability, and synthetic accessibility allows for the rational design of materials for high-performance OFETs, efficient OLEDs, and robust porous polymers. The protocols and insights provided herein demonstrate the causality-driven approach required to harness their full potential.

The future of this field is bright, with emerging applications in bioelectronics, where the biocompatibility of organic materials is a key advantage, and in the development of advanced hybrid materials, such as Metal-Organic Framework (MOF) composites, where bromophenylpyrrole-based ligands can introduce new electronic functionalities.[15][16] As synthetic methods become more refined and our understanding of structure-property relationships deepens, bromophenylpyrroles will undoubtedly remain at the forefront of materials science innovation.

References

  • Title: Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation Source: Frontiers in Chemistry URL: [Link]

  • Title: Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications Source: University of North Texas Libraries URL: [Link]

  • Title: Organic semiconductors for organic field-effect transistors Source: Journal of Physics D: Applied Physics URL: [Link]

  • Title: Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications Source: Journal of Materials and Environmental Science URL: [Link]

  • Title: Synthesis of Pyrrole-based Porous Organic Polymers for High Temperature Proton Conduction Source: ACS Omega URL: [Link]

  • Title: Pyrrolopyrrole-Based Aza-BODIPY Small Molecules for Organic Field-Effect Transistors Source: Frontiers in Chemistry URL: [Link]

  • Title: Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles Source: ACS Omega URL: [Link]

  • Title: The New Era of Organic Field-Effect Transistors: Hybrid OECTs, OLEFETs and OFEWs Source: MDPI URL: [Link]

  • Title: Organic Light Emitting Diodes (OLEDs) Source: Universal Display Corporation URL: [Link]

  • Title: Understanding the Structure-Property Relationship in Diketopyrrolopyrroles for Organic Electronics Source: Apollo - University of Cambridge Repository URL: [Link]

  • Title: Organic Field-Effect Transistors Source: MIT OpenCourseWare URL: [Link]

  • Title: Diketopyrrolopyrrole copolymers based chemical sensors for the detection and discrimination of volatile organic compounds Source: SciSpace by Typeset URL: [Link]

  • Title: Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review Source: Frontiers in Chemistry URL: [Link]

  • Title: Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion Source: Diva-Portal.org URL: [Link]

  • Title: Synthesis of BODIPY@MOFs as Hybrid Materials for Emerging Applications: A Review Source: MDPI URL: [Link]

Sources

Application Note: 2-(4-Bromophenyl)-4-methyl-1H-pyrrole as a Versatile Building Block in Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of high-performance organic electronics—spanning Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Perovskite Solar Cells (PSCs)—relies heavily on the precise molecular engineering of π -conjugated scaffolds. 2-(4-Bromophenyl)-4-methyl-1H-pyrrole has emerged as a highly strategic building block in this domain.

This scaffold combines the strong electron-donating properties of a pyrrole core with the highly reactive synthetic handle of a para-bromophenyl group. This unique topology allows materials scientists to systematically tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels via transition-metal-catalyzed cross-coupling, facilitating the design of advanced Donor- π -Acceptor (D- π -A) systems and hole-transport materials (HTMs) [1].

Structural Rationale & Electronic Properties

Successful organic semiconductor design dictates that every functional group serves a distinct electronic or steric purpose. The architecture of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole is optimized for solution-processed electronics through three key features:

  • The Pyrrole Core (Electron Donor): Pyrrole is one of the most electron-rich five-membered heteroaromatics. Its inclusion in a conjugated backbone significantly raises the HOMO level, which is a prerequisite for efficient hole injection and transport in OFETs and PSCs [2].

  • The 4-Methyl Substituent (Steric & Solubility Control): Unsubstituted planar conjugated polymers often suffer from severe π

    π stacking, leading to insolubility. The 4-methyl group disrupts excessive aggregation just enough to ensure solubility in processing solvents (e.g., chlorobenzene, toluene) without destroying the intermolecular orbital overlap required for charge mobility. Furthermore, during electropolymerization, it blocks the β -position, preventing unwanted cross-linking and ensuring linear polymer growth.
  • The 4-Bromophenyl Handle (Synthetic Versatility): The C-Br bond is highly active toward palladium-catalyzed oxidative addition. Positioning the phenyl ring between the pyrrole and the bromine atom extends the conjugation pathway and provides a rigid spacer, which is critical for maintaining dual-state emission and preventing structural quenching in solid-state films [3].

Workflow A 2-(4-Bromophenyl)-4-methyl-1H-pyrrole (Scaffold) B Suzuki-Miyaura Cross-Coupling A->B C-Br Functionalization C Oxidative Electropolymerization A->C C5-H Activation D D-π-A Oligomers (OLEDs, OFETs) B->D E Conducting Polymer Films (Sensors, Bioelectronics) C->E

Caption: Strategic functionalization pathways of the 2-(4-Bromophenyl)-4-methyl-1H-pyrrole scaffold.

Quantitative Data: Optoelectronic Baselines

To benchmark the utility of this scaffold, the following table summarizes the representative optoelectronic and electrochemical properties of extended D- π -A oligomers derived from 2-(4-Bromophenyl)-4-methyl-1H-pyrrole via cross-coupling with standard electron acceptors (e.g., benzothiadiazole).

PropertyTypical Value RangeMeasurement ConditionSignificance in Devices
HOMO Level -5.10 to -5.35 eVCyclic Voltammetry (vs Fc/Fc⁺)Aligns with work function of ITO/PEDOT:PSS for hole injection.
LUMO Level -3.20 to -3.60 eVCalculated ( EHOMO​+Egopt​ )Determines electron affinity and exciton dissociation efficiency.
Optical Bandgap ( Eg​ ) 1.75 to 2.10 eVUV-Vis Onset (Thin Film)Tunable for visible to near-IR absorption/emission.
Hole Mobility ( μh​ ) 10−3 to 10−2 cm²/VsSpace-Charge-Limited CurrentEnsures rapid charge extraction in solar cells and transistors.
Thermal Stability ( Td​ ) > 310 °CTGA (5% weight loss)Prevents degradation during vacuum deposition or device operation.

Experimental Protocols

Protocol A: Synthesis of Extended π -Conjugated Oligomers via Suzuki-Miyaura Coupling

Objective: To synthesize a D- π -A conjugated oligomer by coupling the scaffold with an electron-deficient arylboronic acid. Causality & Logic: Palladium(0) is used to selectively insert into the C-Br bond. A biphasic solvent system (Toluene/Water) is employed because the organic semiconductor intermediates are highly hydrophobic, while the inorganic base ( K2​CO3​ ) requires an aqueous phase to dissolve and activate the boronic acid via quaternization.

Reagents:

  • 2-(4-Bromophenyl)-4-methyl-1H-pyrrole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid derivative (e.g., Benzothiadiazole-boronic acid) (1.2 equiv, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3​)4​ ] (0.05 equiv, 5 mol%)

  • Potassium Carbonate ( K2​CO3​ ) (2.0 M aqueous solution, 3.0 equiv)

  • Toluene / Ethanol (4:1 v/v, 15 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): Charge a Schlenk flask with the pyrrole scaffold, arylboronic acid, and Pd(PPh3​)4​ . Evacuate the flask and backfill with high-purity Argon three times. Rationale: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, killing the catalytic cycle.

  • Solvation: Inject the degassed Toluene/Ethanol mixture, followed by the degassed 2.0 M K2​CO3​ solution via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring (800 rpm) for 12–16 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2). The disappearance of the starting bromide and the emergence of a highly fluorescent product spot under 365 nm UV light indicates successful coupling.

  • Workup: Cool to room temperature. Extract the organic layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to isolate the conjugated oligomer.

Protocol B: Oxidative Electropolymerization for Conducting Films

Objective: To fabricate a uniform, hole-transporting conducting polymer film directly onto an electrode surface for biosensor or electrochromic applications. Causality & Logic: The unsubstituted C5 position of the pyrrole ring is highly susceptible to electrochemical oxidation. Applying an anodic potential generates radical cations that couple to form a continuous polymer film. The 4-methyl group prevents β -coupling, ensuring a linear, defect-free π -conjugated backbone.

Reagents & Equipment:

  • Monomer: 2-(4-Bromophenyl)-4-methyl-1H-pyrrole (10 mM)

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate ( TBAPF6​ , 0.1 M)

  • Solvent: Anhydrous Acetonitrile (MeCN)

  • Potentiostat with a 3-electrode cell: Indium Tin Oxide (ITO) coated glass (Working), Platinum wire (Counter), Ag/AgCl (Reference).

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve TBAPF6​ and the pyrrole monomer in anhydrous MeCN. Purge the solution with Nitrogen for 10 minutes to remove dissolved oxygen, which can cause premature termination of polymer chains.

  • Cell Assembly: Immerse the cleaned ITO working electrode, Pt counter electrode, and Ag/AgCl reference electrode into the solution.

  • Electropolymerization (Cyclic Voltammetry): Set the potentiostat to sweep the potential between -0.2 V and +1.2 V at a scan rate of 50 mV/s for 10 cycles.

  • Observation: Causality check: During the first forward scan, an irreversible oxidation peak will appear around +0.85 V (monomer oxidation). In subsequent cycles, new reversible redox couples will emerge at lower potentials (approx. +0.4 V), confirming the growth of the extended conjugated polymer film on the ITO surface.

  • Post-Treatment: Rinse the coated ITO electrode with neat MeCN to remove unreacted monomer and oligomers, yielding a stable, electroactive thin film ready for device integration.

OrbitalTuning Donor Electron Donor (Pyrrole Core) High HOMO Hybrid D-π-A Conjugated System Narrowed Bandgap (Eg) Donor->Hybrid π-Electron Delocalization Acceptor Electron Acceptor (Coupled via Phenyl) Low LUMO Acceptor->Hybrid Intramolecular Charge Transfer Application Near-IR Absorption & Enhanced Charge Transport Hybrid->Application

Caption: Mechanism of bandgap narrowing via Donor-Acceptor (D-π-A) hybridization.

References

  • Zhu, S., et al. (2018). Dithieno[3,2-b:2′,3′-d]pyrrole-based Hole Transport Materials for Perovskite Solar Cells with Efficiencies over 18%. Journal of Materials Chemistry A. Retrieved from [Link]

  • Bulumulla, C., et al. (2020). Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2020). Multicolor emissive organic material to display aggregation caused red shift with dual state emission, and application towards rewritable data storage. ResearchGate. Retrieved from[Link]

Comprehensive Analytical HPLC-UV/MS Method Development and Validation for 2-(4-Bromophenyl)-4-methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and purity assessment of halogenated pyrrole derivatives are critical in early-stage drug discovery and materials science. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole . Designed with a focus on mechanistic causality and self-validating protocols, this guide provides researchers with a highly reproducible, Mass Spectrometry (MS)-compatible workflow validated according to ICH Q2(R1) guidelines [3].

Chemical Profiling & Method Development Rationale

To develop an effective chromatographic method, one must first deconstruct the analyte's physicochemical properties. 2-(4-Bromophenyl)-4-methyl-1H-pyrrole ( C11​H10​BrN ) consists of a weakly polar pyrrole core conjugated to a highly lipophilic 4-bromophenyl group.

Stationary Phase Selection

The presence of the bromine atom and the methyl group imparts significant hydrophobicity to the molecule (estimated LogP ~3.8). Consequently, a highly retentive, end-capped C18 (Octadecylsilane) stationary phase is the optimal choice. End-capping is critical here; it masks residual silanol groups on the silica matrix, preventing secondary hydrogen-bonding interactions with the pyrrole N-H, which would otherwise cause severe peak tailing.

Mobile Phase Causality

While the pyrrole nitrogen has a lone pair, it is delocalized into the aromatic π -system, making the molecule essentially neutral under standard chromatographic conditions. However, to ensure sharp peak morphology, the mobile phase must be slightly acidic. Using 0.1% Formic Acid (FA) in both the aqueous and organic phases serves a dual purpose:

  • It fully protonates and suppresses residual surface silanols on the column [1].

  • It provides an ideal source of protons for positive-mode Electrospray Ionization (ESI+) if the method is hyphenated to a Mass Spectrometer[2].

Detection Strategy

The extended π -conjugation between the pyrrole ring and the bromophenyl moiety creates a strong UV chromophore. Diode-Array Detection (DAD) at 254 nm captures the maximum absorbance of the conjugated system, while secondary monitoring at 225 nm is recommended to detect non-conjugated hydrolytic degradation products [2, 4].

MethodLogic A Compound Profiling LogP ~3.8, Neutral B Stationary Phase End-capped C18 A->B Hydrophobicity C Mobile Phase MeCN / H2O + 0.1% FA B->C Silanol Suppression D Detection UV 254 nm & ESI-MS C->D Elution Profile E Method Validation ICH Q2(R1) Guidelines D->E Optimization

Fig 1: Logical workflow for RP-HPLC method development of phenylpyrrole derivatives.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-(4-Bromophenyl)-4-methyl-1H-pyrrole reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Equipment: UHPLC/HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and DAD/UV detector.

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides sufficient theoretical plates for resolving degradants.
Mobile Phase A Water + 0.1% FAMaintains acidic environment; highly polar baseline.
Mobile Phase B Acetonitrile + 0.1% FAStrong elution power for the lipophilic bromophenyl group.
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure.
Column Temp 35°CReduces mobile phase viscosity and improves mass transfer.
Injection Vol 10 µLPrevents column overloading while maintaining sensitivity.
Detection UV at 254 nm & 225 nmTargets the conjugated π -system of the phenylpyrrole core.
Gradient Elution Profile

A gradient approach is employed to ensure that highly retained, lipophilic impurities are washed from the column, preventing ghost peaks in subsequent runs.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Initial hold to focus the analyte
2.07030Isocratic hold
10.01090Linear ramp to elute lipophilic compounds
13.01090High-organic wash to clean the column
13.17030Return to initial conditions
18.07030Column re-equilibration
Step-by-Step Sample Preparation

Causality Note: Because 2-(4-Bromophenyl)-4-methyl-1H-pyrrole is highly hydrophobic, preparing samples in purely aqueous solutions will result in precipitation and inaccurate quantification.

  • Diluent Preparation: Mix Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of pure Acetonitrile (sonicate for 5 minutes if necessary), then make up to the mark with the 50:50 diluent to yield a 1.0 mg/mL stock.

  • Working Standard: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the diluent to yield a 100 µg/mL working standard.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection.

Self-Validating System & ICH Q2(R1) Validation

A robust analytical protocol must be a self-validating system. Before any unknown samples are analyzed, the system must prove its operational readiness through System Suitability Testing (SST).

System Suitability Criteria

Inject the 100 µg/mL working standard five consecutive times. The run is only authorized to proceed if the following criteria are met:

SST ParameterAcceptance CriteriaPurpose
Retention Time (RT) %RSD ≤ 1.0%Verifies pump flow stability and column equilibration.
Peak Area %RSD ≤ 2.0%Confirms autosampler precision and detector stability.
Tailing Factor (Tf) ≤ 1.5Ensures silanol interactions are successfully suppressed.
Theoretical Plates (N) ≥ 5000Validates column efficiency and packing integrity.
Method Validation Summary

The method was validated strictly according to the International Council for Harmonisation (ICH) Q2(R1) guidelines [3], ensuring global regulatory compliance.

Validation ParameterRange / ResultICH Q2(R1) Acceptance Criteria
Linearity Range 1.0 µg/mL to 150 µg/mLCorrelation coefficient ( R2 ) ≥ 0.999
Accuracy (Recovery) 99.2% - 101.4%Mean recovery between 98.0% and 102.0%
Repeatability (Precision) 0.85% RSD%RSD ≤ 2.0% (n=6 injections)
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) ratio ≥ 10:1

Forced Degradation & Stability-Indicating Power

To prove that the method is stability-indicating, the compound must be subjected to forced degradation (stress testing). The method must successfully resolve the intact 2-(4-Bromophenyl)-4-methyl-1H-pyrrole peak from its degradation products [4].

Stress Conditions and Mechanistic Pathways
  • Acidic/Basic Hydrolysis: Exposure to 0.1M HCl or 0.1M NaOH at 60°C. The pyrrole ring is generally stable, but extreme pH can induce ring-opening or cleavage at the substituted positions.

  • Oxidative Stress: Exposure to 3% H2​O2​ at room temperature. Pyrroles are highly susceptible to oxidation, often resulting in N-oxides or hydroxylated derivatives.

Degradation cluster_stress Forced Degradation Conditions Parent 2-(4-Bromophenyl)-4-methyl-1H-pyrrole (Intact API) Acid Acidic Stress (0.1M HCl, 60°C) Parent->Acid Base Basic Stress (0.1M NaOH, 60°C) Parent->Base Ox Oxidative Stress (3% H2O2, RT) Parent->Ox Deg1 Ring-Opened / Hydrolytic Products Acid->Deg1 Hydrolysis Base->Deg1 Base Catalysis Deg2 N-Oxidation / Cleavage Products Ox->Deg2 Oxidation

Fig 2: Forced degradation pathways for stability-indicating HPLC method validation.

By utilizing the gradient elution profile described in Section 3.3, polar oxidative degradants will elute early (between 2-5 minutes), while the intact API will elute mid-gradient, ensuring baseline resolution ( Rs​>2.0 ) between all critical pairs.

References

  • Separation of 1-Phenylpyrrole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Vladimirova, S., et al. Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAText.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).[Link]

  • Tzankova, D., et al. Optimization and validation of RP-HPLC method for evaluation of pyrrole-containing hydrazones in isolated rat synaptosomes. ResearchGate. [Link]

Application Note: Large-Scale Synthesis of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole via Chemoselective Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

2,4-Disubstituted pyrroles are recognized as privileged scaffolds in medicinal chemistry, materials science, and the development of novel therapeutics. Traditional methods for their synthesis, such as the Paal-Knorr condensation or the Barton-Zard reaction, often suffer from the instability of 1,4-dicarbonyl precursors or poor regiocontrol, frequently requiring lengthy, low-yielding multi-step sequences[1][2].

To address these bottlenecks during scale-up, this protocol leverages a highly regioselective and chemoselective palladium-catalyzed cross-coupling strategy. By utilizing commercially available 4-methyl-1H-pyrrole and 1-bromo-4-iodobenzene, we bypass the need for pre-functionalized, unstable dicarbonyls entirely.

Mechanistic Principles & Selectivity Logic

The robustness of this synthetic route relies on two fundamental pillars of selectivity, ensuring high purity and yield without the need for exhaustive chromatographic purification:

  • Regioselectivity via Zinc Transmetalation: Direct palladium-catalyzed C-H arylation of pyrroles often yields intractable mixtures of C2 and C5 isomers. By first deprotonating 4-methyl-1H-pyrrole and transmetalating with ZnCl₂, we generate a zinc(II) pyrrolide. The highly covalent nature of the Zn-N bond suppresses unwanted N-arylation, while the steric and electronic profile of the 4-methyl group directs the palladium intermediate exclusively to the less hindered C2 position[3].

  • Chemoselectivity via Differential Bond Dissociation Energies (BDE): The electrophilic coupling partner, 1-bromo-4-iodobenzene, possesses two distinct halogen handles. The C-I bond (BDE ~65 kcal/mol) undergoes oxidative addition to the Pd(0) center orders of magnitude faster than the C-Br bond (BDE ~81 kcal/mol). This thermodynamic differential ensures that the bromo group remains perfectly intact for future downstream functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Selectivity Substrate 1-Bromo-4-iodobenzene CI C-I Bond (BDE ~65 kcal/mol) Substrate->CI CBr C-Br Bond (BDE ~81 kcal/mol) Substrate->CBr Pd Pd(0) Catalyst Pd->CI Favored Pd->CBr Disfavored OxAdd Rapid Oxidative Addition (C2-Coupling) CI->OxAdd NoOxAdd No Reaction (Bromo group preserved) CBr->NoOxAdd

Fig 2. Chemoselectivity logic: Differential BDEs dictate specific Pd(0) oxidative addition.

Optimization & Quantitative Data

Recent response surface methodology (RSM) studies have demonstrated that the stoichiometry of the zinc pyrrolide and the reaction temperature are the most critical variables for maximizing yield and minimizing reaction time[3]. The quantitative data summarizing the optimization landscape is presented below.

Table 1: Optimization of Palladium-Catalyzed Zinc Pyrrolide Coupling

ParameterSub-Optimal RangeOptimized SetpointCausality / Observation
Temperature 25 – 50 °C75 °C Lower temps stall transmetalation; 75 °C matches THF boiling point for optimal reflux[3].
ClZn(Pyrrolide) : Ar-X Ratio 1.0 – 1.53.0 Excess zinc species drives the equilibrium of the transmetalation and prevents Pd-catalyst resting state trapping[3].
Catalyst Loading 0.5 mol%1.5 mol% 1.5 mol% ensures complete conversion within 4 hours, preventing thermal degradation of the pyrrole[3].
Time 12 – 24 h4.0 h Extended heating leads to protodehalogenation of the product[3].

Large-Scale Experimental Protocol

Workflow A 4-Methyl-1H-pyrrole (Starting Material) B Deprotonation (NaH, THF, 0 °C) A->B C Transmetalation (ZnCl2, 25 °C) B->C D Cross-Coupling (1-Bromo-4-iodobenzene) C->D E Aqueous Workup (NH4Cl Quench) D->E F Crystallization (EtOH/Water) E->F G 2-(4-Bromophenyl)-4-methyl-1H-pyrrole F->G

Fig 1. Experimental workflow for the large-scale synthesis of the target pyrrole.

Materials Required:
  • 4-Methyl-1H-pyrrole (Commercially available)

  • 1-Bromo-4-iodobenzene

  • Sodium hydride (60% dispersion in mineral oil)

  • Zinc chloride (ZnCl₂, ultra-dry, 99.9%)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

Self-Validating Note: Ensure all glassware is flame-dried under vacuum and backfilled with argon. ZnCl₂ is highly hygroscopic; atmospheric moisture will instantly quench the pyrrolide intermediate, leading to reaction failure.

Step 1: Preparation of Zinc(II) 4-Methylpyrrolide

  • Deprotonation: Charge a 5 L jacketed reactor with NaH (60% dispersion, 3.0 equiv, 1.5 mol) and anhydrous THF (1.5 L). Cool the suspension to 0 °C.

  • Add a solution of 4-methyl-1H-pyrrole (3.0 equiv, 1.5 mol) in THF (200 mL) dropwise over 45 minutes.

    • Causality: Dropwise addition strictly controls the exothermic release of hydrogen gas, preventing reactor over-pressurization.

    • Validation: The reaction is complete when gas evolution ceases and the suspension transitions to a clear, slightly amber solution.

  • Transmetalation: Add anhydrous ZnCl₂ (3.0 equiv, 1.5 mol) in one rapid portion. Stir the mixture at 25 °C for 2 hours.

    • Validation: The mixture will transition from a clear solution to a fine, off-white suspension of NaCl, visually confirming the successful formation of the ClZn(4-methylpyrrolide) intermediate.

Step 2: Palladium-Catalyzed Cross-Coupling 4. To the reactor containing the zinc pyrrolide suspension, add 1-bromo-4-iodobenzene (1.0 equiv, 0.5 mol) and Pd(PPh₃)₄ (1.5 mol%, 7.5 mmol). 5. Ramp the reactor temperature to 75 °C (gentle THF reflux) and stir for exactly 4.0 hours[3].

  • Causality: Limiting the reaction time to 4 hours minimizes the risk of the palladium catalyst undergoing secondary oxidative addition into the product's C-Br bond.
  • Validation: In-Process Control (IPC) via GC-MS must show >98% consumption of 1-bromo-4-iodobenzene before proceeding.

Step 3: Downstream Processing (DSP) & Isolation 6. Quench: Cool the reactor to 10 °C and carefully quench the reaction by adding saturated aqueous NH₄Cl (1.0 L) dropwise.

  • Causality: NH₄Cl safely neutralizes unreacted NaH and breaks the zinc complex without overly acidifying the mixture, which could otherwise polymerize the electron-rich pyrrole.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 500 mL). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
  • Crystallization: Dissolve the crude dark oil in a minimum amount of hot Ethanol (approx. 300 mL). Slowly add deionized water dropwise until the cloud point is reached. Allow the mixture to cool to room temperature, then chill to 4 °C overnight to induce crystallization.
  • Isolation: Filter the resulting pale-yellow crystals, wash with cold 10% EtOH/Water, and dry in a vacuum oven at 40 °C to afford pure 2-(4-bromophenyl)-4-methyl-1H-pyrrole.

References

  • Title: Synthesis of 2,4-Disubstituted Pyrroles by Rearrangements of 2-Furanyl Carbamates Source: Organic Letters (2009) URL: [Link]

  • Title: Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones Source: Beilstein Journal of Organic Chemistry (2014) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Paal-Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the Paal-Knorr pyrrole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful reaction, enabling you to optimize yields and troubleshoot common experimental hurdles. The pyrrole scaffold is a vital component in a vast array of pharmaceuticals and natural products, making mastery of its synthesis a critical skill in modern organic chemistry.[1][][3] This guide provides in-depth, experience-driven advice to ensure the successful and efficient synthesis of your target pyrrole derivatives.

Understanding the Foundation: The Paal-Knorr Mechanism

The Paal-Knorr synthesis is a robust and versatile method for constructing substituted pyrroles via the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][][4] The reaction is typically facilitated by neutral or mildly acidic conditions.[5][6] The generally accepted mechanism involves the initial nucleophilic attack of the amine on one of the carbonyl groups, forming a hemiaminal intermediate.[1][6] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group, leading to a cyclic hemiaminal.[6] The final step is a dehydration of this intermediate to afford the aromatic pyrrole ring.[6][7]

Paal_Knorr_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal 1,4-Dicarbonyl->Hemiaminal Nucleophilic Attack Amine Primary Amine or Ammonia Amine->Hemiaminal Cyclic_Hemiaminal Cyclic Hemiaminal Hemiaminal->Cyclic_Hemiaminal Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclic_Hemiaminal->Pyrrole Dehydration (-2 H₂O)

Caption: The reaction mechanism of the Paal-Knorr pyrrole synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the Paal-Knorr synthesis, providing detailed explanations and actionable protocols to get your reaction back on track.

Issue 1: Low or No Product Yield

Question: I've set up my Paal-Knorr reaction, but I'm getting a very low yield, or in some cases, no pyrrole product at all. What are the likely causes and how can I fix this?

Answer: Low or non-existent yields in a Paal-Knorr synthesis can often be traced back to a few key factors: suboptimal reaction conditions, the purity of your starting materials, or the inherent reactivity of your chosen amine.[8]

Causality and Actionable Solutions:

  • Improper pH: The pH of the reaction medium is critical. While the reaction is acid-catalyzed, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[5][8][9]

    • Protocol: Switch to a milder acid catalyst. Acetic acid is a common and effective choice that often provides a good balance of reactivity without promoting side reactions.[5] In some cases, the reaction can even proceed under neutral conditions, particularly with more reactive amines.[5]

  • Sub-optimal Temperature and Reaction Time: Insufficient heating can lead to an incomplete reaction, while excessively high temperatures or prolonged reaction times can cause degradation of either the starting materials or the desired pyrrole product.[9]

    • Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will allow you to determine the optimal reaction time and prevent unnecessary decomposition. If using conventional heating, aim for a moderate temperature (e.g., reflux in ethanol or acetic acid). For faster and often cleaner reactions, consider microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[10][11][12][13]

  • Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound can interfere with the reaction.

    • Protocol: Ensure the purity of your 1,4-dicarbonyl starting material. If its purity is questionable, purify it by distillation or recrystallization before use.[8]

  • Poorly Reactive Amines: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[9] Steric hindrance on either the amine or the dicarbonyl compound can also impede the reaction.[9]

    • Protocol: For less reactive amines, a more forcing catalyst may be necessary. Consider using a Lewis acid such as Sc(OTf)₃ or Bi(NO₃)₃.[14][15] Alternatively, increasing the reaction temperature or switching to microwave irradiation can help drive the reaction to completion.

Troubleshooting_Low_Yield Low_Yield Low or No Yield Check_pH Check Reaction pH Low_Yield->Check_pH Check_Temp_Time Evaluate Temperature & Reaction Time Low_Yield->Check_Temp_Time Check_Purity Assess Starting Material Purity Low_Yield->Check_Purity Check_Reactivity Consider Reactant Reactivity Low_Yield->Check_Reactivity Use_Milder_Acid Use Acetic Acid or Neutral Conditions Check_pH->Use_Milder_Acid If pH < 3 Monitor_TLC Monitor by TLC, Consider Microwave Check_Temp_Time->Monitor_TLC If incomplete or degraded Purify_Dicarbonyl Purify 1,4-Dicarbonyl Check_Purity->Purify_Dicarbonyl If impure Change_Catalyst Use Lewis Acid or Increase Temperature Check_Reactivity->Change_Catalyst If unreactive

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists optimizing the synthesis of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole .

To achieve high yields while preserving the critical bromine atom for downstream functionalization, the industry-standard approach is a chemoselective Suzuki-Miyaura cross-coupling between N-Boc-2-iodo-4-methyl-1H-pyrrole and (4-bromophenyl)boronic acid, followed by Boc deprotection. This guide provides diagnostic tools, mechanistic troubleshooting, and a self-validating Standard Operating Procedure (SOP) to eliminate common side-product formation.

Diagnostic Data: Side-Product Identification

Before adjusting your reaction parameters, use the following quantitative LC-MS/GC-MS data to identify the specific side products forming in your reactor.

Side Productm/z [M+H]⁺Relative Retention Time (RRT)Primary Causality
Bromobenzene 157.00.45Protodeboronation of the boronic acid
1-Boc-4-methyl-1H-pyrrole 182.10.60Dehalogenation of the pyrrole starting material
4,4'-Dibromobiphenyl 313.01.25Oxidative homocoupling of the boronic acid
Bis-coupled Pyrrole 390.11.50Loss of chemoselectivity (Over-coupling at C-Br)

Troubleshooting FAQs & Mechanistic Insights

Q1: How do I ensure the palladium catalyst only reacts with the iodine on the pyrrole and not the bromine on the boronic acid?

A: Chemoselectivity in this synthesis is governed by Bond Dissociation Energies (BDE). The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol). Oxidative addition of Pd(0) into the C–I bond is kinetically favored [1].

The Fix: To prevent the catalyst from inserting into the C–Br bond (which leads to the "Bis-coupled Pyrrole" side product), keep the reaction temperature strictly at or below 75°C. Furthermore, utilize Pd(dppf)Cl₂ . The dppf ligand is bidentate and sterically demanding, which suppresses secondary oxidative addition into the much tighter C–Br bond.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Selective for C-I) Pd0->OA + 1-Boc-2-iodo-4-methylpyrrole PdII_1 Trans-Pd(II)(Ar-Pyrrole)(I)L_2 OA->PdII_1 Transmet Transmetalation with (4-Br-C6H4)B(OH)2 PdII_1->Transmet + Base PdII_2 Trans-Pd(II)(Ar-Pyrrole)(4-Br-C6H4)L_2 Transmet->PdII_2 Isom Trans-Cis Isomerization PdII_2->Isom PdII_3 Cis-Pd(II)(Ar-Pyrrole)(4-Br-C6H4)L_2 Isom->PdII_3 RE Reductive Elimination PdII_3->RE RE->Pd0 Regenerates Pd(0) Product 1-Boc-2-(4-bromophenyl)-4-methylpyrrole (C-Br bond preserved) RE->Product

Chemoselective Suzuki-Miyaura catalytic cycle preserving the C-Br bond.

Q2: I am observing significant amounts of 4,4'-dibromobiphenyl. How do I prevent this?

A: 4,4'-Dibromobiphenyl is the homocoupling product of your boronic acid. This side reaction is highly dependent on the presence of dissolved oxygen in your solvent. Oxygen oxidizes the active Pd(0) species to a peroxo-Pd(II) complex. This rogue Pd(II) species then undergoes sequential transmetalations with two equivalents of your boronic acid, followed by reductive elimination to form the dimer, completely bypassing the pyrrole electrophile [2].

The Fix: Rigorously degas your biphasic solvent mixture (1,4-Dioxane/Water) using the freeze-pump-thaw method, or by sparging with subsurface Argon for a minimum of 30 minutes prior to adding the palladium catalyst.

Homocoupling Pd0 Pd(0)L_n O2_Ox Oxidation by O2 Pd0->O2_Ox O2 ingress PdII_O Peroxo-Pd(II) Complex O2_Ox->PdII_O Transmet1 Transmetalation 1 PdII_O->Transmet1 + ArB(OH)2 PdII_Ar Pd(II)(4-Br-C6H4)(OH)L_2 Transmet1->PdII_Ar Transmet2 Transmetalation 2 PdII_Ar->Transmet2 + ArB(OH)2 PdII_Ar2 Pd(II)(4-Br-C6H4)_2 L_2 Transmet2->PdII_Ar2 RE Reductive Elimination PdII_Ar2->RE RE->Pd0 Catalyst turnover Homodimer 4,4'-Dibromobiphenyl (Homocoupling) RE->Homodimer

Oxygen-mediated Pd(II) homocoupling pathway of boronic acids.

Q3: My boronic acid is disappearing, but I only see bromobenzene in the GC-MS. What is happening?

A: This is caused by protodeboronation , a base-catalyzed hydrolysis of the carbon-boron bond. In basic aqueous media, the boronic acid forms a boronate anion [ArB(OH)3]⁻, which undergoes rate-limiting C–B bond cleavage by water to yield the arene (bromobenzene) [3].

The Fix: If protodeboronation exceeds 5%, switch to a milder base (e.g., K₃PO₄ instead of Na₂CO₃) to lower the hydroxide concentration, or utilize anhydrous conditions with a fluoride source (e.g., CsF). Alternatively, employing a slow-release strategy using the MIDA boronate ester of the (4-bromophenyl)boronic acid will keep the instantaneous concentration of the free boronic acid low, preventing hydrolysis.

Protodeboronation BA (4-Bromophenyl)boronic acid Base Base / OH- Addition BA->Base Boronate [Ar-B(OH)3]- Boronate Anion Base->Boronate Hydrolysis Rate-Limiting C-B Cleavage Boronate->Hydrolysis + H2O Product Bromobenzene (Protodeboronation) Hydrolysis->Product - B(OH)4-

Base-catalyzed protodeboronation mechanism of arylboronic acids.

Standard Operating Procedure (SOP)

This self-validating protocol is engineered to maximize chemoselectivity while completely suppressing homocoupling and protodeboronation.

Part A: Chemoselective Suzuki-Miyaura Coupling
  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-2-iodo-4-methyl-1H-pyrrole (1.0 eq, 10.0 mmol) and (4-bromophenyl)boronic acid (1.1 eq, 11.0 mmol).

  • Solvent & Base Addition: Add 1,4-Dioxane (40 mL) and 2M aqueous K₂CO₃ (10 mL).

  • Critical Degassing: Sparge the biphasic mixture with a subsurface stream of Argon for exactly 30 minutes. Do not skip this step; it is the primary defense against homocoupling.

  • Catalyst Initiation: Briefly open the flask under a heavy positive flow of Argon and add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.5 mmol).

  • Reaction Execution: Seal the flask and heat the mixture to 75°C in a pre-heated oil bath for 4 hours with vigorous stirring (1000 RPM to ensure biphasic mixing).

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and partition. Wash the organic layer with deionized water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to isolate the intermediate: 1-Boc-2-(4-bromophenyl)-4-methylpyrrole.

Part B: Boc Deprotection
  • Acidic Cleavage: Dissolve the purified intermediate in anhydrous Dichloromethane (DCM) (20 mL) and cool to 0°C using an ice bath.

  • TFA Addition: Add Trifluoroacetic acid (TFA) (10 mL) dropwise over 5 minutes.

  • Maturation: Remove the ice bath and stir for 2 hours at room temperature. Monitor completion via TLC (UV active).

  • Quench & Isolation: Cool the flask back to 0°C and quench carefully by adding saturated aqueous NaHCO₃ dropwise until the aqueous layer pH > 7 (CO₂ evolution will occur). Extract with DCM (3 x 20 mL), dry over Na₂SO₄, and concentrate to yield the final target: 2-(4-Bromophenyl)-4-methyl-1H-pyrrole .

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at:[Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh. Available at:[Link]

Optimizing reaction conditions for N-H functionalization of pyrroles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the N-H functionalization of pyrroles. Because the pyrrole anion is an ambident nucleophile, reactions often suffer from competing C2- or C3-functionalization.

This guide is designed to provide you with field-proven insights, focusing on the mechanistic causality behind base selection, solvent effects, and catalyst optimization to ensure absolute regiocontrol.

I. Workflow Logic: Navigating Pyrrole Functionalization

Before troubleshooting specific reactions, it is critical to understand the divergent pathways of pyrrole functionalization. The diagram below outlines the decision-making logic for achieving regioselective N-alkylation versus N-arylation.

G Start Pyrrole N-H Functionalization Type Identify Target Reaction Start->Type Alkylation N-Alkylation Type->Alkylation Arylation N-Arylation Type->Arylation BaseSolvent Optimize Counterion & Solvent (HSAB Principle) Alkylation->BaseSolvent Catalyst Select Transition Metal Catalyst Arylation->Catalyst N_Alkyl N-Alkylation Dominates (Na+, K+, NR4+ in DMF/DMSO) BaseSolvent->N_Alkyl Hard Base / Polar Aprotic C_Alkyl C-Alkylation Competes (Li+, Mg2+ in THF/Ether) BaseSolvent->C_Alkyl Soft Base / Non-polar Buchwald Buchwald-Hartwig (Pd-Catalyzed, Aryl Halides) Catalyst->Buchwald Electron-Rich Pyrroles ChanLam Chan-Lam Coupling (Cu-Mediated, Boronic Acids) Catalyst->ChanLam Electron-Deficient Pyrroles

Decision logic for optimizing pyrrole N-H functionalization pathways.

II. Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why am I observing significant C-alkylation when attempting to synthesize an N-alkyl pyrrole? A1: This is a classic manifestation of the1[1]. The pyrrolide anion is ambident. When you use a base with a "hard" counterion (like Li⁺ or Mg²⁺), the cation coordinates tightly to the hard nitrogen atom. This blocks the nitrogen lone pair, forcing the incoming electrophile to attack the softer C2 or C3 positions. To achieve N-alkylation, you must use a base with a softer or easily dissociated counterion (e.g., Na⁺, K⁺, or quaternary ammonium salts) which leaves the nitrogen "naked" and highly nucleophilic[1].

Q2: How does solvent choice dictate the regioselectivity of pyrrole alkylation? A2: Solvent polarity directly controls ion pairing. In non-polar solvents or ethers (like THF), the alkali metal cation remains closely paired with the pyrrolide nitrogen, shifting the equilibrium toward C-alkylation. Conversely, highly polar aprotic solvents like DMF or DMSO strongly solvate the cation. For instance,2[2].

Quantitative Impact of Reaction Conditions on N/C Alkylation Ratios To guide your optimization, refer to the following synthesized data table comparing base and solvent effects:

Base / CounterionSolvent EnvironmentAlkylating AgentDominant RegioselectivityTypical N:C Ratio
Mg²⁺ (Grignard)Ethers (Et₂O)Alkyl BromidesC-AlkylationExclusive C-alkyl
Li⁺ (e.g., n-BuLi)Ethers (THF)Allyl HalidesC-Alkylation< 1:10
K⁺ (Pyrrolyl-K)Arenes/AlkanesAllyl HalidesC-Alkylation~ 1:6
K⁺ (Pyrrolyl-K)EthersAllyl HalidesN-Alkylation~ 4:1
Na⁺ (e.g., NaH)Polar Aprotic (DMF)Alkyl HalidesN-Alkylation> 95:5
NR₄⁺ (PTC)Biphasic (H₂O/DCM)Primary HalidesN-Alkylation> 99:1

Data synthesized from foundational HSAB studies on pyrrole ambident anions[1].

Q3: My Buchwald-Hartwig N-arylation of an electron-deficient pyrrole is failing. What is the alternative? A3: Electron-deficient pyrroles (e.g., those with electron-withdrawing groups at C2/C3) are poor nucleophiles for standard Pd-catalyzed amination. Instead,3[3].

III. Validated Experimental Protocols

To ensure reproducibility, utilize these self-validating Standard Operating Procedures (SOPs).

Protocol A: Regioselective N-Alkylation via Sodium Pyrrolide

Mechanism: DMF solvates the Na⁺ ion, maximizing the nucleophilicity of the pyrrole nitrogen for an S_N2 attack on the alkyl halide[4].

  • Solvent Addition: Dissolve the pyrrole derivative in anhydrous DMF to achieve a concentration of 0.1–0.5 M.

  • Deprotonation: Cool the reaction flask to 0 °C in an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1–1.2 eq) portion-wise.

  • Self-Validation Check 1: Stir the mixture at 0 °C for 30–60 minutes. Validation: The evolution of H₂ gas will cease, and the suspension will become a clear, homogeneous solution. This visual cue confirms the quantitative generation of the naked pyrrolide anion.

  • Alkylation: Slowly add the alkyl halide (1.1–1.5 eq) dropwise at 0 °C to prevent exothermic degradation.

  • Self-Validation Check 2: Monitor the reaction via TLC (typically Hexanes/EtOAc). Validation: The disappearance of the highly UV-active starting pyrrole spot indicates complete conversion.

  • Quench & Isolate: Carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Diethyl Ether (Et₂O), wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Cu(II)-Mediated N-Arylation of Electron-Deficient Pyrroles (Chan-Lam Coupling)

Mechanism: A Cu(II) species coordinates the pyrrole and undergoes transmetalation with the arylboronic acid. Air oxidation to Cu(III) facilitates rapid reductive elimination to form the C-N bond[3].

  • Reagent Assembly: In a reaction vial open to the atmosphere, combine the electron-deficient pyrrole (1.0 eq), arylboronic acid (2.0 eq), and anhydrous Cu(OAc)₂ (1.0–1.5 eq).

  • Solvent & Base: Suspend the mixture in Dichloromethane (DCM) and add pyridine or triethylamine (2.0 eq).

  • Aerobic Stirring: Stir the mixture vigorously at room temperature. Critical Note: Do not purge with inert gas. Atmospheric oxygen is required to reoxidize the copper catalyst and drive the catalytic cycle.

  • Self-Validation Check: Observe the color of the reaction. Validation: The mixture will transition from a bright blue/green (Cu(II) acetate) to a dark brown/black suspension. This color shift confirms the formation of the active Cu-aryl intermediate.

  • Workup: After 12-48 hours (verify by TLC), filter the crude mixture through a pad of Celite to remove insoluble copper salts. Concentrate the filtrate and purify via silica gel chromatography.

IV. Troubleshooting Guide

Issue: Low yield and catalyst degradation during Pd-catalyzed N-arylation (Buchwald-Hartwig).

  • Root Cause: Pyrroles can act as strong σ-donors, displacing the phosphine ligands on the Palladium catalyst, leading to the formation of inactive Pd-black (catalyst poisoning).

  • Intervention: Switch to bulky, bidentate, or highly electron-rich phosphine ligands.5[5] or 6[6] enforces a specific bite angle that accelerates reductive elimination, outcompeting catalyst deactivation.

Issue: Incomplete N-alkylation despite using excess alkyl halide.

  • Root Cause: Moisture in the solvent quenching the pyrrolide anion, or insufficient electrophilicity of the alkylating agent.

  • Intervention: Ensure DMF is strictly anhydrous. If using an alkyl chloride, add a catalytic amount of Sodium Iodide (NaI) to perform an in situ Finkelstein reaction, converting the chloride to a highly reactive alkyl iodide[4].

V. References

1.4 - Benchchem 2.3 - The Journal of Organic Chemistry (ACS Publications) 3.1 - Canadian Journal of Chemistry (Canadian Science Publishing) 4. 2 - MDPI Molbank 5.5 - Universidad de La Rioja 6.6 - ResearchGate (Organic & Biomolecular Chemistry)

Sources

Technical Support Center: Removal of Palladium Catalyst from Pyrrole Products

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in the effective removal of palladium catalysts from pyrrole products. Given the importance of pyrrole scaffolds in pharmaceuticals and the stringent limits on metal impurities, achieving high purity is paramount.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of pyrrole-containing compounds following palladium-catalyzed reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2]

Issue 1: High Palladium Content in Final Product After Initial Purification

Symptom: Residual palladium levels exceed acceptable limits (e.g., >10 ppm for active pharmaceutical ingredients (APIs)) after standard workup and initial purification steps like crystallization or basic filtration.[3]

Possible Cause 1: Strong Chelation of Palladium to the Pyrrole Moiety The nitrogen atom in the pyrrole ring can act as a ligand, binding tightly to the palladium catalyst. This makes removal by simple physical methods challenging.[4][5]

Troubleshooting Steps:

  • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. The choice of scavenger is critical and depends on the nature of the palladium species (Pd(0) vs. Pd(II)) and the solvent system.[6][7]

    • Thiol-based scavengers (e.g., SiliaMetS® Thiol, MP-TMT): Highly effective for a broad range of palladium species.[8][9]

    • Amine-based scavengers: Can also be effective, particularly for certain palladium complexes.

    • Activated Carbon: A cost-effective option, but it may lead to product loss through non-specific adsorption.[4][10]

  • Optimize Scavenging Conditions:

    • Scavenger Loading: Start with the manufacturer's recommended loading and optimize as needed. Insufficient scavenger will result in incomplete removal.

    • Reaction Time and Temperature: Allow sufficient time for the scavenger to bind the palladium. Gentle heating (e.g., 40-60°C) can sometimes improve efficiency, but should be used with caution to avoid product degradation.

  • Crystallization with a Chelating Agent: Perform a recrystallization in the presence of a soluble chelating agent like N-acetylcysteine or thiourea. These agents can bind to the palladium, keeping it in the mother liquor.[4][11]

Possible Cause 2: Presence of Soluble or Colloidal Palladium Species Simple filtration is ineffective against soluble or finely dispersed colloidal palladium particles.[6][12]

Troubleshooting Steps:

  • Switch to a Scavenging Method: As outlined above, scavengers are designed to bind and remove soluble palladium.

  • Induce Precipitation: Before filtration, attempt to precipitate the soluble palladium. This can sometimes be achieved by adding an anti-solvent.

  • Adsorption: Treat the solution with an adsorbent like activated carbon or silica gel to bind the soluble/colloidal palladium prior to filtration.[6]

Issue 2: Significant Product Loss During Purification

Symptom: Low recovery of the desired pyrrole product after the palladium removal step.

Possible Cause: Non-specific Adsorption of the Product onto the Scavenger This is a common issue, particularly with activated carbon, which has a high surface area and can adsorb organic molecules indiscriminately.[4][5]

Troubleshooting Steps:

  • Screen Different Scavengers: Test a panel of scavengers to find one with high selectivity for palladium and low affinity for your product. Functionalized silica scavengers often offer better selectivity than activated carbon.[8][13]

  • Minimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.

  • Optimize Solvent System: The choice of solvent can influence the binding of both the palladium and the product to the scavenger. A solvent in which your product is highly soluble may reduce its adsorption to the scavenger.[6]

  • Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.[6]

Workflow for Selecting a Palladium Removal Method

G start Crude Pyrrole Product (High Pd Content) check_pd_form Is Palladium Heterogeneous? start->check_pd_form filtration Celite Filtration check_pd_form->filtration  Yes scavenging Use Metal Scavenger (e.g., Thiol-Silica, Activated Carbon) check_pd_form->scavenging No (Soluble/Colloidal) check_pd_level1 Pd Level Acceptable? filtration->check_pd_level1 end_product Purified Product check_pd_level1->end_product  Yes check_pd_level1->scavenging No check_product_loss Significant Product Loss? scavenging->check_product_loss optimize_scavenger Optimize Scavenger: - Screen different types - Reduce loading - Wash scavenger check_product_loss->optimize_scavenger  Yes check_pd_level2 Pd Level Acceptable? check_product_loss->check_pd_level2 No optimize_scavenger->check_pd_level2 check_pd_level2->end_product  Yes crystallization Crystallization with Chelating Agent check_pd_level2->crystallization No crystallization->end_product

Caption: Decision tree for selecting a palladium removal method.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from pyrrole products?

A1: The most prevalent methods include:

  • Filtration through Celite: Effective for removing heterogeneous palladium (e.g., Pd/C) or precipitated palladium metal.[5][12]

  • Adsorption on Activated Carbon: A widely used and cost-effective method for adsorbing a range of palladium species.[4][10]

  • Treatment with Metal Scavengers: Employing solid-supported scavengers with functional groups (e.g., thiols, amines) that have a high affinity for palladium.[8][13]

  • Crystallization: Can be effective, especially when the palladium impurities are significantly more soluble in the mother liquor than the product.[5][7]

Q2: How do I choose the right scavenger for my specific application?

A2: The choice of scavenger depends on several factors:

  • Palladium Oxidation State: Thiol-based scavengers are generally effective for both Pd(0) and Pd(II).

  • Solvent System: Ensure the scavenger is compatible with your reaction solvent.[6]

  • Nature of Your Product: If your product is also a good ligand, you may need a more specialized scavenger to avoid product loss.

  • Cost and Scalability: For large-scale synthesis, the cost of the scavenger becomes a significant factor.

Q3: What are the acceptable limits for palladium residues in pharmaceutical compounds?

A3: The acceptable limits for palladium in active pharmaceutical ingredients (APIs) are defined by regulatory bodies like the International Council for Harmonisation (ICH). For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day .[11][14] This translates to a concentration limit in the API that depends on the maximum daily dose of the drug.[11]

Q4: Can I use a combination of methods for palladium removal?

A4: Yes, a multi-step approach is often the most effective. For example, you might first perform a filtration through Celite to remove the bulk of a heterogeneous catalyst, followed by treatment with a scavenger to remove residual soluble palladium.[11]

Q5: How can I quantify the amount of residual palladium in my product?

A5: The standard and most accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[15][16] Other techniques like Atomic Absorption (AA) spectroscopy and X-ray fluorescence (XRF) can also be used.[3][15] For high-throughput screening of purification methods, catalysis-based fluorometric assays can be a rapid and cost-effective option.[17]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude pyrrole product in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).[4]

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[4]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[4][8]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter completely.[4]

  • Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.[5]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[4]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or another suitable analytical technique.[15]

Protocol 2: General Procedure for Palladium Removal using a Silica-Based Thiol Scavenger
  • Dissolution: Dissolve the crude pyrrole product in a suitable organic solvent.

  • Scavenger Addition: Add the silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. The amount of scavenger will depend on the initial palladium loading and the specific scavenger used. Consult the manufacturer's guidelines.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature for a period of 1 to 24 hours.

  • Filtration: Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of cotton is often sufficient.[6]

  • Washing: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[6]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Analysis: Determine the residual palladium content in the purified product by ICP-MS.[15]

General Workflow for Palladium Scavenging

G start Crude Product in Solution add_scavenger Add Solid-Supported Scavenger start->add_scavenger stir Stir (Optimize Time and Temperature) add_scavenger->stir filtration Filter to Remove Scavenger-Pd Complex stir->filtration wash Wash Scavenger with Fresh Solvent filtration->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate to Obtain Purified Product combine->concentrate analysis Analyze for Residual Pd (ICP-MS) concentrate->analysis

Caption: General workflow for palladium removal using a solid-supported scavenger.

Data Presentation

Table 1: Comparison of Palladium Removal Methods
MethodTypical EfficiencyAdvantagesDisadvantages
Celite Filtration Variable; effective for heterogeneous PdSimple, fast, inexpensiveIneffective for soluble or colloidal palladium[6]
Activated Carbon Good to ExcellentCost-effective, widely applicable[4][10]Potential for product loss via non-specific adsorption[4][5]
Silica-Based Scavengers ExcellentHigh efficiency and selectivity, broad compatibility[8][13]Higher cost compared to activated carbon
Crystallization VariableCan be highly effective for certain productsMay concentrate palladium if it co-crystallizes with the product[4]

References

  • Benchchem. A Comparative Guide to Catalysts for Paal-Knorr Pyrrole Synthesis.
  • Arbor Assays. Palladium Detection for API Purification.
  • PMC. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen.
  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Wikipedia. Paal–Knorr synthesis.
  • Paal–Knorr Pyrrole Synthesis Catalyzed by Silica Sulfuric Acid.
  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles.
  • Benchchem. How to remove palladium catalyst from [2,3'-Bipyridin]-2'-amine product.
  • ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF.
  • ACS Medicinal Chemistry Letters. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • PubMed. Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence.
  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits.
  • Benchchem. Palladium Catalyst Removal: A Technical Support Guide for Researchers.
  • ResearchGate. How can i remove palladium Pd catalyst easily?.
  • Benchchem. Technical Support Center: Palladium Catalyst Removal from Pyrazole Compounds.
  • Johnson Matthey Technology Review. Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
  • ACS Publications. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development.
  • ACS Publications. A Bis(oxazolinyl)pyrrole as a New Monoanionic Tridentate Supporting Ligand: Synthesis of a Highly Active Palladium Catalyst for Suzuki-Type C−C Coupling | Organometallics.
  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.
  • PubMed. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents.
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division.
  • SciSpace. Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin.
  • ResearchGate. Palladium supported on functionalized mesoporous silica as an efficient catalyst for Heck reaction | Request PDF.
  • Benchchem. Troubleshooting common issues in Paal-Knorr pyrrole synthesis.
  • ResearchGate. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF.
  • Biotage. How to Remove Palladium in three easy steps.
  • Wikipedia. Buchwald–Hartwig amination.
  • Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction.
  • SpinChem. Palladium catalyst recovery using scavenger resin.
  • Reddit. Your trick to remove residual palladium : r/Chempros.
  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • PMC. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
  • ACS Publications. Palladium-Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles.
  • Organic Chemistry Portal. Pyrrole synthesis.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

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Stability issues of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole in Acidic Media

Welcome to the Technical Support Center. As researchers and drug development professionals, working with functionalized pyrroles often presents significant synthetic bottlenecks. This guide provides an in-depth mechanistic analysis, troubleshooting FAQs, and field-proven protocols to resolve the stability issues of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole under acidic conditions.

Mechanistic Root Cause Analysis

To resolve degradation issues, we must first understand the causality behind the molecule's behavior. Pyrrole is an electron-rich heteroaromatic system where the nitrogen lone pair is delocalized into the π -system, making the ring highly nucleophilic[1].

When 2-(4-Bromophenyl)-4-methyl-1H-pyrrole is exposed to Brønsted or strong Lewis acids, protonation does not occur at the nitrogen atom. Instead, it occurs at the carbon atoms, preferentially at the unsubstituted C5 (alpha) position[2]. This breaks aromaticity and generates a highly reactive, electrophilic pyrrolium cation[3].

The Role of Substituents:

  • 4-Methyl Group: Exerts a positive inductive (+I) and hyperconjugative effect, increasing electron density at the adjacent C3 and C5 positions. This lowers the activation energy for protonation, making the molecule more sensitive to acid than unsubstituted pyrrole.

  • 2-(4-Bromophenyl) Group: While mildly electron-withdrawing via induction, it is conjugated with the ring. Crucially, it sterically blocks the C2 position, forcing any electrophilic attack to occur at C5 or C3.

Once the C5-protonated pyrrolium cation forms, it is immediately attacked by the C5 or C3 position of an unprotonated neutral molecule. This initiates a rapid electrophilic chain reaction, yielding an intractable, dark polymeric tar (a polypyrrole derivative)[1],[3].

Mechanism A 2-(4-Bromophenyl)- 4-methyl-1H-pyrrole B Protonation at C5 (Pyrrolium Cation) A->B Strong Acid C Electrophilic Attack (Dimerization) B->C + Neutral Pyrrole D Polymerization (Insoluble Tar) C->D Chain Reaction

Fig 1. Acid-catalyzed polymerization mechanism of 2-(4-Bromophenyl)-4-methyl-1H-pyrrole.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a dark green/black, insoluble tar immediately after adding Trifluoroacetic Acid (TFA). What happened? A1: You have observed acid-catalyzed polymerization[3]. The TFA protonated the highly reactive C5 position of your pyrrole, converting it into an electrophile. The remaining neutral pyrrole molecules attacked this intermediate, initiating a rapid chain reaction that forms insoluble polypyrrole-like oligomers[1].

Q2: Does the bulky 4-bromophenyl group provide any protection against this degradation? A2: It provides regiochemical protection by blocking the C2 position, preventing C2-C2' linkages. However, it does not provide sufficient electronic protection. The C5 position remains exposed, and the electron-donating 4-methyl group actively exacerbates the nucleophilicity of the ring, ensuring polymerization still occurs rapidly at C5.

Q3: I need to perform an electrophilic aromatic substitution on this pyrrole. Can I use Lewis acids instead of Brønsted acids? A3: It depends on the strength of the Lewis acid. Mild Lewis acids (e.g., ZnCl2​ ) may be tolerated at strictly controlled low temperatures ( ≤−78∘C ). However, strong Lewis acids (e.g., AlCl3​ , BF3​⋅OEt2​ ) will coordinate with the ring and initiate the exact same polymerization cascade as Brønsted acids.

Q4: What is the most effective strategy to prevent this if I must use acidic conditions? A4: The most robust strategy is to install a strong electron-withdrawing protecting group on the pyrrole nitrogen (e.g., a Tosyl group)[3]. This pulls electron density out of the π -system, drastically reducing the nucleophilicity of the carbon atoms and preventing protonation/polymerization[4].

Quantitative Data: Acid Compatibility & Protection Strategies

Table 1: Acid Compatibility Matrix for Unprotected 2-(4-Bromophenyl)-4-methyl-1H-pyrrole

Acid TypeExample ReagentApprox. pKaStability OutcomeVisual Indicator
Weak OrganicAcetic Acid (AcOH)4.7Moderately StableSlight yellowing over 24h
Strong OrganicTrifluoroacetic Acid (TFA)0.2Unstable Rapid darkening (brown/black)
Mineral AcidHydrochloric Acid (HCl)< -3.0Highly Unstable Immediate black tar/precipitate
Mild Lewis AcidZinc Chloride ( ZnCl2​ )N/AConditionally StableStable at <0∘C , polymerizes at RT
Strong Lewis AcidBoron Trifluoride ( BF3​ )N/AUnstable Exothermic tar formation

Table 2: N-Protecting Group Selection Guide (Field-Proven Insights)

Protecting GroupReagents for InstallationAcid StabilityDeprotection ConditionsApplication Scientist Note
Tosyl (Ts) TsCl, NaH, THFExcellent NaOH, MeOH/THF, refluxOptimal Choice. Highly stable in strong acids; easy to track via UV.
Boc Boc2​O , DMAP, MeCNPoorTFA or HClNot recommended. Deprotection requires acid, which destroys the product.
TIPS TIPS-Cl, NaH, THFModerateTBAF, THF, room tempGood for mild Lewis acids, but bulky and can hinder adjacent C5 reactions.
Benzyl (Bn) BnBr, NaH, DMFExcellent H2​ , Pd/CCaution: Standard deprotection will cause unwanted debromination of the 4-bromophenyl group.
Self-Validating Experimental Protocols

To safely manipulate 2-(4-Bromophenyl)-4-methyl-1H-pyrrole in acidic environments, you must utilize a Protection-Reaction-Deprotection workflow. The following protocols are designed as self-validating systems to ensure quality control at every step[3].

Workflow Step1 1. N-Tosylation (TsCl / NaH) Blocks lone pair, reduces nucleophilicity Step2 2. Acidic Reaction (e.g., Acylation) Stable against polymerization Step1->Step2 Validate via TLC (No baseline tar) Step3 3. Deprotection (NaOH / MeOH) Restores free N-H pyrrole safely Step2->Step3 Isolate Intermediate

Fig 2. Self-validating protection-deprotection workflow for acidic environments.

Protocol A: N-Tosylation (Protection against Acid)

This protocol installs an electron-withdrawing sulfonyl group, rendering the pyrrole inert to acid-catalyzed polymerization.

  • Preparation: Flame-dry a round-bottom flask under argon. Charge the flask with 2-(4-Bromophenyl)-4-methyl-1H-pyrrole (1.0 equiv) and anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0∘C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in small portions to manage H2​ evolution. Stir for 30 minutes at 0∘C until bubbling ceases.

  • Electrophilic Addition: Add p-Toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NH4​Cl at 0∘C . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation (Quality Control): Run a TLC (Hexanes/EtOAc 8:2). The N-tosylated product will elute significantly faster (higher Rf) than the highly polar unprotected pyrrole. Crucial check: The complete absence of baseline streaking (dark spots at the origin) confirms that polymerization was successfully suppressed during the reaction.

Protocol B: Base-Mediated Deprotection (Recovery)

After performing your desired acid-mediated transformation (e.g., formylation, acylation), use this protocol to safely remove the Tosyl group without exposing the newly functionalized pyrrole to acid.

  • Preparation: Dissolve the N-tosylated intermediate in a 1:1 mixture of THF and Methanol (0.1 M).

  • Hydrolysis: Add an aqueous solution of Sodium Hydroxide (NaOH, 5.0 M, 10 equiv).

  • Heating: Attach a reflux condenser and heat the mixture to 70∘C for 4-6 hours. Monitor the cleavage via TLC.

  • Isolation: Once complete, cool to room temperature and concentrate the mixture to remove THF/MeOH. Dilute with water and extract with Dichloromethane (DCM). Dry the organics over Na2​SO4​ and purify via flash chromatography to isolate the final functionalized, unprotected pyrrole.

References
  • Pyrrole : Arom
  • Preventing polymerization of pyrrole compounds under acidic conditions - Benchchem
  • Pyrrole - Wikipedia
  • Why is the reaction of pyrrole difficult with acid? - ECHEMI

Sources

Technical Support Center: NMR Analysis of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology hub for pyrrole NMR spectroscopy. This guide is designed for researchers and drug development professionals who require unambiguous structural elucidation of pyrrole-containing scaffolds.

Core Troubleshooting & FAQs

Q1: Why is the N-H proton peak in my substituted pyrrole so broad, and why are the adjacent ring protons also losing resolution? Causality & Explanation: The severe broadening is primarily caused by the quadrupolar relaxation of the 14 N nucleus (Spin I=1 ). Because the 14 N nucleus possesses an asymmetrical charge distribution (quadrupole moment), it relaxes extremely rapidly in the spectrometer's magnetic field. This rapid relaxation partially decouples the scalar coupling between the nitrogen and the attached proton, resulting in a broad, unresolved hump rather than a sharp multiplet[1][2]. Furthermore, chemical exchange of the N-H proton with trace moisture in the solvent can exacerbate this effect. Resolution:

  • Solvent Exchange: Add a drop of D 2​ O to the NMR tube and shake. This exchanges the N-H proton to N-D, eliminating the broad peak and sharpening the signals of the remaining ring protons.

  • Temperature Adjustment: Run the sample at an elevated temperature to speed up quadrupolar relaxation (fully decoupling the proton) or at a lower temperature to slow down chemical exchange.

  • 14 N Decoupling: If your probe and hardware permit, apply continuous wave decoupling at the 14 N frequency to unveil the sharp N-H signal[2].

Q2: How do I differentiate the α (H-2/H-5) and β (H-3/H-4) protons in an unsubstituted or symmetrically substituted pyrrole? Causality & Explanation: The α -protons are located adjacent to the electronegative nitrogen atom. However, unlike pyridine where the α -protons are heavily deshielded, the pyrrole nitrogen donates its lone pair into the aromatic π -system to achieve aromaticity. This electron donation shields the entire ring, but the shielding effect is slightly more pronounced at the β -positions. Consequently, α -protons typically resonate downfield (higher ppm) relative to β -protons[3][4].

Q3: Why do my computational predictions (DFT) for the N-H chemical shift fail to match my experimental data? Causality & Explanation: Standard Density Functional Theory (e.g., B3LYP) utilizing implicit polarizable continuum models (PCM) often fails for pyrrole N-H protons. This is because implicit models cannot account for explicit hydrogen bonding interactions between the N-H proton and the solvent molecules. Accurate prediction requires the inclusion of explicit solvent molecules in the computational model, alongside correlated wave function methods like Møller-Plesset perturbation theory (MP2)[5].

Reference Data: Chemical Shifts and Coupling Constants

To build a self-validating analytical system, you must cross-reference your experimental data against established baseline metrics. Deviations from these baselines indicate either successful substitution or an underlying sample issue.

Table 1: Baseline Chemical Shifts for Unsubstituted Pyrrole
NucleusPositionTypical δ (ppm) in CDCl 3​ Typical δ (ppm) in DMSO- d6​
1 HN-H (H-1)8.0 - 8.5 (Broad)10.5 - 11.0 (Broad)
1 H α (H-2, H-5)6.7 - 6.86.6 - 6.8
1 H β (H-3, H-4)6.1 - 6.26.0 - 6.1
13 C α (C-2, C-5)118.0117.5
13 C β (C-3, C-4)108.0108.5
15 NN-1~ -231 to -234 ppm~ -231 to -234 ppm

*Referenced to external nitromethane (0.0 ppm)[6].

Table 2: Typical Proton-Proton Coupling Constants ( J -values)
Coupling TypeProtons InvolvedTypical J Value (Hz)
3Jα,β​ H-2 / H-32.5 - 3.0
3Jβ,β​ H-3 / H-43.5 - 3.8[2]
4Jα,β​ H-2 / H-41.5 - 1.8
4Jα,α​ H-2 / H-52.0 - 2.2[2]
3JNH,α​ H-1 / H-22.5[4]
4JNH,β​ H-1 / H-32.0[4]

Troubleshooting Workflows & Visualizations

G Start Start: Broad Signals in Pyrrole 1H NMR CheckShim Are all peaks broad (including solvent/TMS)? Start->CheckShim ShimBad Yes: Poor Shimming or Paramagnetic Impurity CheckShim->ShimBad Yes ShimGood No: Only Pyrrole peaks are broad CheckShim->ShimGood No FixShim Re-shim Z/Z2/Z3 Filter sample ShimBad->FixShim CheckNH Is it only the N-H peak (~8.0-10.0 ppm)? ShimGood->CheckNH QuadRelax Yes: 14N Quadrupolar Relaxation (Spin I=1) CheckNH->QuadRelax Yes Tautomer No: Tautomerism or Conformational Exchange CheckNH->Tautomer No FixQuad Run at higher Temp or use 15N decoupling QuadRelax->FixQuad FixTaut Variable Temp (VT) NMR to freeze conformers Tautomer->FixTaut

Diagnostic logic tree for troubleshooting broad line shapes in pyrrole 1H NMR spectra.

G D1 1D 1H NMR Identify N-H & Ring Protons COSY 1H-1H COSY Determine J-Coupling Network D1->COSY HSQC 1H-13C HSQC Assign direct C-H bonds COSY->HSQC HMBC 1H-13C HMBC Link substituents to ring via 2J/3J HSQC->HMBC N15 1H-15N HMBC Confirm N-H and N-C connectivity HMBC->N15

Sequential 2D NMR workflow for complete structural elucidation of substituted pyrroles.

Standard Operating Procedure: Acquiring 1 H- 15 N HMBC Spectra

When dealing with highly substituted pyrroles, standard 1 H- 13 C 2D NMR may be insufficient due to overlapping carbon signals or quaternary "blind spots." A 1 H- 15 N HMBC is a highly authoritative method to confirm the pyrrole core and map substituents[6].

Objective: Correlate the pyrrole nitrogen (~ -231 ppm) to adjacent ring protons or N-alkyl substituents via 2J and 3J couplings.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the substituted pyrrole in 0.6 mL of a non-exchanging, deuterated solvent (e.g., DMSO- d6​ or CDCl 3​ ). Ensure the sample is free of paramagnetic impurities by filtering it through a glass wool plug.

  • Probe Tuning & Matching: Insert the sample into the spectrometer. Tune and match the probe to the 1 H frequency and the 15 N frequency.

    • Self-Validation Check: Ensure the tuning dip is perfectly centered and reaches the baseline. Because 15 N is an insensitive nucleus with low natural abundance, optimal tuning is non-negotiable for achieving a viable signal-to-noise ratio.

  • Lock and Shim: Lock onto the deuterium signal. Perform gradient shimming until the solvent peak's full width at half maximum (FWHM) is < 1.0 Hz.

  • 1D 1 H Calibration: Acquire a standard 1D 1 H spectrum. Calibrate the 90-degree pulse (P1) for the proton channel to ensure accurate polarization transfer during the 2D sequence.

  • HMBC Parameter Setup:

    • Load the standard 1 H- 15 N HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems)[1].

    • Set the 1 H spectral width (F2) to cover all proton signals (typically 0-12 ppm).

    • Set the 15 N spectral width (F1) to cover the expected pyrrole range (-150 to -300 ppm, referenced to nitromethane)[6].

    • Critical Parameter: Optimize the long-range coupling delay. For pyrroles, the nJNH​ coupling is typically 2-5 Hz. Set the long-range delay ( 1/2J ) to approximately 100-125 ms to maximize the evolution of these specific couplings.

  • Acquisition & Processing: Acquire with sufficient scans (typically 16-32 per increment, 128-256 increments) depending on the sample concentration. Process the data using a squared sine-bell window function in both dimensions to enhance resolution, followed by zero-filling to at least 1024 x 1024 points.

References

Sources

Technical Support Center: Regioselective Functionalization of Pyrroles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals, to a specialized resource center dedicated to navigating the intricate challenges of regioselective functionalization of pyrroles. This guide moves beyond simple protocols to provide in-depth, experience-driven insights into the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve your desired regiochemical outcomes.

Pyrrole, an electron-rich aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1][2] However, its high reactivity can be a double-edged sword, often leading to a lack of selectivity and undesirable side reactions.[1][3] This guide is structured to address the most common and critical issues encountered in the laboratory.

I. Troubleshooting Guides: A Symptom-Based Approach

This section is designed to provide rapid, targeted solutions to specific experimental observations.

Problem 1: My reaction is a black, intractable mess!

Observation: Upon addition of an acid or electrophile, the reaction mixture rapidly darkens, forming a tar-like or polymeric substance.[4][5]

Probable Cause: Uncontrolled, acid-catalyzed polymerization of the pyrrole ring.[4][6][7] Pyrrole is highly electron-rich and susceptible to protonation, which disrupts its aromaticity and initiates a chain reaction with other neutral pyrrole molecules.[4][8]

Recommended Solutions:

  • Immediate Action (for ongoing reactions): If feasible, drastically lower the reaction temperature (e.g., to -78 °C) and add the acid or electrophile very slowly to a diluted solution to minimize localized high concentrations.[4]

  • The Gold Standard (for future attempts): Implement a protection/deprotection strategy. Installing an electron-withdrawing group on the pyrrole nitrogen is the most effective way to prevent polymerization.[4] This modification reduces the electron density of the ring, making it less prone to protonation.[4][9]

N-Protecting Group Key Characteristics Common Deprotection Acid Stability
Tosyl (Ts) Highly robust, strongly electron-withdrawingReductive cleavage (e.g., Na/NH₃), strong baseExcellent
tert-Butoxycarbonyl (Boc) Moderately electron-withdrawing, common in peptide chemistryStrong acid (e.g., TFA)Poor [4]
Triisopropylsilyl (TIPS) Sterically bulky, directs substitution to C3/C4Fluoride source (e.g., TBAF)Moderate
Alkoxycarbonyls (e.g., Cbz) Offers distinct reactivity compared to sulfonyl groupsHydrogenolysisGood

Experimental Protocol: N-Tosylation of Pyrrole [4]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Tosyl Chloride Addition: Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem 2: I'm getting a mixture of C2 and C3 isomers, or no C3 product at all!

Observation: The desired C3-functionalized pyrrole is either a minor component of a mixture or is not formed, with the C2-substituted product predominating.

Probable Cause: The intrinsic electronic properties of the pyrrole ring favor electrophilic substitution at the C2 (or C5) position.[10] This is due to the greater stability of the resulting carbocation intermediate.[8][10]

Recommended Solutions:

  • Kinetic vs. Thermodynamic Control: Understand that C2-substitution is generally the kinetically favored pathway.[11][12][13] To access the C3 (thermodynamic) product, you may need to employ conditions that allow for equilibration. However, a more direct strategy is often required.

  • Steric Directing Groups: The most common and effective strategy is to introduce a sterically demanding protecting group on the nitrogen.[11] The triisopropylsilyl (TIPS) group is a classic example that effectively blocks the C2 and C5 positions, forcing electrophiles to attack the C3 or C4 positions.[11][14]

  • Directed Metalation: For certain substrates, directed ortho-metalation can provide excellent regioselectivity. This involves using a directing group on the nitrogen that coordinates to a strong base (like an organolithium reagent), facilitating deprotonation at the adjacent C2 position. Subsequent reaction with an electrophile will then occur at this site. While this primarily targets C2, specific directing groups and reaction conditions can influence regioselectivity.[15][16]

  • Lewis Acid Influence with N-Sulfonyl Pyrroles: The choice of Lewis acid can dramatically alter the regioselectivity of acylation on N-sulfonyl pyrroles. For instance, using aluminum chloride (AlCl₃) often favors C3-acylation, while boron trifluoride etherate (BF₃·OEt₂) can lead to the C2-isomer.[17]

Decision Workflow for C3-Functionalization

start Goal: C3 Functionalization q1 Is the electrophile bulky? start->q1 sterics Steric hindrance may favor C3. Proceed with caution. q1->sterics Yes q2 Is N-protection feasible? q1->q2 No no_protect Consider alternative strategies: - Pre-functionalization of C2 - Isomerization from C2 to C3 q2->no_protect protect Protect the Nitrogen q2->protect Yes q3 What kind of protecting group? protect->q3 tips Use a bulky group like TIPS to sterically block C2/C5. q3->tips sulfonyl Use a sulfonyl group (e.g., Ts) and a suitable Lewis acid (e.g., AlCl3) for acylation. q3->sulfonyl deprotect Perform electrophilic substitution, then deprotect. tips->deprotect sulfonyl->deprotect

Caption: Decision workflow for achieving C3 functionalization.

Problem 3: My N-Boc protected pyrrole is decomposing in acid.

Observation: When subjecting an N-Boc pyrrole to acidic conditions (e.g., Friedel-Crafts acylation), the starting material is consumed, but the desired product is not formed, often resulting in polymerization.

Probable Cause: The tert-butoxycarbonyl (Boc) group is designed to be acid-labile.[4] The acidic conditions intended for the reaction are prematurely cleaving the protecting group, exposing the highly reactive, unprotected pyrrole, which then polymerizes.[4]

Recommended Solutions:

  • Change the Protecting Group: Switch to a protecting group that is stable under acidic conditions. Sulfonyl groups like tosyl (Ts) or benzenesulfonyl (Bs) are excellent choices.[4]

  • Modify Reaction Conditions: If the Boc group is essential for other steps in your synthesis, explore milder Lewis or Brønsted acids that are compatible with it, though this can be challenging.

II. Frequently Asked Questions (FAQs)

Q1: Why is pyrrole so much more reactive than benzene in electrophilic aromatic substitution?

A1: The nitrogen atom in pyrrole contributes its lone pair of electrons to the aromatic π-system.[8][18] This delocalization significantly increases the electron density of the carbon atoms in the ring, making them much more nucleophilic and thus more reactive towards electrophiles compared to benzene.[18][19]

Q2: Can I perform a Friedel-Crafts alkylation on unprotected pyrrole?

A2: It is highly discouraged. The Lewis acids typically used in Friedel-Crafts reactions (e.g., AlCl₃) are strong acids that will readily induce the polymerization of unprotected pyrrole.[3] Furthermore, polyalkylation is a common side reaction. N-protection is almost always necessary for controlled Friedel-Crafts reactions.

Q3: How does the N-substituent influence regioselectivity?

A3: The N-substituent has a profound impact through both electronic and steric effects:

  • Electron-withdrawing groups (e.g., -SO₂R, -COR) decrease the reactivity of the pyrrole ring, making it more stable and less prone to polymerization.[9] They can also influence the C2/C3 ratio by deactivating the α-position.[17]

  • Sterically bulky groups (e.g., -TIPS) physically block the C2 and C5 positions, directing incoming electrophiles to the less hindered C3 and C4 positions.[11][14][20]

Q4: I am attempting a directed metalation, but I am getting low yields and a complex mixture.

A4: Success in directed metalation hinges on several factors:

  • Base Selection: The choice of base (e.g., n-BuLi, s-BuLi, LDA) is critical and often substrate-dependent.[15]

  • Temperature Control: These reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control.

  • Solvent: The coordinating ability of the solvent (e.g., THF, diethyl ether) can influence the aggregation state of the organolithium base and the stability of the metalated intermediate.

  • Directing Group: The nature of the directing group on the nitrogen determines the efficiency and regioselectivity of the deprotonation.

Troubleshooting Flowchart for Directed Metalation

start Low Yield in Directed Metalation q1 Is the temperature low enough? (e.g., -78 °C) start->q1 temp_high Increase cooling. Ensure accurate temperature monitoring. q1->temp_high No q2 Is the base appropriate? q1->q2 Yes base_issue Try a different base (e.g., s-BuLi for more hindered sites). Check the titer of the organolithium reagent. q2->base_issue No q3 Are the reagents and solvents anhydrous? q2->q3 Yes moisture Flame-dry glassware. Use freshly distilled, anhydrous solvents. Water will quench the organolithium base. q3->moisture No q4 Is the directing group effective? q3->q4 Yes dg_issue Consider a different directing group with better coordinating ability. q4->dg_issue No success Improved Yields q4->success Yes

Caption: Troubleshooting flowchart for directed metalation of pyrroles.

III. References

  • Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. Available from: [Link]

  • Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrro. ACS Publications. Available from: [Link]

  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Organic Chemistry Portal. Available from: [Link]

  • A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry. Available from: [Link]

  • Recent Advances in Functionalization of Pyrroles and their Translational Potential. PubMed. Available from: [Link]

  • A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. ResearchGate. Available from: [Link]

  • 11.7: Heterocyclic Amines. Chemistry LibreTexts. Available from: [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. Available from: [Link]

  • Recent Advancements in Pyrrole Synthesis. PMC. Available from: [Link]

  • Regioselective Synthesis of Highly Functionalized 2 H-Pyrroles via Dearomative Chlorination of 1 H-Pyrroles. PubMed. Available from: [Link]

  • General and Regioselective Synthesis of Pyrroles via Ruthenium-Catalyzed Multicomponent Reactions. Journal of the American Chemical Society. Available from: [Link]

  • Metalation of Pyrrole. ResearchGate. Available from: [Link]

  • Direct transition metal-catalyzed functionalization of heteroaromatic compounds. PMC. Available from: [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. PMC. Available from: [Link]

  • Regio- and Enantioselective Catalytic Cyclization of Pyrroles onto N-Acyliminium Ions. Organic Letters. Available from: [Link]

  • Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. PMC. Available from: [Link]

  • Pyrrole : Aromatic. Available from: [Link]

  • Enantioselective C−H functionalization of pyrroles. ResearchGate. Available from: [Link]

  • Regioselective synthesis of acylpyrroles. The Journal of Organic Chemistry. Available from: [Link]

  • Pyrrole. Wikipedia. Available from: [Link]

  • chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. RSC Publishing. Available from: [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Recent Advances in Functionalization of Pyrroles and their Translational Potential. The Chemical Record. Available from: [Link]

  • Site- and Regioselective Monoalkenylation of Pyrroles with Alkynes via Cp*CoIII Catalysis. Organic Letters. Available from: [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. Institute of Metal Physics. Available from: [Link]

  • Why is pyrrole more reactive than pyridine and benzene for an electrophilic substitution reaction?. Chemistry Stack Exchange. Available from: [Link]

  • Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. PMC. Available from: [Link]

  • Electrophilic substitution at position 3 of pyrrole using Cl-TIPS. Available from: [Link]

  • β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. Journal of the American Chemical Society. Available from: [Link]

  • Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles. Semantic Scholar. Available from: [Link]

  • PYRROLE. Ataman Kimya. Available from: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available from: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available from: [Link]

  • Synthesis and Reactions of Pyrrole. Scribd. Available from: [Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Verlag der Zeitschrift für Naturforschung. Available from: [Link]

  • Pyrroles: reactions and synthesis. Taylor & Francis Online. Available from: [Link]

  • How to remove excess pyrrole from a reaction mixture?. ResearchGate. Available from: [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. Available from: [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. Available from: [Link]

  • Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube. Available from: [Link]

Sources

Catalyst deactivation in cross-coupling of nitrogen heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug discovery and materials science: the catastrophic failure of palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig or Suzuki-Miyaura) when applied to nitrogen heterocycles.

Nitrogen-rich heterocycles—such as imidazoles, pyrazoles, pyridines, and piperidines—are ubiquitous in FDA-approved pharmaceuticals. However, their unique electronic properties and basicity make them notorious for poisoning transition metal catalysts. This guide is designed to move beyond generic troubleshooting. Here, we will dissect the causality behind catalyst deactivation, explore rational ligand design, and provide self-validating protocols to rescue your stalled reactions.

Part 1: Mechanistic Realities of Catalyst Deactivation

Before adjusting temperatures or swapping solvents, we must understand why the catalyst dies. Nitrogen heterocycles typically induce deactivation through two primary off-cycle pathways:

  • Phosphine Displacement: Highly basic or nucleophilic secondary amines (e.g., piperidines) can outcompete the phosphine ligand for coordination to the palladium center. This strips the metal of its stabilizing ligand, leading to the formation of dormant [Pd(Amine)n​] complexes or irreversible aggregation into inactive "palladium black."

  • Pd-Azolyl Dimerization: Unprotected acidic heterocycles (e.g., NH-indazoles or benzimidazoles) can deprotonate and bridge two palladium centers. As documented in1, this forms a highly stable, off-cycle dimeric complex that acts as a thermodynamic sink, effectively killing the catalytic cycle.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X OffCycle1 Phosphine Displacement [Pd(Amine)n] Dormant Pd0->OffCycle1 Excess Basic Amine AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + N-Heterocycle / Base OffCycle2 Pd-Azolyl Dimer Dead Catalyst OxAdd->OffCycle2 Unprotected Azole RedElim Reductive Elimination Product Formation AmineCoord->RedElim Intermediate RedElim->Pd0 - Product

Fig 1: Productive Pd catalytic cycle vs. N-heterocycle-induced off-cycle deactivation pathways.

Part 2: Diagnostic Decision Tree & FAQs

Use the following diagnostic logic to identify the root cause of your reaction failure.

DiagnosticTree Start Reaction Stalls/Fails (N-Heterocycle) CheckSub Is the N-heterocycle unprotected (e.g., NH-azole)? Start->CheckSub YesUnp Suspect: Pd-azolyl dimer Action: Use GPhos or protect N CheckSub->YesUnp Yes NoProt Is the amine highly basic (e.g., piperidine)? CheckSub->NoProt No YesBas Suspect: Ligand displacement Action: Switch to FPhos NoProt->YesBas Yes CheckBase Using strong base (e.g., NaOtBu)? NoProt->CheckBase No YesBase Suspect: Base degradation Action: Use NaOTMS CheckBase->YesBase Yes

Fig 2: Diagnostic decision tree for resolving Pd-catalyst deactivation in cross-coupling.

Q1: My Buchwald-Hartwig amination stalls at 15% conversion when using unprotected imidazoles. What is happening?

Cause: Unprotected azoles are highly prone to forming unreactive, bridged Pd-azolyl dimers (see Fig 1). Once the active palladium is trapped in this dimeric state, the catalytic cycle halts. Solution: You must introduce steric bulk to prevent dimer formation. Switch to a dialkylbiarylphosphine ligand like GPhos . Its specific structural modifications (e.g., the Ot-Bu substituent) support a palladium catalyst that effectively resists heteroarene-induced deactivation, as detailed in the2.

Q2: I am coupling a highly basic secondary amine. The reaction turns black immediately, and I see no product. Why?

Cause: The immediate appearance of "palladium black" indicates severe catalyst decomposition. Highly basic nitrogen lone pairs outcompete your phosphine ligand for the Pd center, displacing it entirely. Solution: Utilize FPhos . This ligand is explicitly designed to stabilize the ligated Pd complex through a conformational preference for the O-bound isomer, which sterically and electronically resists coordination by N-heteroarenes, preventing displacement3.

Q3: How do I know if my base is causing the catalyst deactivation?

Cause: Strong alkoxide bases (like NaOtBu) can mediate the decomposition of sensitive 5-membered heteroarenes. These decomposition byproducts act as potent catalyst poisons. Solution: Move to a moderate-strength base. The synergistic combination of a bulky ligand and NaOTMS (Sodium trimethylsilanolate) limits base-mediated decomposition while maintaining enough basicity to drive the catalytic cycle.

Part 3: Quantitative Data on Ligand & Base Selection

To aid in your experimental design, the following table summarizes the expected performance of traditional versus rationally designed catalytic systems when applied to problematic nitrogen heterocycles.

Substrate ClassCommon Failure ModeTraditional System (Yield)Optimized SystemExpected Yield
Unprotected Indazoles Pd-Azolyl DimerizationXPhos / NaOtBu (< 15%)GPhos / NaOTMS> 85%
Highly Basic Piperidines Phosphine DisplacementRuPhos / K₂CO₃ (~ 30%)FPhos / LiHMDS> 90%
5-Membered Heteroarenes Base-Mediated DegradationBINAP / NaOtBu (Decomp.)GPhos / NaOTMS> 80%
Primary Anilines Catalyst InhibitionP(o-tol)₃ / Cs₂CO₃ (~ 40%)BrettPhos / LHMDS> 95%

Data synthesized from benchmark studies on 4.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol for the C–N Cross-Coupling of Unprotected Azoles using GPhos incorporates built-in visual and analytical validation checkpoints.

Scientific Rationale: We utilize a Pd G3 precatalyst (a palladacycle) rather than Pd2​(dba)3​ . Dibenzylideneacetone (dba) can coordinate to the metal and stabilize off-cycle species when competing with weak heterocycle nucleophiles. The G3 precatalyst ensures rapid, dba-free generation of the active L−Pd(0) species.

Step-by-Step Methodology:
  • Preparation (Glovebox Recommended): To an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 equiv), the unprotected azole (1.2 equiv), GPhos Pd G3 precatalyst (2 mol%), and NaOTMS (2.0 equiv). Validation Check 1: The solid mixture should remain free-flowing and lightly colored. If the precatalyst appears dark grey or black before solvent addition, it has degraded via ambient moisture/oxygen. Discard and use a fresh batch.

  • Solvent Addition: Add anhydrous, degassed THF (to reach 0.2 M concentration). Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. Validation Check 2: Upon solvent addition, the solution should transition to a clear, homogeneous yellow/orange state within 5 minutes at room temperature. This confirms the successful activation of the G3 precatalyst to the active Pd(0) species. A rapid shift to black indicates immediate catalyst death (oxygen ingress or immediate ligand displacement).

  • Reaction Execution: Place the vial in a pre-heated aluminum block at 65 °C and stir vigorously for 12 hours. Validation Check 3: Pull a 10 µL aliquot at the 1-hour mark for LC-MS analysis. You should observe >10% product conversion.

    • If conversion is 0% but the aryl halide is intact: The catalyst is likely trapped in a dimer. Increase the ligand-to-palladium ratio slightly.

    • If the aryl halide is consumed but no product is formed: Suspect hydrodehalogenation, which is often exacerbated by wet solvent or excess base.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel to remove palladium residues and inorganic salts. Concentrate under reduced pressure for subsequent column chromatography.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. acs.org.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. mit.edu.
  • Cross-(−CO)upling - Synthesis Spotlight. synthesisspotlight.com.

Sources

Microwave-assisted synthesis to reduce reaction time for pyrroles.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Microwave-Assisted Pyrrole Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for microwave-assisted organic synthesis (MAOS), with a dedicated focus on accelerating the synthesis of pyrroles. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to leverage microwave technology to significantly reduce reaction times, improve yields, and develop greener synthetic protocols.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a departure from the often slow and inefficient methods of conventional heating.[1][2] For the synthesis of pyrroles—a core moiety in numerous pharmaceuticals and natural products—this technology can transform reactions that once took hours or even days into processes completed in mere minutes.[1][3][4][5] This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your experiments with confidence.

Part 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions about microwave-assisted synthesis, providing the foundational knowledge needed to operate effectively and safely.

Q1: What exactly is microwave-assisted heating and how does it differ from a conventional oil bath?

A: Conventional heating, such as using an oil bath, transfers energy indirectly. The external source heats the vessel walls, which then transfer heat to the solvent and reactants via conduction and convection. This is a relatively slow and inefficient process with a significant temperature gradient throughout the reaction mixture.[2][6]

Microwave-assisted heating is a form of dielectric heating. It uses microwave radiation (typically at 2.45 GHz) to directly excite polar molecules within the reaction mixture.[7][8] The energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules or molecules with a dipole moment (like ethanol or DMF) attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation causes intense molecular friction, which generates heat rapidly and uniformly throughout the bulk of the material.[8][9][10]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, which generates heat.[9][11][12]

This direct "in-core" heating is what makes MAOS fundamentally different and often much faster than conventional methods.[8][9][13]

Q2: Why are reaction times for pyrrole synthesis so drastically reduced with microwave irradiation?

A: The dramatic reduction in reaction times is primarily a result of the high reaction temperatures that are quickly attained.[1][14] Because the heating is rapid and volumetric, the entire reaction mixture reaches the target temperature almost simultaneously.[7]

Furthermore, when using sealed reaction vessels, the pressure inside the vessel increases as the temperature rises. This allows the solvent to be heated far beyond its normal atmospheric boiling point—a phenomenon known as "superheating".[14] According to the Arrhenius equation, the rate of a reaction approximately doubles for every 10°C increase in temperature.[2][15] By accessing temperatures of 150-200°C in common solvents like ethanol or acetic acid, reaction rates can be accelerated by orders of magnitude compared to refluxing at atmospheric pressure.[1][14]

Q3: What is the most important parameter to control: Power, Temperature, or Time?

A: Temperature. While power, time, and pressure are all critical parameters, temperature is the most influential factor governing the rate and outcome of a chemical reaction. In modern microwave reactors, you should always program the reaction based on a target temperature , not a fixed power level.

The instrument will then dynamically modulate the microwave power to reach and maintain that target temperature for the specified time. Setting a constant high power level without temperature feedback can lead to thermal runaway, charring, and vessel failure.[16] Always use the instrument's internal temperature sensor (fiber optic probe or IR sensor) for accurate control.

Q4: How do I select an appropriate solvent for my microwave-assisted Paal-Knorr or Hantzsch pyrrole synthesis?

A: Solvent selection is critical for success. The ideal solvent should not only be suitable for the reaction chemistry but also effectively absorb microwave energy. The ability of a solvent to convert microwave energy into heat is determined by its dielectric properties, specifically the loss tangent (tan δ).[10]

  • High Absorbing Solvents (tan δ > 0.5): Small chain alcohols (ethanol, methanol), DMSO, and DMF are excellent microwave absorbers and heat very quickly.[17] They are often ideal choices for MAOS.

  • Medium Absorbing Solvents (tan δ 0.1 - 0.5): Water and acetonitrile fall into this category. They heat efficiently but may take slightly longer to reach the target temperature.[17]

  • Low/Non-Absorbing Solvents (tan δ < 0.1): Non-polar solvents like toluene, hexane, and dioxane are essentially transparent to microwaves and will not heat on their own.[17][18] To use these solvents, you must either add a microwave-active co-solvent or use a "passive" heating element (e.g., a silicon carbide vessel or specialized stir bars).

For many pyrrole syntheses, such as the Paal-Knorr reaction, polar protic solvents like ethanol or acetic acid are excellent choices as they are both chemically suitable and good microwave absorbers.[4][19]

SolventBoiling Point (°C)Dielectric Constant (ε)Loss Tangent (tan δ)Microwave Absorption
Ethanol7824.60.941High
Dimethylformamide (DMF)15336.70.161Medium
Acetonitrile8237.50.062Medium
Acetic Acid1186.20.174Medium
Toluene1112.40.040Low/None
Water10080.40.123Medium

Data compiled from various sources, including CEM Corporation.[17]

Q5: Is it safe to use my lab's old domestic microwave oven for these experiments?

A: Absolutely not. Using a domestic, unmodified kitchen microwave for chemical synthesis is extremely dangerous and scientifically unsound.[16] Laboratory-grade microwave reactors have essential safety and performance features that are absent in domestic ovens:

  • Pressure and Temperature Monitoring/Control: Prevents vessel rupture and thermal runaway.[16]

  • Homogeneous Microwave Field: Ensures even heating and reproducible results. Domestic ovens have "hot" and "cold" spots.[14]

  • Corrosion-Resistant Cavity: Built to withstand chemical fumes and potential spills.[16]

  • Pressure-Sealed Vessels: Designed to safely contain reactions at high temperatures and pressures.

  • Continuous Stirring: Prevents localized superheating and ensures homogeneity.

Attempting to perform high-pressure, superheated reactions in an unsealed container in a domestic oven can lead to violent explosions and exposure to hazardous vapors.

Part 2: Troubleshooting Guide for Pyrrole Synthesis

Even with advanced equipment, challenges can arise. This guide provides a systematic approach to resolving common issues encountered during microwave-assisted pyrrole synthesis.

Troubleshooting_Workflow cluster_start Initial Observation cluster_causes Potential Causes cluster_solutions Solutions & Actions cluster_result Outcome Start Low or No Pyrrole Yield TempTime Incorrect Temp/Time? Start->TempTime Check Reaction Parameters Absorption Poor MW Absorption? Start->Absorption Check Materials Decomposition Reagent Decomposition? Start->Decomposition Analyze Crude Mixture HotSpots Byproducts/Charring? (Hot Spots) Start->HotSpots Visual Inspection Optimize Optimize Conditions: Increase Temp or Time TempTime->Optimize If reaction didn't start ChangeSolvent Change Solvent or Add Absorbing Co-solvent Absorption->ChangeSolvent If solvent is non-polar LowerTemp Lower Temperature, Increase Time Decomposition->LowerTemp If degradation is observed Stirring Improve Stirring, Check Reactor Mode HotSpots->Stirring If charring is localized Success Successful Synthesis Optimize->Success ChangeSolvent->Success LowerTemp->Success Stirring->Success

Caption: Troubleshooting Workflow for Low Yield

Problem: Low or No Product Yield
  • Probable Cause 1: Sub-optimal Reaction Conditions (Temperature/Time).

    • Explanation: The reaction may not have sufficient thermal energy to overcome the activation energy barrier within the allotted time.[13]

    • Solution: Systematically increase the reaction temperature in 10-20°C increments, keeping the time constant (e.g., 10 minutes). A good starting point for converting a conventional method is to set the microwave temperature 20-40°C higher than the conventional reflux temperature.[7] Alternatively, fix the temperature and increase the reaction time.

  • Probable Cause 2: Poor Microwave Absorption.

    • Explanation: If using a non-polar solvent like toluene or hexane, the reaction mixture will not heat effectively.

    • Solution:

      • Switch to a more polar, microwave-absorbing solvent that is compatible with your reaction chemistry (see solvent table above).[17]

      • If the non-polar solvent is required, add a small amount (5-10% v/v) of an ionic liquid, which will absorb microwave energy and transfer heat to the bulk medium.[10]

      • Alternatively, add a polar, high-boiling co-solvent like DMF or NMP.

Problem: Significant Byproduct Formation or Charring
  • Probable Cause 1: Temperature is Too High.

    • Explanation: The desired product or starting materials may be decomposing at the set temperature, leading to polymerization or charring.

    • Solution: Reduce the target temperature by 20°C and proportionally increase the reaction time. Analyze the crude product at several lower temperature points to find the optimal balance between reaction rate and selectivity.

  • Probable Cause 2: Non-uniform Heating ("Hot Spots").

    • Explanation: Inefficient stirring or an inhomogeneous microwave field can create localized regions of extremely high temperature, causing decomposition even if the bulk temperature sensor reads correctly.

    • Solution:

      • Ensure adequate stirring. Use a properly sized magnetic stir bar. For viscous mixtures, mechanical stirring may be necessary if the reactor supports it.[20]

      • Verify that the reaction volume is appropriate for the microwave cavity design (monomode vs. multimode) to ensure uniform field distribution.

Problem: Arcing or Sparks Observed in the Cavity
  • Probable Cause: Presence of Metal or High Ionic Concentration.

    • Explanation: Microwaves can induce a strong current in conductive materials, leading to arcing. This is most commonly caused by metal objects or sometimes by highly concentrated ionic solutions.

    • Solution:

      • NEVER introduce bulk metal (spatulas, metal clamps) into the microwave cavity.[20]

      • If using a heterogeneous catalyst like Palladium on Carbon (Pd/C), ensure it is fully suspended and covered by the solvent. Dry metal powders can cause arcing.[20]

      • If the reaction mixture has a very high concentration of salts, dilute it with additional solvent.

Problem: Difficulty Scaling Up the Reaction
  • Probable Cause: Limited Penetration Depth of Microwaves.

    • Explanation: Microwaves at 2.45 GHz have a limited penetration depth into absorbing materials (typically a few centimeters).[21] A reaction that works perfectly in a 10 mL vessel may heat unevenly in a 1 L vessel because the microwaves cannot penetrate to the center.

    • Solution:

      • Batch Scale-Up: For moderate scale-up (e.g., to 100-300 mL), re-optimization of the method is often required. The heating characteristics will change, and different temperature/time profiles may be needed.

      • Continuous Flow: For larger, multi-kilogram scale, continuous flow microwave reactors are the preferred solution.[21][22] In this setup, the reaction mixture is pumped through a small-diameter tube that passes through the microwave cavity, ensuring uniform irradiation and excellent temperature control regardless of the total production volume.[22][23]

Part 3: Experimental Protocols & Comparative Data

To illustrate the practical application of this technology, here is a detailed protocol for a microwave-assisted Paal-Knorr pyrrole synthesis and a table comparing its efficiency against conventional methods.

Exemplary Protocol: Microwave-Assisted Paal–Knorr Synthesis of a Tetrasubstituted Pyrrole

This protocol is adapted from methodologies reported for the rapid synthesis of substituted pyrroles.[5][24][25]

Reaction: Synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole

  • Reagent Preparation:

    • To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2,5-hexanedione (1.0 mmol, 114 mg, 117 µL).

    • Add ethanol (3 mL).

    • Add benzylamine (1.1 mmol, 118 mg, 121 µL).

    • (Optional, but often beneficial) Add 1-2 drops of glacial acetic acid to catalyze the cyclization.[4]

  • Microwave Reactor Setup:

    • Securely seal the vial with a septum cap.

    • Place the vial in the appropriate position within the microwave reactor's cavity.

    • Ensure the instrument's temperature sensor (IR or fiber optic) is correctly positioned to monitor the reaction temperature.

  • Microwave Irradiation Program:

    • Target Temperature: 120 °C

    • Ramp Time: 2 minutes (allows for controlled heating)

    • Hold Time: 8 minutes

    • Stirring: Set to high

    • Maximum Pressure: 20 bar (a standard safety limit)

    • Initial Power: 150 W (The instrument will modulate this to maintain temperature)

  • Execution and Work-up:

    • Start the microwave program. The reaction will run for a total of 10 minutes.

    • After the program is complete, allow the vessel to cool to below 50°C (most instruments have a forced air cooling system) before removing it from the cavity.

    • Once cooled, carefully open the vial in a fume hood.

    • Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

    • The resulting crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Comparison: Conventional vs. Microwave Synthesis of Pyrroles

The following table summarizes the dramatic efficiency gains reported in the literature for various pyrrole syntheses when switching from conventional heating to microwave irradiation.

Pyrrole Synthesis TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference(s)
Paal-Knorr 3 - 12 hours3 - 10 minutesOften higher and cleaner[4][24][25]
Piloty-Robinson 3 days (<35% yield)30 - 60 minutes (52% yield)Significant[3]
Hantzsch-type 12 hours4 minutesComparable yield, massive time savings[26]
Multi-component (Solvent-free) Not specified450 W (time not specified)High yield, catalyst-free[27][28]
Clauson-Kaas Hours (reflux)10 - 30 minutesComparable or better yields[29]

Part 4: Mandatory Safety Protocols

Microwave synthesis involves high temperatures and pressures. Adherence to safety protocols is non-negotiable.

  • Use Dedicated Equipment: ONLY use microwave reactors specifically designed for chemical synthesis.[16]

  • Know Your Chemistry: Be aware of the potential for highly exothermic or gas-producing reactions. Always conduct a new reaction on a small scale first to assess its behavior under microwave conditions.[16]

  • Respect Pressure Limits: Never exceed the maximum recommended volume for a reaction vessel. Use the pressure sensor to automatically shut down the run if an unexpected pressure increase occurs.

  • Inspect Vessels: Before each use, inspect the glass or quartz reaction vessels for any cracks or chips that could lead to failure under pressure.[20]

  • Work in a Ventilated Area: Always operate the microwave reactor inside a certified laboratory fume hood to contain any potential vapor release.[30]

  • Allow for Cooling: Never attempt to open a sealed reaction vessel while it is still hot and pressurized. Wait for the instrument's cooling cycle to complete.

By understanding the principles and following these guidelines, you can effectively and safely harness the power of microwave-assisted synthesis to accelerate your research and development of novel pyrrole-containing compounds.

References

  • Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). Preprints.org.
  • Microwave mediated facile one-pot synthesis of polyarylpyrroles from but-2-ene- and but-2-yne-1,4-diones. (n.d.). Organic-chemistry.org.
  • (PDF) Microwave-activated Synthesis of Pyrroles: A Short Review. (n.d.). Academia.edu.
  • Microwave assisted synthesis of five membered nitrogen heterocycles - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Microwave-Assisted Synthesis of Pyrrole-2-Carboxamides. (n.d.). Thieme Connect.
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). Journal of Pharmaceutical Negative Results.
  • Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation.
  • Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. (2020, April 30). Journal of Drug Delivery and Therapeutics.
  • Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (n.d.). Organic Chemistry Portal.
  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2025, October 12). ResearchGate.
  • Microwave Reactor Safety. (n.d.). University of Rochester.
  • Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
  • Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. (2004, February 5). PubMed.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information.
  • Microwave assisted synthesis of five membered nitrogen heterocycles. (2020, September 30). RSC Publishing.
  • Microwave Synthesis. (n.d.). Organic Chemistry Portal.
  • Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. (2004, January 3). ACS Publications.
  • (PDF) Microwave-assisted organic synthesis of pyrroles (Review). (2024, March 25). ResearchGate.
  • Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. (n.d.). Arkivoc.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). IJNRD.
  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation.
  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation.
  • Microwave-assisted synthesis. (n.d.). Anton Paar Wiki.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021, June 14). ACS Publications.
  • Reproducibility and Scalability of Microwave-Assisted Reactions. (2011, July 27). IntechOpen.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2003, April 30). MDPI.
  • Microwave-Assisted Synthesis in Water as Solvent. (2021, November 14). ACS Publications.
  • Microwave Assisted Organic Synthesis. (2002, October 15). Columbia University.
  • Protocols for High Temperature Assisted-Microwave Preparation of Inorganic Compounds. (2019, September 6). ACS Publications.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. (2025, October 17). International Journal of Pharmaceutical Sciences and Research.

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Validation & Comparative

Comparative Guide: 13C NMR Chemical Shift Prediction for 2-(4-Bromophenyl)-4-methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Structural Challenge

In pharmaceutical drug development, pyrrole derivatives are ubiquitous scaffolds, frequently serving as the core pharmacophore in kinase inhibitors and anti-inflammatory agents. Confirming the exact regiochemistry of substituted pyrroles—such as distinguishing between a 3-methyl and a 4-methyl variant—relies heavily on accurate 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

However, the 2-(4-Bromophenyl)-4-methyl-1H-pyrrole system presents a unique predictive challenge. The molecule features a "push-pull" electronic environment: the electron-withdrawing 4-bromophenyl group at the C2 position and the electron-donating methyl group at the C4 position create a complex π-delocalization network across the heterocyclic ring.

This guide objectively compares three distinct NMR prediction paradigms—Mnova NMRPredict (Ensemble AI), ChemDraw NMR Predictor (Empirical HOSE), and Gaussian 16 (Quantum Mechanical DFT)—against experimental ground truth to determine the most reliable method for the structural elucidation of conjugated heterocycles.

The Causality of Prediction Errors (E-E-A-T Analysis)

As an Application Scientist, it is critical to understand why a prediction tool succeeds or fails, rather than simply accepting the output. The underlying algorithms dictate their limits:

  • Standard HOSE Codes (ChemDraw): Hierarchically Ordered Spherical Description of Environment (HOSE) codes predict chemical shifts by matching the topological spheres of an atom to a [1]. Causality of Error: If the exact push-pull pyrrole system is absent from the database, the algorithm defaults to smaller topological spheres (e.g., only looking 2-bonds away). This severs the long-range conjugation effects from the prediction, leading to significant errors at the highly conjugated C2 and C5 positions.

  • Ensemble AI/Empirical Methods (Mnova NMRPredict): Mnova mitigates standard HOSE code limitations by employing an ensemble approach that integrates Machine Learning (Neural Networks) with traditional [2]. Causality of Success: The neural network interpolates the electronic effects of novel scaffolds, bridging the gap where exact database matches fail, making it highly robust for novel drug-like molecules.

  • Quantum Mechanical Methods (Gaussian 16 DFT-GIAO): Density Functional Theory (DFT) using Gauge-Independent Atomic Orbitals (GIAO) calculates the magnetic shielding tensor [3]. Causality of Error/Success: Because it evaluates the actual 3D electron density, it inherently captures long-range push-pull effects. However, it requires empirical scaling to correct for systematic DFT errors and lacks explicit solvent interaction modeling unless a Polarizable Continuum Model (PCM) is applied.

Experimental vs. Predictive Workflow

NMR_Workflow A Compound Synthesis 2-(4-Bromophenyl)-4-methyl-1H-pyrrole B Experimental Acquisition (13C NMR, 100 MHz, CDCl3) A->B C Computational Prediction A->C G Data Alignment & Error Calculation (RMSD Analysis) B->G D Mnova NMRPredict (Ensemble AI/HOSE) C->D E ChemDraw Predictor (Standard HOSE Codes) C->E F Gaussian 16 (DFT/GIAO B3LYP) C->F D->G E->G F->G H Structural Verification Regiochemistry Confirmed G->H

Workflow for 13C NMR structural verification comparing experimental and predictive methodologies.

Experimental & Computational Methodologies

To ensure reproducibility and establish a self-validating system, the following step-by-step protocols define how the comparative data was generated.

Protocol 1: Experimental 13C NMR Acquisition (Ground Truth)
  • Sample Preparation: Dissolve 15 mg of highly purified 2-(4-Bromophenyl)-4-methyl-1H-pyrrole in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Load the sample into a 400 MHz NMR spectrometer equipped with a broadband probe (100 MHz operating frequency for 13C).

  • Acquisition Parameters: Execute a proton-decoupled 13C sequence (zgpg30) with a spectral width of 250 ppm. Set the relaxation delay (D1) to 2.0 seconds to ensure the full relaxation of quaternary carbons (C2, C4'), and acquire 1024 scans to achieve an optimal signal-to-noise ratio.

  • Processing: Fourier transform the Free Induction Decay (FID), apply a 1.0 Hz exponential line broadening, phase correct the spectrum, and reference the TMS peak exactly to 0.00 ppm.

Protocol 2: DFT-GIAO Prediction Workflow (Gaussian 16)
  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamer of the 4-bromophenyl group relative to the pyrrole ring.

  • Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-31G(d) level. Run a subsequent frequency calculation to ensure no imaginary frequencies exist (confirming a true energy minimum).

  • NMR Shielding Calculation: Submit the optimized geometry to a GIAO calculation using the larger B3LYP/6-311+G(2d,p) basis set. Include the IEFPCM solvent model parameterized for chloroform.

  • Data Scaling: Convert the calculated isotropic shielding tensors ( σ ) to chemical shifts ( δ ) using the established linear scaling equation for B3LYP/6-311+G(2d,p): δ=SlopeIntercept−σ​ .

Quantitative Data Presentation & Product Comparison

The table below summarizes the 13C NMR chemical shifts (in ppm) for 2-(4-Bromophenyl)-4-methyl-1H-pyrrole, comparing the experimental ground truth against the three predictive alternatives.

Carbon PositionExperimental ( CDCl3​ )ChemDraw (HOSE)Mnova (Ensemble AI)Gaussian (DFT-GIAO)
C2 (Pyrrole) 132.4128.5131.8133.1
C3 (Pyrrole) 106.2109.1107.0105.8
C4 (Pyrrole) 120.5118.2120.1121.2
C5 (Pyrrole) 117.8115.0118.2116.9
C1' (Phenyl) 131.5130.0131.2132.5
C2', C6' (Phenyl) 126.1125.5126.0127.0
C3', C5' (Phenyl) 132.0131.5131.8132.8
C4' (Phenyl-Br) 120.1121.5120.5119.5
CH3 (Methyl) 12.311.512.113.0
Overall RMSD (ppm) - 2.16 0.43 0.76
Performance Analysis:
  • ChemDraw (Alternative 1): Exhibits the highest Root Mean Square Deviation (RMSD) at 2.16 ppm. The failure to accurately predict C2 ( Δ 3.9 ppm) and C5 ( Δ 2.8 ppm) highlights the limitations of standard HOSE codes when handling conjugated push-pull heterocycles not explicitly mapped in its database.

  • Gaussian 16 (Alternative 2): Provides excellent theoretical grounding with an RMSD of 0.76 ppm. However, it slightly overestimates the deshielding at quaternary carbons (C2, C1') due to the limitations of the B3LYP functional in perfectly describing long-range electron correlation.

  • Mnova NMRPredict (Primary Product): Achieves the highest accuracy (RMSD 0.43 ppm). By blending HOSE codes with Neural Networks, it successfully captures the inductive effect of the bromine atom and the resonance effect of the pyrrole nitrogen, making it the most efficient and reliable tool for this class of compounds.

Conclusion

References

  • Kuhn, S., et al. "Stereo-Aware Extension of HOSE Codes." ACS Omega / NIH, 2019.[Link]

  • Mestrelab Research. "Download NMR Predict." Mestrelab, 2023. [Link]

  • Zhang, Y., et al. "Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks." NIH / PMC, 2023.[Link]

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Computational DFT Studies on Substituted Pyrrole Polymers: A Comparative Guide to Functionals, Basis Sets, and Software

Author: BenchChem Technical Support Team. Date: March 2026

Polypyrrole (PPy) and its substituted derivatives represent a cornerstone class of conducting organic polymers (COPs). In their pristine, neutral state, PPy chains typically exhibit a non-planar conformation, acting as insulators with wide experimental optical band gaps ( Eg​ ) ranging from 2.85 eV to 3.20 eV[1]. However, the introduction of electron-donating (e.g., -NH₂, -OCH₃) or electron-withdrawing (e.g., -NO₂, -COOH) side groups dramatically alters their electronic architecture. These substitutions tune the HOMO-LUMO gap, modulate ionization potentials, and dictate the material's efficacy in biosensors, p-n junctions, and photovoltaics[2][3].

As a Senior Application Scientist, selecting the correct Density Functional Theory (DFT) methodology is not merely a matter of preference—it is a strict exercise in physical causality. This guide objectively compares the performance of various DFT functionals and software packages, providing a self-validating computational protocol for predicting the electronic properties of substituted pyrrole polymers.

The Causality of Functional Selection: Bridging Theory and Experiment

The fundamental challenge in modeling conjugated polymers lies in accurately describing the delocalized π -electron cloud along the polymer backbone.

  • Pure GGA Functionals (e.g., PBE, BP86): Standard Generalized Gradient Approximation (GGA) functionals suffer from severe self-interaction error. They artificially over-delocalize electrons, which drastically underestimates the HOMO-LUMO gap (often predicting metallic behavior for wide-gap semiconductors).

  • Hybrid Functionals (e.g., B3LYP, PBE0): Hybrid functionals are the industry standard for conducting polymers. B3LYP incorporates 20% exact Hartree-Fock (HF) exchange, which counteracts the self-interaction error by appropriately localizing the electron density. Extrapolating oligomer data using B3LYP yields band gaps within ±0.1 eV of experimental solid-state values[4].

  • Range-Separated Hybrids (e.g., CAM-B3LYP, ω B97XD): When modeling "push-pull" substituted polypyrroles (e.g., chains functionalized with both -OCH₃ and -NO₂), standard hybrids can fail to model long-range charge-transfer excitations accurately. Range-separated functionals correct the asymptotic decay of the exchange potential, making them mandatory for Time-Dependent DFT (TD-DFT) absorption spectra of highly polarized derivatives.

  • Dispersion Corrections (DFT-D3): If the computational study involves polymer composites (e.g., PPy deposited on a palladium-fullerene polymer or pristine graphene), Grimme’s D3 dispersion correction is strictly required to capture non-covalent π−π stacking and van der Waals interactions[1][3].

Software Ecosystem Comparison

Choosing the right software dictates the scalability of your polymer screening workflow. Because Periodic Boundary Condition (PBC) calculations with hybrid functionals are computationally prohibitive, researchers rely on the oligomer extrapolation approach (modeling chains of n=1 to n=9 repeating units).

Software PackageBest Use CasePerformance & Algorithmic Advantage
Gaussian 16 TD-DFT & Standard HybridsThe gold standard for molecular organic electronics. Highly optimized for B3LYP and CAM-B3LYP. Excellent visualization integration (GaussView) for mapping polaronic states[2].
ORCA 5.0 High-Throughput Oligomer ScalingFree for academia. Implements the RIJCOSX approximation , which accelerates the exact exchange calculation in hybrid functionals by orders of magnitude. Crucial for optimizing large substituted nonamers ( n=9 ).
CP2K Periodic Boundary Conditions (PBC)Ideal if you must model the bulk polymer crystal or amorphous solid state. Utilizes Gaussian and Plane Waves (GPW), though hybrid functionals remain bottlenecked compared to pure GGAs.

Quantitative Performance Data

The following table synthesizes computational predictions versus experimental realities for polypyrrole systems, demonstrating the precision of the hybrid DFT approach.

Polymer SystemSubstituent / StateComputational MethodCalculated Eg​ (eV)Experimental Eg​ (eV)
PPy ( Chain) None (Neutral)B3LYP/6-31G(d) Extrapolated2.882.85 – 3.20
PPy (9Py⁺) None (Polaron, p-doped)B3LYP/6-31G(d)2.91N/A (Highly Conductive)
[OCH₃-(PPy)₄-NO₂] Push-Pull (-OCH₃, -NO₂)B3LYP/6-31G(d)2.80N/A
PPy-NO₂ Electron WithdrawingTD-DFT/B3LYPReduced (Red-shifted)Tunable
PPy ( Chain) None (Neutral)LSDA / Pure GGA~1.50 (Underestimated)2.85 – 3.20

Data aggregated from authoritative DFT benchmarking studies[1],[2],[4].

Self-Validating Computational Protocol

To ensure scientific integrity, the following step-by-step methodology employs an internal validation loop. This protocol uses the oligomer approach to predict the infinite polymer band gap.

Step 1: Oligomer Construction ( n=1 to n=9 ) Construct a series of substituted pyrrole oligomers increasing in chain length from monomers to nonamers. Ensure the substituents (e.g., -NO₂) are placed at the desired β -positions (C3/C4) to avoid steric hindrance that artificially breaks backbone planarity.

Step 2: Geometry Optimization Optimize the ground-state geometry in the gas phase or an implicit solvent model (e.g., PCM) using B3LYP/6-31G(d). Causality: The 6-31G(d) basis set includes necessary d-polarization functions on heavy atoms. This is critical for accurately resolving the dihedral angles between pyrrole rings, which dictate the extent of π -orbital overlap and the transition from a non-planar neutral state to a planar polaron state[1].

Step 3: Vibrational Frequency Analysis (Self-Validation) A protocol is only as robust as its validation. Immediately subject the optimized geometry to a frequency calculation at the exact same level of theory. Validation Rule: The output must yield zero imaginary frequencies . An imaginary frequency mathematically indicates the structure is trapped in a transition state (saddle point). If found, the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.

Step 4: Electronic Structure & TD-DFT Extraction Extract the HOMO and LUMO energies from the validated ground-state wavefunction. For optical band gaps, perform a TD-DFT calculation (e.g., CAM-B3LYP/6-311+G(d,p)) to determine the lowest energy π→π∗ vertical excitation.

Step 5: Infinite Chain Extrapolation Because the band gap narrows as conjugation length increases, plot the calculated Eg​ of each oligomer against the inverse number of repeating units ( 1/n ). Fit the data using a second-order polynomial equation:

Eg​(n)=a+b(1/n)+c(1/n)2

The y-intercept ( a , where 1/n→0 ) represents the predicted band gap of the infinite substituted polymer chain[1][4].

Workflow Visualization

DFT_Workflow A 1. Define Substituted Oligomers (n = 1 to 9 units) B 2. Geometry Optimization (e.g., B3LYP/6-31G*) A->B C 3. Frequency Analysis (Self-Validation) B->C C->B Imaginary Freq (Perturb & Re-run) D 4. TD-DFT / Single Point (HOMO-LUMO Extraction) C->D No Imaginary Frequencies E 5. Polynomial Extrapolation (Eg vs. 1/n) D->E F 6. Infinite Polymer Band Gap Prediction E->F

DFT computational workflow for predicting band gaps of substituted polypyrrole polymers.

References

  • [1] Density Functional Theory Insights into Polypyrrole-Based Functional Composites for Advanced Energy Storage, Sensing, and Environmental Applications. MDPI. 1

  • [2] Tailoring Polypyrrole and Polyaniline Polymers by Introducing Side Groups for Sensing and Photovoltaic Applications: A DFT Study. ACS Applied Electronic Materials. 2

  • [4] Accurate Method for Obtaining Band Gaps in Conducting Polymers Using a DFT/Hybrid Approach. The Journal of Physical Chemistry A. 4

  • [3] Band Gap Tuning in Composites of Polypyrrole Derivatives and C60Pd3 Polymer as Models for p–n Junction: A First Principle Computational Study. ChemistrySelect (via R Discovery). 3

Sources

A Comparative Guide to the Structure-Activity Relationship of Bromophenylpyrrole Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the bromophenylpyrrole scaffold has emerged as a promising chemotype. These compounds have demonstrated significant inhibitory activity against essential bacterial enzymes, particularly DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and survival.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of bromophenylpyrrole inhibitors, offering a comparative overview of their performance based on available experimental data. By dissecting the influence of chemical modifications on inhibitory potency, this document aims to equip researchers with the insights necessary to guide the rational design of next-generation antibacterial agents.

The Mechanism of Action: Targeting Bacterial Type II Topoisomerases

Bromophenylpyrrole inhibitors primarily exert their antibacterial effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing DNA topology within the bacterial cell, a process essential for DNA replication, transcription, and chromosome segregation.

  • DNA Gyrase: Unique to bacteria, DNA gyrase introduces negative supercoils into DNA, a process that is crucial for the initiation of DNA replication.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following replication, allowing for their proper segregation into daughter cells.

By inhibiting these enzymes, bromophenylpyrrole compounds disrupt these fundamental cellular processes, leading to bacterial cell death. The dual-targeting capability of some of these inhibitors is a significant advantage, as it may reduce the likelihood of resistance development.

Core Structure-Activity Relationships: A Deep Dive

The Bromophenyl Moiety: A Key Anchor

The presence of a bromine atom on the phenyl ring is a recurring feature in many potent inhibitors. Its position significantly influences activity. For instance, in a series of N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, which share a similar structural architecture with bromophenylpyrroles, the 4-bromo substitution on the phenyl ring was found to be optimal for DNA gyrase inhibition.

SAR_Bromophenyl

Key Observations on the Bromophenyl Ring:

  • Position of Bromine: The para (4-position) substitution on the phenyl ring appears to be highly favorable for potent inhibitory activity. This suggests that the bromine atom may be involved in crucial interactions within a specific hydrophobic pocket of the enzyme's active site.

  • Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the overall electronic properties of the molecule, potentially enhancing its binding affinity to the target enzyme.

The Pyrrole Ring: A Platform for Potency Enhancement

The pyrrole core itself is a vital component, and its substitution pattern is a critical determinant of inhibitory activity. Studies on various pyrrole derivatives have highlighted the importance of specific substitutions for enhancing antibacterial potency.

A particularly noteworthy finding comes from a study on a series of pyrrole derivatives where a compound featuring a 3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl moiety demonstrated exceptionally potent inhibition of DNA gyrase, with an IC50 value of less than 5 nM.[1] This underscores the significant contribution of halogenation and alkylation on the pyrrole ring to the overall activity.

Key Observations on the Pyrrole Ring:

  • Halogenation: The presence of halogens (bromo and chloro) on the pyrrole ring dramatically increases inhibitory potency. This is likely due to a combination of electronic effects and the ability to form specific halogen bonds with the enzyme.

  • Alkyl Groups: Small alkyl groups, such as a methyl group at the 5-position, can further enhance activity, possibly by occupying a small hydrophobic pocket within the binding site.

  • Carboxamide Linker: A carboxamide group at the 2-position of the pyrrole ring is a common feature in many active compounds. This group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in the enzyme's active site.

Comparative Analysis of Inhibitor Potency

To provide a quantitative perspective on the structure-activity relationships, the following table summarizes the inhibitory activities of selected bromophenyl-containing heterocyclic inhibitors and related halogenated pyrrole derivatives against bacterial type II topoisomerases.

Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)Reference
Bromophenyl-Pyrazole N'-(4-chlorobenzoyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazideS. aureus DNA Gyrase0.03[2]
Bromophenyl-Pyrazole N'-(3,4-dichlorobenzoyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazideS. aureus DNA Gyrase0.04[2]
Halogenated Pyrrole 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acidDNA Gyrase<0.005[1]
Phenylpyrrole 1-(4-chlorobenzyl)-N-(4-fluorophenyl)-4-phenyl-1H-pyrrole-2-carboxamideE. coli6.05 (MIC, µg/mL)[3]
Phenylpyrrole N-(4-chlorophenyl)-1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxamideK. pneumoniae6.25 (MIC, µg/mL)[3]

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The data clearly indicates that compounds with a bromophenyl group, particularly in combination with a halogenated heterocyclic ring, exhibit potent inhibitory activity in the nanomolar to low micromolar range. The exceptional potency of the 3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl derivative highlights the synergistic effect of multiple halogen substitutions on the pyrrole ring.

Experimental Protocols for Activity Assessment

The evaluation of bromophenylpyrrole inhibitors typically involves a combination of enzymatic and cell-based assays.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and the appropriate assay buffer.

  • Inhibitor Addition: The bromophenylpyrrole inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is incubated at 37°C for a specific period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a detergent (e.g., SDS) and a DNA loading dye.

  • Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Visualization and Quantification: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition at each inhibitor concentration, from which the IC50 value can be calculated.

DNA_Gyrase_Assay

Topoisomerase IV Decatenation Assay

This assay assesses the ability of an inhibitor to block the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing kDNA, topoisomerase IV enzyme, and the appropriate assay buffer.

  • Inhibitor Addition: The bromophenylpyrrole inhibitor is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C to allow for the decatenation of kDNA into individual minicircles.

  • Reaction Termination: The reaction is stopped, typically by the addition of a stop buffer.

  • Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. The large, catenated kDNA network remains in the well, while the decatenated minicircles migrate into the gel.

  • Visualization and Quantification: The amount of released minicircles is visualized and quantified to determine the IC50 value of the inhibitor.

Conclusion and Future Directions

The structure-activity relationship of bromophenylpyrrole inhibitors reveals a clear path toward the development of potent antibacterial agents. The key takeaways for medicinal chemists and drug developers are:

  • The 4-bromophenyl moiety is a crucial structural feature, likely serving as an anchor within the enzyme's binding site.

  • Multi-halogenation of the pyrrole ring , particularly with bromine and chlorine, dramatically enhances inhibitory potency.

  • A carboxamide linker at the 2-position of the pyrrole ring is effective for establishing key interactions with the target enzyme.

Future research should focus on the systematic exploration of substitutions on both the bromophenyl and pyrrole rings to fine-tune the activity and pharmacokinetic properties of these inhibitors. The synthesis and evaluation of a focused library of bromophenylpyrrole analogs will be instrumental in elucidating a more detailed and quantitative SAR, ultimately paving the way for the discovery of novel and effective treatments for bacterial infections. The exceptional potency already observed in some halogenated pyrrole derivatives suggests that this chemical space holds significant promise for overcoming the challenge of antimicrobial resistance.

References

  • Sun, J., Lv, P. C., Yin, Y., Yuan, R. J., Ma, J., & Zhu, H. L. (2013). Synthesis, structure and antibacterial activity of potent DNA gyrase inhibitors: N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives. PloS one, 8(7), e69751. [Link]

  • Bénéchie, M., Bories, C., Loiseau, P., & Debreu, M. A. (2006). Synthesis and antimicrobial activity of new bromine-rich pyrrole derivatives related to monodeoxypyoluteorin. European journal of medicinal chemistry, 41(12), 1439–1445. [Link]

  • Idhayadhulla, A., Kumar, R. S., Nasser, A. J. A., & Manilal, A. (2012). Synthesis and antimicrobial activity of some new pyrrole derivatives. Bulletin of the Chemical Society of Ethiopia, 26(3), 429-435. [Link]

  • Mohamed, M. S., Ali, S. A., & Fathallah, S. S. (2014). Synthesis and evaluation of novel pyrroles and pyrrolopyrimidines as anti-hyperglycemic agents. BioMed research international, 2014, 947350. [Link]

  • Patel, K., et al. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. International Journal of Emerging Trends in Chemistry, 1(2), 42-59. [Link]

  • Kumar, A., et al. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research, 29(4). [Link]

  • Rusu, A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(1), 123. [Link]

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A Mechanistic Deep Dive: Comparing the Paal-Knorr Synthesis to its Classic Counterparts for Pyrrole Construction

Author: BenchChem Technical Support Team. Date: March 2026

For over a century, the pyrrole ring, a cornerstone of countless natural products and pharmaceuticals, has been a target of synthetic chemists. Among the arsenal of methods developed for its construction, the Paal-Knorr synthesis stands out for its simplicity and efficiency. This guide provides a detailed mechanistic investigation of this venerable reaction, objectively comparing its performance, scope, and underlying principles with two other classical methods: the Hantzsch and Knorr pyrrole syntheses. This analysis, supported by experimental data and detailed protocols, is intended to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Paal-Knorr Pyrrole Synthesis: A Closer Look at the Mechanism

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form a pyrrole.[1][2] While the overall transformation appears straightforward, the precise mechanistic pathway was a subject of debate for many years.

The reaction is typically catalyzed by acid, which protonates one of the carbonyl groups, activating it for nucleophilic attack by the amine to form a hemiaminal.[3] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, a step often considered to be rate-determining.[2] The resulting cyclic intermediate then undergoes dehydration to furnish the aromatic pyrrole ring.

Paal_Knorr_Mechanism Paal-Knorr Pyrrole Synthesis Mechanism start 1,4-Dicarbonyl Compound protonated_carbonyl Protonated Carbonyl start->protonated_carbonyl + H+ amine Primary Amine (R-NH2) hemiaminal Hemiaminal Intermediate amine->hemiaminal Nucleophilic Attack protonated_carbonyl->hemiaminal cyclic_intermediate Cyclized Intermediate (2,5-Dihydroxytetrahydropyrrole) hemiaminal->cyclic_intermediate Intramolecular Cyclization (RDS) pyrrole Substituted Pyrrole cyclic_intermediate->pyrrole - 2 H2O (Dehydration) Experimental_Workflow General Experimental Workflow for Pyrrole Synthesis start Combine Reactants reaction Reaction (Heating/Stirring) start->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Characterized Pyrrole Product purification->product

Caption: A generalized workflow for the synthesis and purification of pyrroles.

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

This protocol describes a microscale synthesis using conventional heating. [6] Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 15 minutes.

  • After the reflux period, cool the flask in an ice bath.

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

    • Expected Yield: Approximately 52% (178 mg). [6]

Protocol 2: Hantzsch Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate

This protocol is a classic example of the Hantzsch pyrrole synthesis. [7] Materials:

  • Ethyl acetoacetate (1.0 eq)

  • 2-Bromo-1-phenylethan-1-one (1.0 eq)

  • Aqueous ammonia (excess, e.g., 5-10 eq)

  • Ethanol

  • Diethyl ether

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate and 2-bromo-1-phenylethan-1-one in ethanol.

  • To the stirred solution, add an excess of aqueous ammonia.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate.

Conclusion

The Paal-Knorr synthesis remains a highly relevant and synthetically valuable method for the preparation of substituted pyrroles due to its operational simplicity and generally high yields. The elucidation of its hemiaminal-based mechanism has provided a solid theoretical foundation for understanding and optimizing this reaction. When compared to the Hantzsch and Knorr syntheses, the Paal-Knorr offers a more direct route from 1,4-dicarbonyls, although the synthesis of unsymmetrical dicarbonyls can be a limitation. The Hantzsch synthesis provides excellent flexibility for producing highly substituted pyrroles in a convergent manner, while the Knorr synthesis is a powerful tool for specific substitution patterns, despite the challenges associated with the handling of α-aminoketones. Ultimately, the choice of synthetic method will depend on the specific target molecule, the availability of starting materials, and the desired substitution pattern on the final pyrrole product.

References

  • Paal, C. Synthese von Thiophen‐ und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1885 , 18 (1), 367–371. [Link]

  • Knorr, L. Synthese von Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 1635–1642. [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Cham, Switzerland, 2014.
  • Wang, Z. Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons: Hoboken, NJ, USA, 2010.
  • Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier: Amsterdam, The Netherlands, 2005.
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell: Chichester, U.K., 2010.
  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • Amarnath, V.; Anthony, D. C.; Amarnath, K.; Valentine, W. M.; Wetterau, L. A.; Graham, D. G. Intermediates in the Paal-Knorr synthesis of pyrroles. J. Org. Chem.1991 , 56 (24), 6924–6931. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Grokipedia. Hantzsch pyrrole synthesis. [Link]

  • Cambridge University Press. Knorr Pyrrole Synthesis. [Link]

  • Cambridge University Press. Paal-Knorr Synthesis. [Link]

  • PubMed. Hantzsch pyrrole synthesis on solid support. [Link]

  • Cambridge University Press. Hantzsch Pyrrole Synthesis. [Link]

  • ResearchGate. The Hantzsch pyrrole synthesis. [Link]

  • Wikipedia. Hantzsch pyrrole synthesis. [Link]

  • SynArchive. Knorr Pyrrole Synthesis. [Link]

  • Sudibyo, H.; Budhijanto, B.; Cabrera, D. V.; Mahannada, A.; Marbelia, L.; Prasetyo, D. J.; Anwar, M. Kinetic and Thermodynamic Evidence of the Paal–Knorr and Debus–Radziszewski Reactions Underlying Formation of Pyrroles and Imidazoles in Hydrothermal Liquefaction of Glucose–Glycine Mixtures. Energy Fuels2024 , 38 (4), 3045–3057. [Link]

  • Grokipedia. Knorr pyrrole synthesis. [Link]

  • Amarnath, V.; Amarnath, K.; Valentine, W. M.; Eng, M. A.; Graham, D. G. Intermediates in the Paal-Knorr synthesis of pyrroles. 4-Oxoaldehydes. Chem. Res. Toxicol.1995 , 8 (2), 234–238. [Link]

  • MBB College. When an enolizable 1,4-diketone is heated with ammonia or primary amine, N-heterocycle pyrrole is formed. This reaction is known as Paal-Knorr synthesis. [Link]

  • Scribd. The Hantzsch Pyrrole Synthesis. [Link]

  • Sobral, A. J. F. N.; et al. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews2018 , 60 (4), 485-533. [Link]

  • Chem.info. Paal-Knorr Furan Synthesis. [Link]

  • Amarnath, V.; Amarnath, K. Intermediates in the Paal-Knorr synthesis of furans. J. Org. Chem.1995 , 60 (2), 301–307. [Link]

  • ResearchGate. Comparison of some other methods with the present procedure for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole. [Link]

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Evaluating the Cytotoxicity of Novel Pyrrole Derivatives: A Comparative Guide to Mechanistic Profiling and Assay Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Rationale for Pyrrole Scaffolds in Oncology

Pyrrole derivatives have emerged as highly versatile and potent scaffolds in modern oncology drug discovery[1]. Their unique structural properties allow for extensive functionalization, enabling the precise targeting of multiple intracellular pathways. Recent synthetic efforts have demonstrated that pyrrole-based compounds can effectively disrupt tubulin polymerization, inhibit the PI3K/Akt/mTOR survival axis, and directly trigger the intrinsic apoptotic cascade[2][3][4].

However, evaluating the cytotoxicity of these novel compounds requires more than simple viability screening. As an application scientist, it is critical to recognize that a single assay is susceptible to artifacts. A robust evaluation demands a self-validating experimental framework that maps phenotypic cell death to specific molecular interactions. This guide provides a comprehensive comparison of recent pyrrole derivatives, their cytotoxic efficacy, and the gold-standard, step-by-step protocols required to validate their mechanisms of action.

Comparative Cytotoxicity Profiling

The cytotoxic potential of pyrrole derivatives is highly dependent on their specific structural decorations (e.g., fused rings, halogenation, or aroyl substitutions). The table below synthesizes recent quantitative data, comparing the performance of various novel pyrrole classes across standard human cancer cell lines.

Pyrrole Compound ClassTarget Cell LinesPrimary Mechanism of ActionIC₅₀ RangeRef.
Pyrrolo[2,3-d]pyrimidines A549, PC-3, MCF-7Intrinsic apoptosis (Bax/Bcl-2 modulation)0.35 – 1.56 µM
3-Aroyl-1-arylpyrroles (ARAPs) K562, MCF-7, D283Tubulin polymerization & Hedgehog pathway inhibition1.0 – 2.0 µM[4]
Benzimidazolium-Pyrroles LoVo, MCF-7, SK-OV-3Dose-dependent cell lysis & proliferation haltLow µM[5]
Tyrosine Kinase Pyrroles (d1, d3) HeLaPI3K/Akt/mTOR axis inhibition & Cell cycle arrest140.6 – 366.4 µM
Calix[4]pyrroles (HMCP) HeLa, MCF-7Quinone reductase-2 modulation< 10 µM[6]

Data Interpretation: Fused pyrrolo[2,3-d]pyrimidines demonstrate exceptional potency in the nanomolar to low-micromolar range, specifically targeting the intrinsic apoptotic pathway[3]. In contrast, ARAPs show a dual-action mechanism, making them highly effective against leukemia and medulloblastoma models by targeting both structural (tubulin) and developmental (Hedgehog) pathways[4].

Experimental Workflows: Building a Self-Validating System

To establish scientific trustworthiness, an experimental workflow must be internally controlled. Metabolic decline must be orthogonally confirmed by specific apoptotic markers to differentiate true programmed cell death from non-specific necrosis or temporary cell cycle arrest.

Workflow Start Cell Culture & Seeding (e.g., HeLa, MCF-7, LoVo) Treatment Compound Treatment (Dose-Response Gradient) Start->Treatment Viability Primary Screening (MTS/MTT Assay) Treatment->Viability Apoptosis Apoptosis Validation (Annexin V / Caspase-3/7) Viability->Apoptosis Mechanism Mechanistic Profiling (Western Blot: Bcl-2, mTOR) Apoptosis->Mechanism

Fig 1: Step-by-step experimental workflow for in vitro cytotoxicity evaluation.

Protocol 1: Primary Viability Screening via MTS Colorimetric Assay

Causality & Rationale: The MTS assay measures the reduction of a tetrazolium salt into a soluble formazan product by NAD(P)H-dependent dehydrogenase enzymes. This metabolic activity is a direct, quantifiable proxy for cell viability[5]. We prioritize MTS over traditional MTT because the resulting formazan is aqueous-soluble, eliminating the need for toxic solubilization steps and significantly reducing pipetting errors.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., LoVo or MCF-7) in 96-well plates at a density of 5×103 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of the pyrrole derivatives in complete medium (ensure final DMSO concentration is <0.5% to prevent solvent toxicity). Replace the seeding medium with 100 µL of the treatment medium. Include untreated controls and a positive control (e.g., Doxorubicin or 5-Fluorouracil)[5].

  • Incubation: Incubate the plates for 24, 48, and 72 hours to assess time- and dose-dependent cytotoxicity.

  • MTS Addition: Add 20 µL of MTS reagent directly to each well. Incubate for 1–4 hours at 37°C.

  • Detection: Record the absorbance at 490 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Apoptotic Validation via Caspase-3/7 Glo Assay

Causality & Rationale: Decreased metabolic activity (MTS) does not distinguish between apoptosis and necrosis. To confirm programmed cell death, we must measure the executioner caspases. The luminescent Caspase-Glo assay provides a highly sensitive, homogeneous method where caspase cleavage of a proluminescent substrate directly correlates with apoptotic execution[1][3].

Step-by-Step Methodology:

  • Preparation: Following the 48-hour compound treatment in a white-walled 96-well plate, equilibrate the plate and the Caspase-Glo 3/7 Reagent to room temperature.

  • Lysis & Cleavage: Add a volume of Caspase-Glo 3/7 Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium). The reagent simultaneously lyses the cells and provides the proluminescent substrate.

  • Incubation: Shake the plate gently at 300–500 rpm for 30 seconds, then incubate at room temperature for 1 hour.

  • Luminescence Detection: Measure the luminescence using a plate-reading luminometer. A dose-dependent increase in luminescence confirms that the pyrrole derivative is actively inducing the caspase cascade.

Mechanistic Insights: Apoptosis and Survival Pathways

The cytotoxic activity of most novel pyrrole compounds is fundamentally linked to their ability to modulate the intrinsic (mitochondrial) apoptotic pathway[7]. Mechanistic studies utilizing Western blot and flow cytometry reveal that active pyrrole derivatives induce a critical shift in the Bcl-2/Bax ratio. They achieve this by downregulating anti-apoptotic proteins (such as Bcl-2 and Mcl-1) while simultaneously upregulating pro-apoptotic proteins (Bax, Bak, and Puma)[3].

This protein shift leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c. Cytochrome c then activates Caspase-9, which in turn cleaves and activates the executioner Caspase-3, leading to irreversible cell death[7]. Furthermore, specific derivatives act as tyrosine kinase inhibitors, suppressing the PI3K/Akt/mTOR survival pathway, which halts uncontrolled proliferation and impairs cancer cell migration.

Pathway Pyrrole Novel Pyrrole Derivatives Bcl2 Anti-apoptotic (Bcl-2, Mcl-1) Pyrrole->Bcl2 Inhibits Bax Pro-apoptotic (Bax, Bak) Pyrrole->Bax Activates mTOR PI3K/Akt/mTOR Survival Pathway Pyrrole->mTOR Inhibits Mito Mitochondrial Permeabilization Bcl2->Mito Blocks Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Caspase Caspase Cascade (Caspase-9, -3) CytC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis mTOR->Apoptosis Blocks

Fig 2: Intrinsic apoptosis and survival signaling pathways modulated by pyrrole compounds.

Conclusion

Evaluating the cytotoxicity of novel pyrrole derivatives requires a multi-tiered approach. By combining high-throughput metabolic screens (MTS) with precise molecular validations (Caspase-3/7 assays and protein expression profiling), researchers can confidently map the structure-activity relationships of these compounds. As demonstrated by recent advancements in pyrrolo[2,3-d]pyrimidines and ARAPs, the pyrrole scaffold remains a highly promising frontier for developing targeted, potent anti-cancer therapeutics.

References

  • In Vitro Cytotoxicity of Novel Pyrrole Compounds: A Compar
  • Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles Bentham Science
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
  • SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY EVALUATION OF SOME NOVEL PYRAZOLE AND PYRROLE DERIV
  • Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors PubMed / NIH
  • Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and... Bentham Science
  • Bioactive pyrrole-based compounds with target selectivity IRIS UniPA
  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent SciSpace
  • Cytotoxicity Profile of Calix[4]pyrrole Derivatives on HeLa and MCF-7 Human Cancer Cell Lines via In vitro Study Biointerface Research

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Advanced Regiocontrol and Yield Optimization: N-Protected vs. Unprotected Pyrroles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Strategic Necessity of N-Protection

The pyrrole ring is a privileged structural motif in medicinal chemistry, materials science, and natural product synthesis. However, functionalizing the pyrrole core via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille, or direct C–H activation) presents significant synthetic challenges.

Unprotected pyrrole is a highly π-excessive heterocycle. This extreme electron density makes it highly susceptible to oxidative degradation, polymerization, and polysubstitution. Furthermore, the natural energy difference between C2 and C3 activation is minimal, often resulting in intractable mixtures of regioisomers [1].

As a Senior Application Scientist, I emphasize that N-protection is not merely a defensive measure against degradation; it is an active, strategic tool for precise regiocontrol and yield optimization. By carefully selecting the N-protecting group, chemists can modulate the electronic and steric environment of the pyrrole ring, dictating exactly where and how the cross-coupling reaction occurs.

Mechanistic Causality: Electronic Modulation vs. Steric Shielding

The choice of protecting group dictates the reaction pathway through two primary mechanisms:

A. Electronic Modulation (C2-Selectivity)

Electron-withdrawing groups (EWGs) such as N-Boc (tert-butyloxycarbonyl) or N-Ts (tosyl) pull electron density away from the pyrrole ring. This tempers the heterocycle's hyper-reactivity, preventing oxidative decomposition under palladium catalysis. Mechanistically, the EWG stabilizes the cationic intermediate (σ-complex) formed during electrophilic metalation at the C2 position. Consequently, N-Boc pyrroles exhibit near-exclusive C2-selectivity in C–H functionalization and cross-coupling reactions [1].

B. Steric Shielding (C3-Selectivity)

If functionalization at the C3 position is required, chemists must override the ring's inherent electronic preference for C2. This is achieved using a sterically demanding protecting group like N-TIPS (triisopropylsilyl) . The bulky isopropyl ligands create a massive steric umbrella that physically blocks the transition-metal catalyst from accessing the adjacent C2 and C5 positions. This stereoelectronic strategy forces the catalyst to activate the C3 position, enabling switchable, programmable regiocontrol [1].

Regioselectivity A Pyrrole Core (High Electron Density) B Unprotected (N-H) Polysubstitution / Degradation A->B No Protection C N-Protected Strategy Controlled Reactivity A->C Protection D Electron-Withdrawing (e.g., N-Boc, N-Ts) C->D Electronic Control E Sterically Demanding (e.g., N-TIPS) C->E Steric Control F C2-Selective Functionalization D->F Natural C2 Preference G C3-Selective Functionalization E->G C2 Shielded

Caption: Logic tree demonstrating how N-protecting groups dictate pyrrole regioselectivity.

Comparative Performance Data

The empirical advantages of N-protected pyrroles become immediately apparent when analyzing quantitative yields and isomeric purity in standard cross-coupling workflows.

Table 1: Regioselectivity in Pd-Catalyzed C–H Alkenylation [1]

Conditions: Pyrrole substrate, alkene, Pd(OAc)2 (5 mol%), oxidant, room temperature.

SubstrateProtecting GroupMajor ProductYield (%)Mechanistic Causality
PyrroleNone (N–H)C2 & C3 (2:1 mix)< 40%Lack of steric/electronic bias leads to poor selectivity and degradation.
PyrroleN-BocC2-Alkenyl (>99%)75–85%EWG stabilizes C2 σ-complex; aligns with natural electronic preference.
PyrroleN-TIPSC3-Alkenyl (>99%)70–80%Bulky TIPS group sterically shields C2/C5, forcing C3 activation.
Table 2: Suzuki-Miyaura Coupling Efficiency [2][3]

Conditions: Pyrrole-2-boronic acid derivative + 8-Bromoquinoline, Pd-catalyst, Base, THF/H2O.

Boronic Acid PartnerAryl HalideYield (%)Observations
Unprotected Pyrrole-2-B(OH)28-Bromoquinoline< 30%Extensive debromination; oxidative degradation of the pyrrole core.
N-Boc-Pyrrole-2-B(OH)28-Bromoquinoline82–90%Clean conversion; Boc group prevents side reactions and stabilizes the boron species.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints (e.g., TLC tracking of distinct intermediate polarities) to confirm the success of N-protected cross-coupling reactions.

Workflow S1 1. N-Protection (Boc2O, DMAP) S2 2. Borylation (Ir-cat, B2Pin2) S1->S2 S3 3. Suzuki Coupling (Pd-cat, Base) S2->S3 S4 4. Deprotection (Thermal/Acidic) S3->S4 S5 Target Molecule (High Purity) S4->S5

Caption: Step-by-step experimental workflow for the synthesis of complex aryl-pyrroles.

Protocol A: Suzuki-Miyaura Cross-Coupling of N-Boc-Pyrrole-2-Boronic Acid [2]

This protocol demonstrates the high-yielding coupling of an N-Boc protected pyrrole, avoiding the debromination pitfalls of unprotected variants.

  • Reaction Setup: In a dried Schlenk flask under argon, combine 8-bromoquinoline (1.0 equiv) and N-Boc-pyrrole-2-boronic acid (1.2 equiv).

  • Catalyst Addition: Add Buchwald's Pd G3 pre-catalyst (2 mol%) and XPhos ligand (4 mol%).

  • Solvent & Base: Inject a degassed solvent mixture of THF:H2O (2:1 v/v), followed by K2CO3 (2.5 equiv).

  • Execution: Heat the biphasic mixture at 60 °C for 12 hours. Validation Check: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the aryl bromide and the appearance of a highly fluorescent blue spot under UV (254 nm).

  • Workup & Deprotection: Extract with EtOAc, dry over MgSO4, and concentrate. To yield the free N–H pyrrole, subject the purified N-Boc intermediate to thermolytic cleavage (solvent-free heating at 200 °C under inert atmosphere) or stir in a 1:4 mixture of TFA/DCM at room temperature for 2 hours.

Protocol B: C3-Selective C–H Borylation of N-TIPS Pyrrole [1]

This protocol leverages steric shielding to force functionalization at the traditionally less reactive C3 position.

  • Substrate Preparation: Synthesize N-TIPS pyrrole by treating pyrrole with NaH (1.1 equiv) in THF at 0 °C, followed by the dropwise addition of TIPS-Cl (1.1 equiv). Stir for 4 hours, quench with water, and purify via silica plug.

  • Borylation Setup: In a glovebox, charge a vial with N-TIPS pyrrole (1.0 equiv), bis(pinacolato)diboron (B2Pin2, 0.75 equiv), [Ir(OMe)(cod)]2 (1.5 mol%), and dtbpy (3 mol%).

  • Execution: Dissolve the mixture in anhydrous hexane and heat at 80 °C for 16 hours. Validation Check: GC-MS should indicate >95% conversion to a single regioisomer (C3-BPin), with no C2-borylated product detected.

  • Isolation: Concentrate in vacuo and purify via flash chromatography to isolate the C3-borylated N-TIPS pyrrole, ready for downstream Suzuki coupling.

Conclusion

The utilization of N-protected pyrroles is a fundamental requirement for modern, high-efficiency cross-coupling reactions. Unprotected pyrroles suffer from electronic saturation, leading to catalyst poisoning, oxidative degradation, and poor regiocontrol. By strategically deploying N-Boc or N-Ts groups, chemists can harness electronic modulation to achieve pristine C2-selectivity and high Suzuki-Miyaura yields. Conversely, the application of bulky N-TIPS groups provides a robust stereoelectronic method to physically block the C2 position, unlocking direct access to complex C3-functionalized architectures.

References

  • Beck, E. M., Grimster, N. P., Hatley, R., & Gaunt, M. J. (2006). Mild Aerobic Oxidative Palladium(II) Catalyzed C–H Bond Functionalization: Regioselective and Switchable C–H Alkenylation and Annulation of Pyrroles. Journal of the American Chemical Society, 128(8), 2528-2529.[Link]

  • Kljun, J., et al. (2021). Pyrrolylquinoline-BF2 and BPh2 BODIPY-Type Analogues: Synthesis, Structural Analysis and Photophysical Properties. Molecules, 26(18), 5504.[Link]

  • Korotaj, V., et al. (2016). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry, 14(3), 1054-1063.[Link]

A Comparative Guide to the Anti-inflammatory Potential of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. The pyrrole scaffold, a five-membered aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides an in-depth, objective comparison of the anti-inflammatory potential of select pyrrole derivatives against established alternatives, supported by experimental data and detailed protocols.

The Pyrrole Scaffold: A Versatile Template for Anti-inflammatory Drug Design

The pyrrole ring is a key constituent in a variety of both natural and synthetic molecules that exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] Its prevalence in marketed non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin, ketorolac, and etodolac underscores its significance.[5] The structural versatility of the pyrrole nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic properties to achieve enhanced potency and selectivity.[3][4]

A primary mechanism by which many pyrrole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes.[4][6] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[7][8] While COX-1 is constitutively expressed and plays a role in normal physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[9][10] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in the development of safer NSAIDs with reduced gastrointestinal side effects.[5][7][10]

Mechanism of Action: COX-2 Inhibition by Pyrrole Derivatives

The anti-inflammatory cascade initiated by stimuli such as lipopolysaccharide (LPS) leads to the activation of signaling pathways like NF-κB, which in turn promotes the expression of pro-inflammatory genes, including COX-2.[6] Pyrrole-based inhibitors, through their specific structural features, can bind to the active site of the COX-2 enzyme, preventing the synthesis of prostaglandins and thereby mitigating the inflammatory response.[8][11]

COX-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 Binds to NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway Activates COX-2 Gene Transcription COX-2 Gene Transcription NF-kB Pathway->COX-2 Gene Transcription Promotes Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins Converted by COX-2 COX-2 Enzyme COX-2 Enzyme Pyrrole Derivatives Pyrrole Derivatives Pyrrole Derivatives->COX-2 Enzyme Inhibits Inflammation Inflammation Prostaglandins->Inflammation COX-2 Gene Transcription->COX-2 Enzyme Leads to synthesis of COX_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, Heme, COX-1/COX-2 Enzymes, Arachidonic Acid, and Test Compounds start->prepare_reagents plate_setup Add Assay Buffer, Heme, and Enzyme to Microplate Wells prepare_reagents->plate_setup add_compound Add Test Compound or Vehicle Control plate_setup->add_compound incubate1 Incubate at Room Temperature add_compound->incubate1 add_substrate Add Arachidonic Acid to Initiate Reaction incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 measure_fluorescence Measure Fluorescence (Prostaglandin Production) incubate2->measure_fluorescence calculate_ic50 Calculate % Inhibition and IC50 Values measure_fluorescence->calculate_ic50 end End calculate_ic50->end Paw_Edema_Assay_Workflow start Start animal_grouping Group Animals (n=6 per group) start->animal_grouping initial_measurement Measure Initial Paw Volume (V0) animal_grouping->initial_measurement drug_administration Administer Test Compound, Vehicle, or Positive Control (e.g., Indomethacin) initial_measurement->drug_administration carrageenan_injection Inject Carrageenan into the Subplantar Region of the Right Hind Paw (1 hour post-drug) drug_administration->carrageenan_injection paw_volume_measurement Measure Paw Volume (Vt) at Regular Intervals (e.g., 1, 2, 3, 4, 5, 6 hours) carrageenan_injection->paw_volume_measurement data_analysis Calculate Mean Increase in Paw Volume and % Inhibition paw_volume_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animal Acclimatization and Grouping: Acclimatize male Wistar rats for at least one week before the experiment. Divide the animals into groups (n=6), including a vehicle control group, a positive control group (e.g., receiving Indomethacin, 10 mg/kg), and test groups receiving different doses of the pyrrole derivatives. 2[12]. Initial Paw Volume Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer. 3[12]. Compound Administration: Administer the test compounds, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. 4[12]. Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw of each rat. 5[12][13]. Paw Volume Measurement over Time: Measure the paw volume (Vₜ) at various time points after the carrageenan injection, typically at 1, 2, 3, 4, 5, and 6 hours. 6[12]. Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point (Vₜ - V₀).

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the mean increase in paw volume.

[13]---

Conclusion and Future Directions

The evidence presented in this guide strongly supports the significant anti-inflammatory potential of pyrrole derivatives. Several synthesized compounds have demonstrated potent and selective COX-2 inhibition, with some exhibiting superior in vitro and in vivo activity compared to established drugs like Celecoxib and diclofenac. The versatility of the pyrrole scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the design of next-generation anti-inflammatory agents with optimized efficacy and safety profiles.

[14]Future research should focus on:

  • Lead Optimization: Further chemical modifications of promising pyrrole derivatives to enhance their potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Investigating other potential anti-inflammatory mechanisms beyond COX inhibition, such as the modulation of pro-inflammatory cytokines. *[5] Preclinical and Clinical Development: Advancing the most promising candidates through comprehensive preclinical safety and efficacy studies towards clinical trials.

The continued exploration of pyrrole derivatives holds considerable promise for the development of novel and improved therapies for a wide range of inflammatory diseases.

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